CARM1-IN-3 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H34Cl2N4O2 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[4-[2-(2,6-dimethoxyphenyl)-7-methyl-3H-benzimidazol-5-yl]piperidin-1-yl]-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C24H32N4O2.2ClH/c1-16-14-18(17-8-11-28(12-9-17)13-10-25-2)15-19-23(16)27-24(26-19)22-20(29-3)6-5-7-21(22)30-4;;/h5-7,14-15,17,25H,8-13H2,1-4H3,(H,26,27);2*1H |
InChI Key |
JBLITFDQZWSTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=C(C=CC=C3OC)OC)C4CCN(CC4)CCNC.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
CARM1-IN-3 Dihydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme in various cellular processes, including transcriptional regulation, DNA damage response, and RNA processing.[1] Dysregulation of CARM1 activity has been implicated in the progression of numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of CARM1-IN-3 dihydrochloride, a potent and selective small molecule inhibitor of CARM1.
CARM1 is a member of the protein arginine methyltransferase family that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates. This post-translational modification plays a pivotal role in modulating protein function and signaling pathways. The development of selective CARM1 inhibitors is crucial for elucidating its biological functions and for the potential development of novel therapeutics.
Discovery of this compound
This compound, also referred to as compound 17b in select literature, was identified through a deconstruction-reconstruction and fragment-growing approach aimed at transforming nonselective inhibitors of type I protein arginine methyltransferases into potent and selective inhibitors of CARM1.[2][3] This strategy involved systematically modifying a known inhibitor scaffold to enhance its affinity and selectivity for the CARM1 active site. The discovery process culminated in the identification of a benzamide derivative with a favorable inhibitory profile.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of a key amine intermediate followed by an amidation reaction. The general synthetic scheme is outlined below.
Synthesis of Amine Intermediate (16)
The synthesis of the requisite amine intermediate is a critical precursor to the final compound.
Synthesis of CARM1-IN-3 (Compound 17b)
The final step involves the coupling of the amine intermediate with a carboxylic acid to form the benzamide scaffold of CARM1-IN-3.
Diagram of the synthesis of CARM1-IN-3 (Compound 17b).
Caption: Synthetic pathway for CARM1-IN-3.
Biological Activity and Data Presentation
This compound has demonstrated potent and selective inhibition of CARM1 in biochemical assays. The following table summarizes its inhibitory activity.
| Compound | Target | IC50 (µM) |
| This compound | CARM1 | 0.07 |
| CARM3 | >25 |
Experimental Protocols
Biochemical Assay for CARM1 Inhibition (AlphaLISA)
This assay is used to determine the in vitro inhibitory activity of compounds against CARM1.
Materials:
-
Recombinant human CARM1 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methyl-Arginine Acceptor beads
-
Streptavidin Donor beads
-
Assay buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)
-
384-well white OptiPlate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the wells of the 384-well plate.
-
Add the CARM1 enzyme to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the biotinylated histone H3 peptide substrate and SAM.
-
Allow the enzymatic reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding AlphaLISA Acceptor beads.
-
Add Streptavidin Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.[4]
Diagram of the AlphaLISA workflow for CARM1 inhibition.
Caption: AlphaLISA experimental workflow.
Cellular Assay for CARM1 Activity
This assay measures the ability of an inhibitor to block CARM1 activity within a cellular context.
Materials:
-
Human cell line (e.g., HEK293T)
-
This compound
-
Antibodies specific for asymmetrically dimethylated proteins (e.g., anti-ADMA)
-
Antibodies for loading controls (e.g., anti-GAPDH)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the anti-ADMA antibody to detect the levels of asymmetrically dimethylated proteins.
-
Probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of cellular CARM1 activity.[1]
Diagram of the cellular assay workflow for CARM1 inhibition.
Caption: Western blot-based cellular assay.
CARM1 Signaling Pathway
CARM1 is involved in multiple signaling pathways, often acting as a transcriptional coactivator. One well-established pathway involves its role in the DNA damage response.
Diagram of the CARM1 signaling pathway in DNA damage response.
Caption: CARM1 in DNA damage signaling.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of CARM1. Its potent and selective inhibitory activity allows for the targeted investigation of CARM1-mediated pathways in various physiological and pathological contexts. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of CARM1 inhibition.
References
- 1. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
CARM1-IN-3 Dihydrochloride: A Selective Inhibitor of Coactivator Associated Arginine Methyltransferase 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction. Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, making it an attractive therapeutic target. This document provides a comprehensive technical overview of CARM1-IN-3 dihydrochloride, a potent and selective small-molecule inhibitor of CARM1, intended for use by researchers and drug development professionals.
Data Presentation
This compound exhibits high potency for CARM1 with excellent selectivity over other related methyltransferases. The quantitative inhibitory activity is summarized in the table below.
| Compound | Target | IC50 | Reference |
| This compound | CARM1 | 0.07 µM | [1][2] |
| This compound | CARM3 | >25 µM | [1][2] |
Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potent and selective inhibition of CARM1.
Experimental Protocols
Detailed methodologies for key experiments to characterize CARM1 inhibitors are provided below. These protocols are based on established methods in the field and can be adapted for the evaluation of this compound.
In Vitro CARM1 Enzyme Activity Assay (Radioactive Filter-Binding Method)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a CARM1 substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 or a synthetic peptide substrate (e.g., derived from PABP1)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound or other test inhibitors
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT
-
Stop Solution: 2.5 M trichloroacetic acid (TCA)
-
Phosphate-buffered saline (PBS)
-
Filter paper (e.g., Whatman P81)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the histone H3 or peptide substrate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding cold TCA.
-
Spot the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper three times with PBS to remove unincorporated [³H]-SAM.
-
Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for CARM1 Activity (Western Blot)
This method assesses the ability of this compound to inhibit the methylation of endogenous CARM1 substrates in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T, MCF7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against methylated substrates (e.g., anti-asymmetric dimethylarginine BAF155, anti-asymmetric dimethylarginine PABP1) and total protein controls (e.g., anti-BAF155, anti-PABP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or a vehicle control for 24-48 hours.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the methylated substrate and the corresponding total protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated protein signal to the total protein signal to determine the extent of inhibition.[3]
Cell Viability Assay (CCK-8 Method)
This assay evaluates the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[4][5][6]
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4][5][6]
-
Measure the absorbance at 450 nm using a microplate reader.[4][5][6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CARM1 and a typical experimental workflow for inhibitor screening.
Caption: CARM1 in the DNA Damage Response Pathway.[1][7][8]
References
- 1. p160 nuclear receptor coactivator family members and their role in rare fusion‑driven neoplasms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear Receptor Coactivators: Structural and Functional Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellagentech.com [cellagentech.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Coactivator-associated arginine methyltransferase-1 enhances nuclear factor-kappaB-mediated gene transcription through methylation of histone H3 at arginine 17 - PubMed [pubmed.ncbi.nlm.nih.gov]
CARM1-IN-3 Dihydrochloride: A Technical Guide to its Role in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme in the post-translational modification landscape, catalyzing the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This enzymatic activity plays a crucial role in regulating a multitude of cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression.[1][3] Dysregulation of CARM1 has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[3][4]
This technical guide provides an in-depth overview of CARM1's role in signal transduction, with a specific focus on the utility of CARM1-IN-3 dihydrochloride as a potent and selective inhibitor for studying these pathways. We will delve into the core mechanisms of CARM1 function, present quantitative data on its inhibition, provide detailed experimental protocols for its study, and visualize key signaling pathways and workflows.
Mechanism of Action of CARM1
CARM1 functions as a Type I protein arginine methyltransferase, catalyzing both mono- and asymmetric dimethylation of arginine residues.[5] Its primary role as a transcriptional coactivator involves the methylation of histone H3 at arginine 17 (H3R17), a mark associated with transcriptional activation.[6] CARM1 is recruited to gene promoters by various transcription factors, where it acts in concert with other coactivators, such as p160 family members and the histone acetyltransferases p300/CBP, to create a chromatin environment conducive to gene expression.[6][7]
Beyond histones, CARM1 targets a diverse array of non-histone proteins, thereby influencing a broader range of signaling events. Key substrates include splicing factors, the tumor suppressor p53, and the NF-κB subunit p65, implicating CARM1 in the regulation of RNA splicing, cell cycle control, and inflammatory responses.[8][9]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for CARM1. This makes it a valuable chemical probe for elucidating the specific functions of CARM1 in cellular signaling.
Quantitative Data on CARM1 Inhibition
The following table summarizes the inhibitory activity of this compound and other commonly used CARM1 inhibitors.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| This compound | CARM1 | 0.07 µM | >25 µM for CARM3 | [10] |
| EZM2302 | CARM1 | 6 nM | Broad selectivity against other histone methyltransferases | [11] |
| TP-064 | CARM1 | < 10 nM | High selectivity over other PRMTs | [12] |
Key Signaling Pathways Modulated by CARM1
The inhibitory action of this compound can be leveraged to dissect the involvement of CARM1 in several critical signaling pathways.
Nuclear Receptor Signaling
CARM1 is a well-established coactivator for nuclear receptors, including the estrogen receptor (ER) and androgen receptor (AR). Upon ligand binding, these receptors recruit a complex of coactivators, including CARM1, to target gene promoters. CARM1-mediated methylation of H3R17 facilitates the recruitment of other transcriptional machinery, leading to the expression of genes that drive hormone-dependent cellular processes. Inhibition of CARM1 with CARM1-IN-3 can thus attenuate hormone-driven gene expression and cell proliferation in cancers such as breast and prostate cancer.[11]
NF-κB Signaling Pathway
CARM1 acts as a transcriptional coactivator for NF-κB, a key regulator of inflammation and cell survival.[9] Upon stimulation by signals such as TNFα, the p65 subunit of NF-κB translocates to the nucleus and recruits coactivators, including CARM1. CARM1 then methylates H3R17 at the promoters of NF-κB target genes, enhancing their transcription. The use of CARM1-IN-3 can help to elucidate the specific contribution of CARM1 to NF-κB-mediated gene expression in inflammatory diseases and cancer.[9]
p53-Mediated DNA Damage Response
In response to DNA damage, the tumor suppressor p53 is activated and initiates a transcriptional program that leads to cell cycle arrest or apoptosis. CARM1 has been shown to be a crucial coactivator for p53.[8] It methylates both histone H3 and p53 itself, enhancing the expression of p53 target genes like p21. By inhibiting CARM1, CARM1-IN-3 can be used to investigate the role of arginine methylation in the p53-mediated DNA damage response and its implications for cancer therapy.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the role of CARM1 and the effects of its inhibitors.
In Vitro CARM1 Enzymatic Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant CARM1 enzyme
-
Histone H3 substrate
-
[³H]-SAM (S-adenosyl-L-methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
This compound or other inhibitors
-
SDS-PAGE gels and reagents
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in a total volume of 30 µL containing assay buffer, 1-2 µg of histone H3, and varying concentrations of this compound.
-
Pre-incubate the mixtures for 10 minutes at 30°C.
-
Initiate the reaction by adding 1 µCi of [³H]-SAM.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the gel by Coomassie staining to ensure equal loading of histones.
-
Excise the histone H3 bands, place them in scintillation vials with scintillation fluid.
-
Quantify the incorporation of [³H] by liquid scintillation counting.
Cellular Methylation Assay by Western Blot
This method assesses the methylation status of endogenous CARM1 substrates in cells treated with an inhibitor.
Materials:
-
Cell line of interest (e.g., MCF-7 for ER signaling)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-methylated substrate (e.g., anti-dimethyl-H3R17), anti-total substrate, anti-CARM1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Western blot equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Denature protein lysates by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total substrate, CARM1, and loading control to ensure equal loading and to confirm target engagement.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the association of CARM1 and the presence of H3R17 methylation at specific gene promoters.
Materials:
-
Cells treated with or without this compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator to shear chromatin
-
Antibodies for immunoprecipitation (anti-CARM1, anti-dimethyl-H3R17, and IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to an average size of 200-1000 bp.
-
Immunoprecipitate the chromatin with specific antibodies (anti-CARM1, anti-dimethyl-H3R17, or IgG) overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers flanking the promoter regions of target genes.
Conclusion
CARM1 is a critical regulator of signal transduction with profound implications for cellular function and disease. The development of potent and selective inhibitors like this compound provides researchers with powerful tools to dissect the intricate roles of CARM1-mediated arginine methylation in diverse signaling pathways. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for investigating the function of CARM1 and for the continued development of novel therapeutic strategies targeting this important enzyme.
References
- 1. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 5. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. Methods for PRMT4 (CARM1) cellular assay [zenodo.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CARM1-IN-3 Dihydrochloride on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial epigenetic regulator that plays a significant role in various cellular processes, including transcriptional activation, RNA processing, and cell cycle control. Its dysregulation has been implicated in the pathogenesis of numerous diseases, most notably cancer. This has led to the development of small molecule inhibitors targeting CARM1's methyltransferase activity, with CARM1-IN-3 dihydrochloride emerging as a potent and selective inhibitor with a reported IC50 of 0.07 µM. This technical guide provides an in-depth overview of the effects of CARM1 inhibition, using data from closely related inhibitors, on gene expression, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
CARM1 functions as a transcriptional coactivator by methylating arginine residues on histone and non-histone proteins.[1] A primary target is Histone H3 at arginine 17 (H3R17), a modification associated with active gene transcription.[2] CARM1 is often recruited to gene promoters and enhancers by transcription factors, such as nuclear hormone receptors (e.g., estrogen receptor α) and p160 coactivators.[1][3] Upon binding, CARM1 methylates its targets, leading to chromatin remodeling and the recruitment of other transcriptional machinery, ultimately driving the expression of target genes.
CARM1 inhibitors, like this compound, competitively bind to the enzyme's active site, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to its substrates. This blockade of methyltransferase activity leads to a downstream cascade of effects on gene expression, primarily the repression of CARM1-dependent transcriptional programs.
Effects on Gene Expression: A Quantitative Overview
Table 1: Effect of CARM1 Inhibition on Estrogen/ERα-Induced Gene Expression in MCF7 Breast Cancer Cells
| Treatment | Number of Estrogen-Induced Genes Repressed | Key Repressed Genes | Reference |
| iCARM1 (5 µM) | 388 | TFF1, GREB1, IGFBP4 | [4][5] |
| siCARM1 | 388 | TFF1, GREB1, IGFBP4 | [4][5] |
Table 2: Effect of CARM1 Inhibition on Type I Interferon (IFN) and IFN-Induced Gene (ISG) Expression in MCF7 Breast Cancer Cells
| Treatment | Number of Commonly Induced Genes | Key Induced Genes | Reference |
| iCARM1 (5 µM) | 158 | IFNα, ISG15, CCL5, IFIT1, DDX58 | [4][5] |
| siCARM1 | 158 | IFNα, ISG15, CCL5, IFIT1, DDX58 | [4][5] |
Table 3: Effect of CARM1 Inhibition on Gene Expression in Hematological Malignancies
| Cell Line | Inhibitor (Concentration) | Key Downregulated Gene Pathways | Key Downregulated Genes | Reference |
| Toledo (DLBCL) | TP-064 (5 µM) | Cell Cycle, E2F Targets | E2F1, CDC25A, TOP2A | [6] |
| Multiple Myeloma Cell Lines | EZM2302 (nanomolar range) | Cell Cycle | Not specified | [7][8] |
| Multiple Myeloma Cell Lines | TP-064 | G1 Phase of Cell Cycle | Not specified | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: CARM1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Gene Expression Analysis.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key experiments used to assess the effect of CARM1 inhibitors on gene expression. These should be optimized for specific cell lines and experimental conditions.
RNA-Sequencing (RNA-seq)
This protocol outlines the steps for analyzing global gene expression changes following treatment with a CARM1 inhibitor.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7) at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., 1-5 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours). Include at least three biological replicates per condition.
-
-
RNA Isolation:
-
Lyse cells directly in the culture dish using a TRIzol-like reagent.
-
Extract total RNA following the manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Enrich for mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR.
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as HTSeq or featureCounts.
-
Perform differential gene expression analysis between the CARM1 inhibitor-treated and control groups using packages like DESeq2 or edgeR in R.
-
Conduct pathway and gene set enrichment analysis (GSEA) to identify biological processes affected by the treatment.
-
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
This protocol is for identifying the genomic regions where CARM1 or its associated histone marks are located and how this is affected by CARM1 inhibition.
-
Cell Culture, Treatment, and Crosslinking:
-
Culture and treat cells as described for RNA-seq.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 bp. The sonication conditions need to be optimized for each cell type.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-CARM1 or anti-H3R17me2a) or a negative control IgG.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution, Reverse Crosslinking, and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input control DNA as described for RNA-seq (end-repair, A-tailing, adapter ligation, PCR amplification).
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling using software like MACS2 to identify regions of enrichment.
-
Annotate the peaks to nearby genes and perform motif analysis.
-
Compare the peak profiles between the inhibitor-treated and control samples to identify differential binding sites.
-
Western Blotting
This protocol is for validating the effect of CARM1 inhibition on the protein levels of CARM1 itself and its downstream targets.
-
Cell Culture, Treatment, and Protein Lysis:
-
Culture and treat cells as previously described.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-CARM1, anti-PABP1, anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Conclusion
This compound, as a potent and selective inhibitor of CARM1, is a valuable tool for dissecting the role of this enzyme in gene regulation and for exploring its therapeutic potential. The data from related inhibitors strongly suggest that its primary effect on gene expression will be the modulation of transcriptional programs controlled by CARM1, leading to cell-specific outcomes such as cell cycle arrest and apoptosis in cancer cells. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the precise molecular consequences of CARM1 inhibition in their models of interest. Further studies with this compound will be crucial to fully elucidate its therapeutic utility and to identify predictive biomarkers for patient stratification.
References
- 1. BIOCARTA_CARM1_PATHWAY [gsea-msigdb.org]
- 2. Histone arginine methyltransferase CARM1 selective inhibitor TP-064 induces apoptosis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling within a Coactivator Complex: Methylation of SRC-3/AIB1 Is a Molecular Switch for Complex Disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging roles of protein arginine methyltransferase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
CARM1-IN-3 Dihydrochloride: A Deep Dive into Its Role in Cancer Biology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a significant therapeutic target in oncology.[1][2][3] Overexpressed in a variety of cancers, including breast, prostate, and liver cancer, CARM1 plays a pivotal role in tumorigenesis through its enzymatic activity, which involves the methylation of histone and non-histone proteins.[1][4] This post-translational modification influences numerous cellular processes such as gene transcription, RNA processing, and cell cycle regulation.[1][4] CARM1-IN-3 dihydrochloride is a potent and selective inhibitor of CARM1, showing promise in preclinical studies. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in key cancer-related signaling pathways, and detailed experimental protocols for its investigation.
Introduction to CARM1 in Cancer
CARM1 is a Type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within its substrates, leading to the formation of monomethylarginine and asymmetric dimethylarginine.[4] Its substrates are diverse and include histones (specifically H3R17 and H3R26), transcription factors, and transcriptional coactivators.[1][4] Through these modifications, CARM1 functions as a crucial transcriptional coactivator for a number of nuclear hormone receptors and other transcription factors that are often implicated in cancer progression.[1] The dysregulation of CARM1 activity has been linked to oncogenic processes, making it an attractive target for therapeutic intervention.[1][3][4]
This compound and Other CARM1 Inhibitors
This compound is a potent and selective small molecule inhibitor of CARM1. Its efficacy has been demonstrated in various cancer cell lines. Several other CARM1 inhibitors, such as EZM2302, TP-064, and iCARM1, have also been developed and characterized, providing valuable tools for studying CARM1 function and for potential therapeutic development.[5][6][7]
Data Presentation: In Vitro Efficacy of CARM1 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound and other notable CARM1 inhibitors across a range of cancer cell lines.
Table 1: IC50/EC50 Values of iCARM1 in Breast Cancer Cell Lines [5][8]
| Cell Line | Subtype | EC50 (μM) |
| MCF7 | ERα-positive | 1.797 ± 0.08 |
| T47D | ERα-positive | 4.74 ± 0.19 |
| BT474 | ERα-positive | 2.13 ± 0.33 |
| MDA-MB-231 | Triple-Negative | 3.75 ± 0.35 |
| MDA-MB-468 | Triple-Negative | 2.02 ± 0.18 |
| HCC1806 | Triple-Negative | 2.83 ± 0.13 |
| HCC1937 | Triple-Negative | 1.97 ± 0.25 |
Table 2: IC50 Values of TP-064 [6][9][10]
| Target | Assay Type | IC50 (nM) |
| PRMT4 (CARM1) | Enzymatic | < 10 |
| BAF155 methylation | Cell-based | 340 ± 30 |
| MED12 methylation | Cell-based | 43 ± 10 |
Table 3: IC50 Values of Other CARM1 Inhibitors [7][11][12]
| Inhibitor | Target | IC50 (nM) |
| EZM2302 (GSK3359088) | CARM1 | Enzymatic assay: low nM range |
| Compound 9 | CARM1 | 471 ± 36 |
| Compound 14 | CARM1 | 50 ± 14 |
| Compound 15 | CARM1 | 67 ± 9 |
Signaling Pathways Modulated by CARM1 Inhibition
CARM1 is a key regulator of several signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Inhibition of CARM1 with compounds like this compound can therefore have profound effects on tumor biology.
Estrogen/ERα Signaling Pathway
In estrogen receptor-alpha (ERα)-positive breast cancer, CARM1 acts as a coactivator for ERα, promoting the transcription of estrogen-responsive genes that drive cell proliferation.[13] CARM1-mediated methylation of histone H3 and other coactivators is essential for this process.[4][13] Inhibition of CARM1 can suppress the expression of these oncogenic genes.[5]
Type I Interferon (IFN) Signaling Pathway
Recent studies have shown that CARM1 can suppress the expression of type I interferon (IFN) and IFN-induced genes, thereby promoting immune evasion in cancer cells.[5] Inhibition of CARM1 can reverse this effect, leading to the activation of anti-tumor immune responses.
HIF1A, Wnt, and VEGF Signaling in Triple-Negative Breast Cancer (TNBC)
In TNBC, CARM1 has been shown to be recruited by hypoxia-inducible factor-1 subunit alpha (HIF1A) to the promoters of genes involved in the cell cycle, Wnt signaling, and VEGF signaling pathways, thereby promoting proliferation and invasion.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize CARM1 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a CARM1 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the CARM1 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells following treatment with a CARM1 inhibitor.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
CARM1 inhibitor
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of the CARM1 inhibitor.
-
Incubate the plates for 10-14 days, replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Western Blotting for CARM1 and Substrates
This protocol is for detecting the levels of CARM1 protein and the methylation status of its substrates.
Materials:
-
Cell lysates
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CARM1, anti-methylated substrate, anti-total substrate, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a CARM1 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for injection
-
CARM1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the CARM1 inhibitor or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion
This compound and other selective CARM1 inhibitors represent a promising class of targeted therapies for a range of cancers. Their ability to modulate key oncogenic signaling pathways underscores the critical role of CARM1 in cancer biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting CARM1. Continued research in this area is crucial for translating these preclinical findings into effective clinical treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
CARM1-IN-3 Dihydrochloride in Breast Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1) has emerged as a significant therapeutic target in breast cancer due to its multifaceted role in promoting tumorigenesis. This technical guide focuses on CARM1-IN-3 dihydrochloride, a potent and selective inhibitor of CARM1. While comprehensive data on its specific application in breast cancer research is still emerging, this document consolidates the available information on this compound and provides a broader context of CARM1 inhibition in breast cancer, drawing insights from studies on other CARM1 inhibitors. This guide offers a foundational resource for researchers investigating the therapeutic potential of targeting CARM1 in breast cancer.
Introduction to CARM1 in Breast Cancer
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a protein arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1][2] In the context of breast cancer, elevated CARM1 expression is often associated with a poor prognosis.[2] CARM1 contributes to breast cancer progression through several mechanisms:
-
Coactivation of Estrogen Receptor-α (ERα): In ER-positive breast cancer, CARM1 acts as a coactivator for ERα, enhancing the transcription of estrogen-responsive genes that drive cell proliferation.[2]
-
Modulation of Oncogenic Signaling Pathways: CARM1 can methylate and regulate the activity of various proteins involved in cancer-related pathways. For instance, it can methylate BAF155, a component of the SWI/SNF chromatin remodeling complex, to promote tumor progression and metastasis.[2]
-
Regulation of Gene Expression: CARM1-mediated histone methylation and non-histone protein methylation lead to altered expression of genes critical for cell cycle progression and survival.[2]
Given its significant role in breast cancer pathogenesis, the development of small molecule inhibitors targeting CARM1 is an active area of research.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of CARM1. The following table summarizes its known properties and in vitro activity.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₄Cl₂N₄O | |
| Molecular Weight | 481.46 g/mol | |
| IC₅₀ (CARM1) | 0.07 µM | |
| IC₅₀ (PRMT3) | >25 µM | |
| Solubility | Soluble in DMSO and water |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. The high IC₅₀ value against PRMT3 indicates the selectivity of this compound for CARM1.
Anticipated Mechanism of Action in Breast Cancer
Based on the known functions of CARM1 and the effects of other CARM1 inhibitors in breast cancer, this compound is anticipated to exert its anti-cancer effects through the following mechanisms:
-
Downregulation of ERα Target Genes: By inhibiting the coactivator function of CARM1, the inhibitor is expected to reduce the expression of estrogen-responsive genes, thereby inhibiting the proliferation of ER-positive breast cancer cells.[2]
-
Upregulation of Type I Interferon (IFN) Signaling: Inhibition of CARM1 has been shown to activate the type I IFN pathway, which can have anti-tumor effects.[2]
The following diagram illustrates the potential impact of this compound on these key signaling pathways in breast cancer.
References
A Technical Guide to Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Inhibition in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] Emerging evidence has strongly implicated the overexpression and aberrant activity of CARM1 in the etiology and progression of various malignancies, including colorectal cancer (CRC).[4][5][6][7] In CRC, CARM1 functions as a key transcriptional coactivator, notably for the Wnt/β-catenin signaling pathway, which is a critical driver of colorectal tumorigenesis.[1][8][9] Studies have shown that CARM1 is overexpressed in a significant percentage of colorectal tumors compared to normal tissue, highlighting its potential as a valuable therapeutic target.[1][5] The development of small molecule inhibitors targeting CARM1's methyltransferase activity represents a promising therapeutic strategy.[6][7][10] While the specific compound CARM1-IN-3 dihydrochloride is not extensively characterized in publicly available literature for colorectal cancer, this guide will focus on the established role of CARM1 in CRC and the therapeutic potential of its inhibition, using data from other novel inhibitors as a reference.
Quantitative Data on CARM1 Inhibition
The discovery of potent and selective CARM1 inhibitors is an active area of research. Quantitative assessment of inhibitor potency is typically determined through biochemical assays measuring the half-maximal inhibitory concentration (IC50). The anti-proliferative effects are then evaluated in various cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Cell Line | Effect | Reference |
| Compound 11f | CARM1 | 9 | Colorectal Cancer Cell Lines | Significant anti-proliferative effects, induction of apoptosis | [11] |
Note: Data for additional specific CARM1 inhibitors in CRC models is limited in the reviewed literature. Compound 11f represents a promising lead candidate for targeted therapies.
Key Signaling Pathways Involving CARM1 in Colorectal Cancer
CARM1 modulates multiple signaling cascades that are fundamental to the growth and survival of colorectal cancer cells. Understanding these pathways is critical for the rational design and application of CARM1-targeted therapies.
The Wnt/β-Catenin Pathway
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of the vast majority of colorectal cancers.[1][8][9] CARM1 acts as a crucial coactivator in this pathway. Upon Wnt signaling, β-catenin accumulates in the nucleus and forms a complex with TCF/LEF transcription factors. CARM1 is recruited to this complex, where it methylates histone H3 at arginine 17 (H3R17me2a), an epigenetic mark associated with transcriptional activation.[1][8][9] This leads to the expression of oncogenes such as c-Myc, driving cell proliferation and survival.[1][12]
Caption: CARM1 as a coactivator in the Wnt/β-catenin signaling pathway.
Regulation of Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. Recent studies have uncovered a novel role for CARM1 in suppressing ferroptosis in colorectal cancer.[13][14] CARM1 methylates Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) at arginine 339. This methylation event promotes the ubiquitination and subsequent degradation of ACSL4, a key enzyme required for the execution of ferroptosis.[13][14] By reducing ACSL4 levels, CARM1 confers resistance to ferroptosis. Inhibition of CARM1 stabilizes ACSL4, thereby increasing the sensitivity of CRC cells to ferroptosis-inducing agents and enhancing immunotherapy.[13][14]
Caption: CARM1-mediated inhibition of ferroptosis via ACSL4 methylation.
Experimental Protocols & Methodologies
The study of CARM1 inhibitors in colorectal cancer involves a range of standard and specialized molecular biology techniques.
General Workflow for CARM1 Inhibitor Validation
A typical workflow for identifying and validating a novel CARM1 inhibitor for colorectal cancer involves a multi-step process from initial screening to in vivo efficacy studies.
Caption: A generalized experimental workflow for CARM1 inhibitor development.
Key Experimental Methodologies
-
In Vitro Methyltransferase Assay:
-
Objective: To determine the direct inhibitory effect of a compound on CARM1 enzymatic activity (e.g., calculating IC50).
-
Protocol:
-
Recombinant human CARM1 enzyme is incubated with a methyl donor (S-adenosyl-L-methionine, SAM) and a substrate (e.g., recombinant Histone H3).
-
The reaction is performed in the presence of varying concentrations of the test inhibitor (e.g., CARM1-IN-3).
-
The transfer of the methyl group is quantified, often using radioisotope-based methods (3H-SAM) or antibody-based detection (ELISA) for the methylated substrate.
-
IC50 values are calculated from the dose-response curves.
-
-
-
Western Blot Analysis:
-
Objective: To assess the levels of CARM1 protein and the methylation status of its downstream targets in CRC cells following inhibitor treatment.
-
Protocol:
-
CRC cell lines (e.g., HT29, HCT116) are treated with the CARM1 inhibitor for a specified time.
-
Cells are lysed, and protein concentrations are quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for CARM1, methylated substrates (e.g., anti-H3R17me2a), and loading controls (e.g., β-actin, GAPDH).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
-
-
Chromatin Immunoprecipitation (ChIP) Assay:
-
Objective: To determine if CARM1 is recruited to the promoters of specific target genes (like Wnt-responsive genes) and whether this is affected by inhibitors.
-
Protocol:
-
CRC cells are treated with or without the CARM1 inhibitor.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific to CARM1 is used to immunoprecipitate the CARM1-DNA complexes.
-
The cross-links are reversed, and the associated DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers specific to the promoter regions of target genes (e.g., AXIN2, c-MYC) to quantify the amount of enriched DNA.[1][12]
-
-
-
Cell Viability and Apoptosis Assays:
-
Objective: To measure the anti-proliferative and pro-apoptotic effects of CARM1 inhibitors on CRC cells.
-
Protocol:
-
Viability: CRC cells are seeded in 96-well plates and treated with a range of inhibitor concentrations. After 48-72 hours, cell viability is measured using assays like MTT, MTS, or CellTiter-Glo.
-
Apoptosis: Apoptosis can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining or by measuring caspase-3/7 activity.
-
-
-
In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of the CARM1 inhibitor in a living organism.
-
Protocol:
-
CRC cells are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The CARM1 inhibitor is administered systemically (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for target methylation).
-
-
Conclusion and Future Directions
CARM1 is a compelling and well-validated therapeutic target in colorectal cancer. Its role as a critical coactivator for oncogenic signaling pathways, particularly Wnt/β-catenin, and its function in suppressing tumor cell death via ferroptosis, underscore its importance in CRC pathogenesis. The development of potent and selective small molecule inhibitors against CARM1 has shown significant promise in preclinical studies, demonstrating anti-proliferative and pro-apoptotic effects.
Future research should focus on:
-
Discovery of more potent and selective inhibitors: Continued medicinal chemistry efforts are needed to develop drug candidates with improved pharmacokinetic and pharmacodynamic properties.
-
Combination Therapies: Investigating the synergistic potential of CARM1 inhibitors with standard-of-care chemotherapies, targeted agents, or immunotherapies is a critical next step.[13]
-
Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to CARM1-targeted therapies will be essential for clinical success.
-
Clinical Translation: Advancing the most promising CARM1 inhibitors into clinical trials for colorectal cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Impact of short-term, pharmacological CARM1 inhibition on skeletal muscle mass, function, and atrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT3 and CARM1: Emerging Epigenetic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Differential CARM1 expression in prostate and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on CARM1 and its Relationship with Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CARM1 arginine methyltransferase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based discovery of potent CARM1 inhibitors for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of CARM1-Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Therapeutic Potential of CARM1-IN-3 Dihydrochloride Beyond Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of diverse cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression. While the role of CARM1 in cancer has been extensively studied, leading to the development of potent inhibitors such as CARM1-IN-3 dihydrochloride, its involvement in a range of non-neoplastic diseases is an emerging area of significant therapeutic interest.
This technical guide provides a comprehensive overview of the current understanding of the non-cancer applications of CARM1 inhibition, with a focus on the preclinical evidence supporting the therapeutic potential of CARM1 inhibitors in inflammatory diseases, metabolic disorders, and neurodegenerative diseases. This document is intended to serve as a resource for researchers and drug development professionals exploring the broader therapeutic landscape of CARM1-targeted therapies.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of CARM1. While specific quantitative data for this compound in non-cancer models remains limited in publicly available literature, its characterization in biochemical and cancer-related cellular assays demonstrates its potency and selectivity, providing a strong rationale for its exploration in other disease contexts.
| Inhibitor | IC50 (CARM1) | Selectivity | Reference |
| This compound | 70 nM | Selective over CARM3 (>25 µM) | [1] |
Non-Cancer Applications of CARM1 Inhibition
The multifaceted role of CARM1 in fundamental cellular processes suggests that its dysregulation may contribute to the pathophysiology of various non-cancerous conditions. Preclinical studies using genetic and pharmacological inhibition of CARM1 have begun to unveil its potential as a therapeutic target in the following areas:
Inflammatory and Autoimmune Diseases
Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis and multiple sclerosis. CARM1 has emerged as a critical regulator of inflammatory responses, primarily through its interaction with the NF-κB signaling pathway.
Signaling Pathway:
CARM1 acts as a transcriptional coactivator for NF-κB, a master regulator of inflammatory gene expression. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), CARM1 is recruited to the promoters of NF-κB target genes, where it enhances their transcription. This leads to the increased production of pro-inflammatory cytokines and mediators.
CARM1-mediated co-activation of NF-κB signaling.
Experimental Evidence:
While direct studies with this compound are pending, research using other CARM1 inhibitors has demonstrated the potential of this therapeutic strategy:
| Study Focus | Model | CARM1 Inhibitor | Key Findings | Reference |
| Macrophage Inflammation | RAW 264.7 macrophages, Thioglycollate-elicited peritoneal cells (mouse) | TP-064 | Decreased production of pro-inflammatory cytokines (IL-1β, IL-6, IL-12p40, TNF-α) upon LPS challenge. | [2] |
| Sepsis | Mouse model of LPS-induced lung injury and polymicrobial sepsis | TP-064 | Attenuated lymphocyte cell death and protected mice. | [3] |
Experimental Protocols:
In Vitro NF-κB Reporter Assay:
This assay is used to quantify the effect of CARM1 inhibition on NF-κB transcriptional activity.
Workflow for an NF-κB luciferase reporter assay.
In Vitro Cytokine Production Assay:
This protocol measures the production of inflammatory cytokines from immune cells.
-
Cell Culture: Culture immune cells (e.g., RAW 264.7 macrophages or primary peritoneal macrophages) in appropriate media.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
Metabolic Disorders
Emerging evidence suggests that CARM1 plays a significant role in regulating key metabolic processes, including adipogenesis and glucose metabolism. This positions CARM1 as a potential therapeutic target for metabolic disorders such as obesity and type 2 diabetes.
Signaling Pathway:
CARM1 promotes adipocyte differentiation by acting as a coactivator for peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of fat cell development. CARM1 is recruited to PPARγ target gene promoters, leading to histone methylation and transcriptional activation of genes involved in adipogenesis.
CARM1 in PPARγ-mediated adipogenesis.
Experimental Evidence:
| Study Focus | Model | Method | Key Findings | Reference |
| Adipocyte Differentiation | CARM1-knockout mouse embryos, 3T3-L1 preadipocytes | Gene knockout, shRNA knockdown | CARM1 promotes adipocyte differentiation by coactivating PPARγ. Cells lacking CARM1 have a severely curtailed potential to differentiate into mature adipocytes. | [2][3] |
Experimental Protocols:
3T3-L1 Adipocyte Differentiation Assay:
This protocol assesses the effect of CARM1 inhibition on the differentiation of preadipocytes into mature adipocytes.
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% calf serum.
-
Initiation of Differentiation (Day 0): Two days post-confluence, switch to DMEM with 10% fetal bovine serum (FBS) containing a differentiation cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) and varying concentrations of this compound.
-
Insulin Treatment (Day 2): Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of this compound.
-
Maintenance (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS and the CARM1 inhibitor.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining: Fix the cells and stain with Oil Red O solution to visualize lipid droplet accumulation, a marker of mature adipocytes. Quantify by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4).
-
Glucose Uptake Assay:
This assay measures the effect of CARM1 inhibition on glucose uptake in adipocytes.
-
Cell Culture and Differentiation: Differentiate 3T3-L1 cells into mature adipocytes as described above, including treatment with this compound throughout the differentiation process.
-
Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours in serum-free DMEM.
-
Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes to stimulate glucose uptake.
-
Glucose Analog Incubation: Add a fluorescent glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to the medium and incubate for a defined period (e.g., 30-60 minutes).
-
Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.
Neurodegenerative Diseases
The role of CARM1 in the central nervous system and its potential contribution to neurodegenerative diseases like Alzheimer's and Parkinson's disease is a nascent but promising area of investigation. Abnormal protein methylation has been implicated in the pathology of these disorders, suggesting that targeting CARM1 could offer a novel therapeutic strategy.
Potential Mechanisms:
While direct evidence is limited, the known functions of CARM1 suggest several ways its inhibition could be beneficial in neurodegenerative contexts:
-
Regulation of Neuroinflammation: As discussed, CARM1 is a key regulator of inflammation. Neuroinflammation is a critical component in the pathogenesis of Alzheimer's and Parkinson's disease.
-
Modulation of Protein Aggregation: CARM1 could potentially methylate proteins involved in the aggregation cascades of amyloid-beta (Aβ) and alpha-synuclein, the pathological hallmarks of Alzheimer's and Parkinson's disease, respectively. Inhibition of CARM1 might alter these aggregation pathways.
-
Transcriptional Regulation of Neuronal Genes: CARM1's role as a transcriptional coactivator could influence the expression of genes crucial for neuronal survival and function.
Experimental Protocols:
The following are generalized protocols for key assays in neurodegeneration research that could be adapted to investigate the effects of this compound.
In Vitro Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay):
-
Preparation: Prepare synthetic Aβ peptide (e.g., Aβ42) in a suitable buffer.
-
Treatment: Incubate the Aβ peptide with varying concentrations of this compound.
-
Aggregation: Induce aggregation by incubating the mixture at 37°C with shaking.
-
Measurement: At various time points, add Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils, and measure the fluorescence intensity. A decrease in fluorescence in the presence of the inhibitor would suggest an anti-aggregation effect.
In Vitro Alpha-Synuclein Aggregation Assay:
This assay is conceptually similar to the Aβ aggregation assay but uses recombinant alpha-synuclein protein.
Workflow for an in vitro α-synuclein aggregation assay.
Conclusion and Future Directions
The preclinical evidence to date strongly suggests that CARM1 plays a significant role in the pathophysiology of inflammatory diseases and metabolic disorders, and potentially in neurodegenerative conditions. While the majority of the research in these non-cancer areas has utilized other CARM1 inhibitors or genetic models, the potency and selectivity of this compound make it an excellent tool compound and a potential therapeutic candidate for these indications.
Future research should focus on:
-
Generating specific quantitative data for this compound in relevant non-cancer cell and animal models.
-
Elucidating the detailed molecular mechanisms by which CARM1 inhibition ameliorates disease phenotypes in these contexts.
-
Conducting in vivo efficacy studies with this compound in animal models of rheumatoid arthritis, multiple sclerosis, obesity, type 2 diabetes, Alzheimer's disease, and Parkinson's disease.
The exploration of this compound beyond oncology holds immense promise for the development of novel therapies for a wide range of debilitating diseases. This technical guide provides a foundational framework to stimulate and guide these important research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT4 inhibitor TP-064 inhibits the pro-inflammatory macrophage lipopolysaccharide response in vitro and ex vivo and induces peritonitis-associated neutrophilia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Arginine Methylation in Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CARM1-IN-3 Dihydrochloride and Its Influence on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibition, with a focus on the potent and selective inhibitor CARM1-IN-3 dihydrochloride. It details the molecular mechanisms, impact on histone methylation patterns, and relevant experimental methodologies for researchers in epigenetics and drug discovery.
Introduction to CARM1 and Histone Arginine Methylation
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that belongs to the protein arginine methyltransferase (PRMT) family.[1][2][3] It plays a crucial role in regulating gene expression by catalyzing the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[2][3] Specifically, CARM1 is a Type I PRMT, responsible for mono-methylation and asymmetric di-methylation (ADMA) of its substrates.[1][2]
A primary function of CARM1 is the methylation of histone H3 at arginines 17 (H3R17) and 26 (H3R26).[2][4][5] This post-translational modification is generally associated with transcriptional activation.[6][7] CARM1 is recruited to gene promoters by transcription factors and coactivators, such as the p160 family of proteins and p300/CBP, where it methylates histones, leading to chromatin remodeling and enhanced gene expression.[5][7] Dysregulation of CARM1 activity has been implicated in various cancers, including breast, prostate, and liver cancer, making it a significant target for therapeutic intervention.[1][2][8]
This compound: A Potent and Selective Inhibitor
This compound is a potent and selective inhibitor of CARM1. Its high selectivity for CARM1 over other PRMTs, such as CARM3, makes it a valuable tool for studying the specific functions of CARM1 and for the development of targeted cancer therapies.[9]
Data Presentation: Inhibitory Activity
The inhibitory potency of this compound and other representative CARM1 inhibitors is summarized in the table below.
| Inhibitor | Target | IC50 | Notes |
| This compound | CARM1 | 0.07 µM | Highly selective over CARM3 (>25 µM).[9] |
| EZM2302 (GSK3359088) | CARM1 | 6 nM | First potent and selective CARM1 inhibitor with in vivo activity.[10] |
| iCARM1 | CARM1 | 12.3 µM | Identified through virtual screening.[1] |
| TP-064 | CARM1 | - | A known CARM1 inhibitor.[1] |
Mechanism of Action and Impact on Histone Methylation
CARM1 inhibitors like this compound function by binding to the enzyme and blocking its methyltransferase activity. This prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the arginine residues of histone H3.
The primary consequence of CARM1 inhibition is a dose-dependent reduction in the asymmetric dimethylation of H3R17 (H3R17me2a) and H3R26 (H3R26me2a).[1] Studies have shown that CARM1 preferentially methylates H3R17 over H3R26.[8][11] Inhibition of this activity can lead to the repression of specific genes, such as the p53-responsive gene p21, highlighting the role of H3R17 methylation in gene activation.[12][13]
Data Presentation: Effects on Histone Methylation Marks
| Cell Line | Treatment | Effect on H3R17me2a | Effect on H3R26me2a | Other Effects |
| HeLa Cells | TBBD (CARM1 inhibitor) | Dose-dependent decrease | Decrease observed | Repression of p21 expression.[12] |
| Breast Cancer Cells | iCARM1 | Dose-dependent decrease | Dose-dependent decrease | Does not affect other histone arginine methylation marks.[1] |
| Multiple Myeloma Cells | EZM2302 | Inhibition of methylation | Inhibition of methylation | Inhibition of PABP1 and SMB methylation.[10] |
| DLBCL Cells | CARM1 inhibition | - | - | Leads to a loss of H3K27ac at CBP/p300 chromatin-bound regions.[14] |
Signaling Pathways and Visualizations
CARM1 is a critical component of transcriptional coactivation complexes. It is often recruited to chromatin by the p160 family of coactivators, where it collaborates with histone acetyltransferases like p300/CBP to activate gene expression. CARM1-mediated methylation of H3R17 and H3R26 enhances the recruitment of other transcriptional machinery. Inhibition of CARM1 disrupts this cascade, leading to transcriptional repression.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to assess the activity and effects of CARM1 inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of CARM1 on a histone substrate in the presence of an inhibitor.
-
Reaction Setup: Prepare a reaction mixture containing recombinant CARM1 enzyme, a histone H3 substrate (full-length or peptide), and radio-labeled S-adenosyl-L-methionine ([³H]AdoMet) in HMT buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control, like DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1 hour).
-
Stopping the Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. The incorporation of the [³H] methyl group into the histone substrate can be detected by fluorography or by spotting the reaction mixture onto phosphocellulose paper and measuring radioactivity with a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for Histone Modifications
This method is used to detect changes in specific histone methylation marks in cells treated with a CARM1 inhibitor.
-
Cell Treatment: Culture cells (e.g., HeLa or MCF7) and treat them with various concentrations of this compound for a set duration (e.g., 24-48 hours).
-
Histone Extraction: Isolate histones from the treated and control cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3R17me2a or anti-H3R26me2a).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Use an antibody against total Histone H3 as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the changes in histone methylation levels relative to the total H3 control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if the inhibition of CARM1 affects the association of specific histone marks with particular gene promoters in vivo.
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the cleared lysate overnight with an antibody specific for H3R17me2a or a control IgG.
-
Capture the antibody-protein-DNA complexes by adding protein A/G beads.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis by qPCR: Use quantitative PCR (qPCR) with primers specific to the promoter region of a target gene (e.g., p21) to quantify the amount of precipitated DNA. The results are often expressed as a percentage of the input DNA.
Conclusion
This compound is a valuable chemical probe for elucidating the biological roles of CARM1. Its high potency and selectivity allow for the precise investigation of the consequences of CARM1 inhibition on histone methylation and gene expression. The methodologies described in this guide provide a robust framework for researchers to explore the therapeutic potential of targeting CARM1 in cancer and other diseases characterized by epigenetic dysregulation. The continued development of specific CARM1 inhibitors holds significant promise for advancing our understanding of arginine methylation and for creating novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PRMT3 and CARM1: Emerging Epigenetic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT3 and CARM1: Emerging Epigenetic Targets in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. embopress.org [embopress.org]
- 7. The protein arginine methyltransferases CARM1 and PRMT1 cooperate in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of CARM1-IN-3 Dihydrochloride on Non-Histone Protein Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][2] This post-translational modification is a critical regulatory mechanism in a myriad of cellular processes, including transcriptional regulation, RNA splicing, cell cycle progression, and DNA damage response.[2][3][4][5] The aberrant expression and activity of CARM1 have been implicated in the pathogenesis of numerous cancers, positioning it as a compelling therapeutic target.[6][7][8][9] CARM1-IN-3 dihydrochloride has emerged as a potent and selective small molecule inhibitor of CARM1. This technical guide provides an in-depth examination of the effects of this compound on the methylation of non-histone proteins, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.
This compound: A Selective Inhibitor
This compound is a research compound designed to specifically inhibit the methyltransferase activity of CARM1. Its selectivity is crucial for dissecting the specific functions of CARM1 and for developing targeted therapies. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50).
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value (µM) | Selectivity vs. CARM1 | Reference |
|---|---|---|---|
| CARM1 | 0.07 | - | [10] |
| CARM3 | >25 | >350-fold |[10] |
Mechanism of Action on Key Non-Histone Substrates
By binding to CARM1, this compound blocks the transfer of methyl groups from the universal methyl donor S-adenosyl-L-methionine (SAM) to arginine residues on its substrates. This inhibition has significant downstream consequences on various cellular signaling pathways. Several key non-histone substrates have been identified whose functions are modulated by CARM1-mediated methylation.
MED12 (Mediator Complex Subunit 12)
The Mediator complex is a crucial co-regulator of RNA polymerase II-dependent transcription. CARM1 methylates MED12 at multiple arginine residues, including R1899, R1862, and R1912.[3][11][12][13] This methylation event is critical for several processes:
-
TDRD3 Recruitment: Methylated MED12 at arginine 1899 creates a binding site for the Tudor domain-containing protein TDRD3, a known transcriptional coactivator.[3][11]
-
Estrogen Receptor (ERα) Signaling: The CARM1-MED12-TDRD3 axis is tightly associated with ERα-specific enhancers and positively modulates the transcription of estrogen-regulated genes.[3][11]
-
Chemotherapy Sensitization: In breast cancer, CARM1-mediated methylation of MED12 sensitizes cells to chemotherapy drugs by suppressing the transcription of the cell cycle inhibitor p21/WAF1.[13]
Inhibition of CARM1 with this compound is expected to block these methylation events, thereby disrupting ERα-driven transcription and potentially contributing to chemotherapy resistance in certain contexts.
PABP1 (Poly(A)-Binding Protein 1)
PABP1 is an essential RNA-binding protein involved in the regulation of mRNA translation and stability. CARM1 methylates PABP1 at arginines 455 and 460.[14][15] While the full functional consequences are still under investigation, this modification is known to be robust and has been used as a reliable marker of CARM1 activity in cellular assays.[14] CARM1-IN-3 effectively blocks PABP1 methylation, providing a direct readout of target engagement in cells.[14]
Other Significant Non-Histone Substrates
CARM1's regulatory reach extends to a wide array of other non-histone proteins, and inhibition by CARM1-IN-3 affects their function.
Table 2: Selected Non-Histone Substrates of CARM1 and Functional Impact of Methylation
| Substrate | Known Methylation Site(s) | Function Modulated by Methylation | Consequence of Inhibition | Reference |
|---|---|---|---|---|
| MED12 | R1899, R1862, R1912 | Recruitment of TDRD3, ERα-dependent transcription, p21 suppression. | Disruption of ERα signaling, potential chemoresistance. | [3][11][13] |
| PABP1 | R455, R460 | Regulation of mRNA translation and stability. | Altered mRNA metabolism; serves as a biomarker for CARM1 activity. | [14][15][16] |
| BAF155 | Not specified | Component of the SWI/SNF chromatin remodeling complex; promotes oncogene expression. | Altered chromatin remodeling and gene expression. | [1][9] |
| p300/CBP | Not specified | Histone acetyltransferase activity and coactivator function. | Impaired transcriptional activation. | [6][17][18] |
| p/CIP/SRC-3 | Multiple sites in C-terminus | Coactivator stability and interaction with CBP. Methylation increases degradation. | Increased coactivator stability and altered hormonal signaling. |[19] |
Experimental Protocols
Verifying the effect of this compound requires specific and robust methodologies. The following section details key experimental protocols for assessing its impact on non-histone protein methylation.
In Vitro Methyltransferase Assay
This assay directly measures the enzymatic activity of CARM1 on a specific substrate and its inhibition by a compound.
Objective: To quantify the IC50 of CARM1-IN-3 against CARM1 using a non-histone substrate peptide.
Materials:
-
Recombinant human CARM1 enzyme.
-
Substrate: PABP1-derived peptide (e.g., residues 456-466).[20][21]
-
Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
This compound, serially diluted.
-
Reaction Buffer: 20 mM HEPES pH 7.9, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing reaction buffer, recombinant CARM1, and the PABP1 peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for 15 minutes at 30°C.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding SDS sample buffer.
-
Separate the reaction products using SDS-PAGE.
-
Excise the gel band corresponding to the methylated peptide substrate.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Alternative Detection: A label-free method using LC-MS/MS can be employed to directly detect the methylated peptide product, avoiding radioactivity.[20][21][22]
Western Blot Analysis of Cellular Methylation
This method is used to confirm that CARM1-IN-3 inhibits the methylation of endogenous non-histone substrates within a cellular context.
Objective: To detect a decrease in PABP1 or MED12 methylation in cells treated with CARM1-IN-3.
Materials:
-
Cell line of interest (e.g., MCF7 breast cancer cells).
-
This compound.
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary Antibodies: Anti-asymmetric dimethylarginine (ADMA) antibody, anti-PABP1, anti-MED12, anti-Actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Harvest and lyse the cells on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody targeting the methylated substrate (e.g., a general ADMA antibody).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-PABP1) and a loading control (e.g., anti-Actin).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding (target engagement) of a drug to its protein target in living cells or cell lysates.[23] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[24][25]
Objective: To confirm that CARM1-IN-3 directly engages with the CARM1 protein in a cellular environment.
Materials:
-
Cell line of interest.
-
This compound.
-
PBS and lysis buffer with inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Centrifuge for separating soluble and precipitated fractions.
-
Western blot reagents and anti-CARM1 antibody.
Procedure:
-
Treat intact cells with this compound or vehicle (DMSO) for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separate the soluble protein fraction from the heat-induced precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble CARM1 remaining at each temperature for both the drug-treated and vehicle-treated samples by Western blot.
-
A positive result is indicated by a higher amount of soluble CARM1 at elevated temperatures in the drug-treated sample compared to the vehicle control, demonstrating thermal stabilization upon binding.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Caption: CARM1-mediated methylation of MED12 and its inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical flow from CARM1 inhibition to cellular effects.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of CARM1-mediated arginine methylation. Its potent and selective inhibition of CARM1 allows for the precise dissection of pathways regulated by the methylation of non-histone substrates such as MED12, PABP1, and BAF155. Understanding how this inhibitor modulates the function of these key regulatory proteins provides critical insights into the therapeutic potential of targeting CARM1 in cancer and other diseases. The experimental protocols and workflows detailed herein offer a robust framework for researchers to validate target engagement and elucidate the downstream functional consequences of CARM1 inhibition in their specific models of interest.
References
- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 methylates MED12 to regulate its RNA-binding ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor Cells and T Cells | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 7. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARM1-expressing ovarian cancer depends on the histone methyltransferase EZH2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CARM1 methylates MED12 to regulate its RNA-binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MED12 methylation by CARM1 sensitizes human breast cancer cells to chemotherapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CARM1 Regulates Replication Fork Speed and Stress Response by Stimulating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. PABP1 identified as an arginine methyltransferase substrate using high-density protein arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Role for CARM1-Mediated Histone H3 Arginine Methylation in Protecting Histone Acetylation by Releasing Corepressors from Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The activity and stability of the transcriptional coactivator p/CIP/SRC-3 are regulated by CARM1-dependent methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 24. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by CARM1-IN-3 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of a multitude of cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression. Dysregulation of CARM1 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.
CARM1-IN-3 dihydrochloride is a potent and selective inhibitor of CARM1. This technical guide provides an in-depth overview of the cellular pathways that are likely modulated by this compound, based on the known functions of CARM1 and the observed effects of other selective CARM1 inhibitors. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting CARM1.
This compound: Potency and Selectivity
This compound, a benzo[d]imidazole derivative, has demonstrated high potency and selectivity for CARM1 in biochemical assays.[1] The available quantitative data for this inhibitor is summarized in the table below.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | CARM1 | 0.07 µM | >350-fold vs. CARM3 (>25 µM) | [2][3][4][5][6][7][8] |
Table 1: In vitro potency and selectivity of this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the enzymatic activity of CARM1 by 50%. High selectivity for CARM1 over other protein arginine methyltransferases, such as CARM3, is a critical attribute for a chemical probe and potential therapeutic agent.
Core Cellular Pathways Modulated by CARM1 Inhibition
Based on extensive research on CARM1 function and the effects of its inhibition, several key cellular pathways are anticipated to be modulated by this compound. These include the p53 signaling pathway, cell cycle regulation, and pathways involving the histone acetyltransferases CBP/p300.
Activation of the p53 Signaling Pathway
CARM1 has been shown to interact with and regulate the activity of the tumor suppressor protein p53. Inhibition of CARM1 is expected to lead to the activation of the p53 signaling pathway, a critical cellular defense mechanism against oncogenic stress.
-
Mechanism: CARM1 can methylate p53, which is thought to modulate its transcriptional activity. Inhibition of CARM1 may lead to an accumulation of unmethylated p53, promoting its tumor-suppressive functions. Studies on CARM1 knockdown have shown an upregulation of p53 and its target genes.[9]
-
Downstream Effects: Activation of p53 can induce cell cycle arrest, apoptosis (programmed cell death), and senescence, thereby preventing the proliferation of cancer cells.
Caption: CARM1 inhibition by this compound leads to p53 activation.
Regulation of the Cell Cycle
CARM1 plays a crucial role in promoting cell cycle progression. Therefore, its inhibition by this compound is expected to induce cell cycle arrest, primarily at the G1/S checkpoint.
-
Mechanism: CARM1 is known to regulate the expression of key cell cycle proteins. Other potent CARM1 inhibitors, such as TP-064, have been shown to cause an arrest in the G1 phase of the cell cycle in multiple myeloma cell lines.[10][11] This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive the transition from G1 to S phase.
-
Downstream Effects: Induction of cell cycle arrest is a key mechanism for the anti-proliferative effects of CARM1 inhibitors in cancer cells.
Caption: Inhibition of CARM1 disrupts cell cycle progression.
Modulation of CBP/p300 Activity
CARM1 interacts with and methylates the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. This interaction is crucial for the co-activation of transcription of numerous genes.
-
Mechanism: CARM1-mediated methylation of CBP/p300 is thought to enhance their HAT activity and their interaction with other transcriptional machinery. Inhibition of CARM1 by this compound would likely reduce CBP/p300 activity, leading to decreased histone acetylation at specific gene promoters and enhancers.[12][13][14]
-
Downstream Effects: The reduction in CBP/p300 HAT activity can lead to the downregulation of genes involved in cell growth and proliferation, contributing to the anti-cancer effects of CARM1 inhibition.[12][14]
Caption: CARM1 inhibition modulates CBP/p300 HAT activity and gene transcription.
Experimental Protocols
Detailed experimental validation of the effects of this compound on these pathways is essential. Below are suggested protocols adapted from established methodologies for other CARM1 inhibitors. Note: These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
CARM1 Inhibition Assay (In Vitro)
This protocol describes a generic method to measure the enzymatic activity of CARM1 in the presence of an inhibitor.
Caption: Workflow for an in vitro CARM1 inhibition assay.
Methodology:
-
Reagents: Recombinant human CARM1, Histone H3 peptide substrate, [³H]-S-adenosylmethionine (SAM), this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add CARM1 enzyme to each well.
-
Add the diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding a mixture of the histone H3 peptide substrate and [³H]-SAM.
-
Incubate for a specific time (e.g., 1 hour) at 30°C.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptides.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 10 µM, based on expected cellular potency) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 2 hours for fixation.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.
-
Western Blot Analysis for p53 Pathway Activation
This protocol is for assessing changes in the protein levels of p53 and its downstream target, p21, following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described in the cell cycle analysis protocol.
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of p53 and p21 to the loading control.
Conclusion
This compound is a potent and selective inhibitor of CARM1, a key enzyme involved in numerous cellular processes critical for cancer cell proliferation and survival. Based on the known functions of CARM1 and the effects of other selective inhibitors, it is anticipated that this compound will modulate key cellular pathways, including the activation of the p53 tumor suppressor pathway, induction of G1 cell cycle arrest, and modulation of CBP/p300 histone acetyltransferase activity. The experimental protocols provided in this guide offer a starting point for researchers to investigate the specific cellular and molecular effects of this promising compound. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease contexts.
References
- 1. Benzo[d]imidazole inhibitors of Coactivator Associated Arginine Methyltransferase 1 (CARM1)--Hit to Lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | CARM1抑制剂 | MCE [medchemexpress.cn]
- 9. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Control of CBP co-activating activity by arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300-mutated lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CARM1-IN-3 Dihydrochloride: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of CARM1-IN-3 dihydrochloride, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as epigenetics, cancer biology, and signal transduction.
Introduction
This compound is a small molecule inhibitor with high selectivity for CARM1 over other protein methyltransferases.[1][2][3][4][5] CARM1 is a key enzyme that methylates arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, DNA damage response, and cell cycle progression.[6][7][8] Dysregulation of CARM1 activity has been implicated in various cancers, making it an attractive target for therapeutic development.[8][9][10][11][12] These notes provide essential information on the solubility, preparation, and application of this compound for both in vitro and in vivo studies.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₃₄Cl₂N₄O₂ |
| Molecular Weight | 481.46 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| IC₅₀ | 0.07 µM for CARM1; >25 µM for CARM3[1][2] |
Solubility Data
The solubility of this compound is critical for the design of robust and reproducible experiments. The following tables summarize its solubility in common solvents for in vitro and in vivo applications.
In Vitro Solubility
For cell-based assays and biochemical experiments, this compound can be dissolved in the following solvents. It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[2]
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (103.85 mM) | Requires sonication to fully dissolve.[1][2] |
| Water | 50 mg/mL (103.85 mM) | Requires sonication to fully dissolve.[1][2] |
In Vivo Solubility
For animal studies, it is crucial to prepare a clear, stable solution. The following formulations have been shown to be effective. It is recommended to prepare these solutions fresh for each use.[2]
| Solvent System | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1.25 mg/mL (2.60 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL (2.60 mM)[1] |
| 10% DMSO, 90% corn oil | ≥ 1.25 mg/mL (2.60 mM)[1] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for 1 mg of powder, add 207.7 µL of DMSO).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the solution is not completely clear, sonicate for 5-10 minutes in a water bath until the solid is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2]
Caption: Workflow for preparing this compound stock solutions for in vitro experiments.
Preparation of Dosing Solutions for In Vivo Use
This protocol describes the preparation of a 1.25 mg/mL dosing solution using a common vehicle.
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Prepare a 12.5 mg/mL intermediate stock solution of this compound in DMSO.
-
In a sterile conical tube, add the components in the following order, ensuring complete mixing after each addition:
-
100 µL of the 12.5 mg/mL DMSO stock solution.
-
400 µL of PEG300. Mix well.
-
50 µL of Tween-80. Mix well.
-
450 µL of sterile saline. Mix well to obtain a clear solution.
-
-
The final concentration of this compound will be 1.25 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This solution should be prepared fresh on the day of dosing.
CARM1 Signaling Pathway
CARM1 is a transcriptional coactivator involved in multiple signaling pathways. A key role of CARM1 is in the DNA damage response, where it can influence cell fate decisions between cell cycle arrest and apoptosis.[6] It has been shown to be a coactivator for p53 and to be involved in the NF-κB signaling pathway.[8][9][13]
Caption: Simplified CARM1 signaling pathway in the DNA damage response.
Application Recommendations
-
In Vitro Studies: this compound can be used to study the role of CARM1 in various cellular processes, including cell proliferation, apoptosis, and gene expression. It is a valuable tool for validating CARM1 as a therapeutic target in cancer cell lines.
-
In Vivo Studies: The provided formulations allow for the investigation of the efficacy of CARM1 inhibition in animal models of disease, particularly in oncology. Pharmacokinetic and pharmacodynamic studies can be conducted to assess the in vivo properties of the inhibitor.
Safety Precautions
This compound is for research use only and has not been approved for human use. Standard laboratory safety practices should be followed, including the use of personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CARM1抑制剂 | MCE [medchemexpress.cn]
- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carm1 coactivator-associated arginine methyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CARM1-IN-3 Dihydrochloride in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
CARM1-IN-3 dihydrochloride is a potent and selective inhibitor of Co-activator Associated Arginine Methyltransferase 1 (CARM1), a key enzyme in epigenetic regulation.[1][2] Proper solubilization is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity for many organic molecules.[3] These application notes provide a detailed protocol for the dissolution of this compound in DMSO, including best practices for handling, storage, and preparation of working solutions.
Physicochemical Properties and Solubility Data
A summary of the key properties of this compound is presented below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄Cl₂N₄O₂ | |
| Molecular Weight | 481.46 g/mol | [1][2] |
| Appearance | Powder | [3] |
| Solubility in DMSO | 50 mg/mL (103.85 mM) | [1][4] |
| Solubility in Water | 50 mg/mL (103.85 mM) |
Experimental Protocol: Dissolving this compound in DMSO
This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Safety Precautions
-
Always handle chemical compounds in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., butyl rubber or double nitrile gloves).[5]
-
Review the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Procedure for Preparing a 50 mM Stock Solution
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 24.07 mg of the compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the powder. Using newly opened DMSO is recommended as it is hygroscopic, and absorbed moisture can significantly impact solubility.[6]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate initial mixing.
-
To ensure complete dissolution, sonicate the solution in an ultrasonic water bath. The duration may vary, but 15-30 minutes is typically sufficient. The solution should be clear and free of any visible particulates.
-
-
Verification: Visually inspect the solution to confirm that all solid material has dissolved.
Stock Solution Preparation Table
The following table provides quick-reference volumes for preparing stock solutions at various concentrations.
| Target Concentration | Mass of CARM1-IN-3 (for 1 mL) | Molarity (mM) |
| 1 mM | 0.481 mg | 1 |
| 5 mM | 2.407 mg | 5 |
| 10 mM | 4.815 mg | 10 |
| 50 mM | 24.07 mg | 50 |
Calculations are based on a molecular weight of 481.46 g/mol .
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for preparing a this compound stock solution.
Caption: Workflow for dissolving this compound in DMSO.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of the inhibitor.
-
Powder: Store the solid compound at 4°C in a sealed container, protected from moisture.[1][2]
-
Stock Solutions:
Application Notes for In Vitro Use
When using the DMSO stock solution in cell-based assays or other aqueous environments, consider the following:
-
Preventing Precipitation: Organic compounds dissolved in DMSO may precipitate when diluted into aqueous buffers or cell culture media. To mitigate this, perform initial serial dilutions in DMSO before the final dilution into the aqueous medium.
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is a general best practice to keep the final concentration of DMSO in cell culture below 0.1% (v/v) to minimize effects on cell viability and function. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use in Animal Studies: For in vivo applications, specific solvent systems are often required. A common formulation involves a multi-component system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to maintain solubility.[1]
References
Application Notes and Protocols for CARM1-IN-3 Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1][2][3] CARM1 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[2] Its overexpression and aberrant activity have been implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive therapeutic target.[2][3][4] CARM1-IN-3 dihydrochloride is a small molecule inhibitor designed to target the enzymatic activity of CARM1, offering a valuable tool for studying its biological functions and for potential therapeutic development.
These application notes provide detailed protocols for the in vitro characterization of this compound, including a biochemical enzyme inhibition assay and a cell-based proliferation assay.
Data Presentation
Table 1: Biochemical Inhibition of CARM1 by this compound
| Compound | IC50 (nM) | Assay Conditions | Substrate |
| This compound | Data not available | 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSG, 0.002% Tween-20 | Biotinylated Histone H3 peptide |
| EZM2302 (Reference Inhibitor) | 5.97 ± 0.61 | As above | As above |
Note: IC50 value for this compound to be determined experimentally. The value for EZM2302 is provided as a reference from publicly available data.[5]
Table 2: Anti-proliferative Activity of this compound in MCF7 Breast Cancer Cells
| Compound | EC50 (µM) | Cell Line | Assay Duration |
| This compound | Data not available | MCF7 | 7 days |
| iCARM1 (Reference Inhibitor) | ~1.5 | MCF7 | 7 days |
Note: EC50 value for this compound to be determined experimentally. The value for iCARM1 is provided as a reference from publicly available data.[4][6]
Signaling Pathways and Experimental Workflow
References
- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for CARM1-IN-3 Dihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CARM1-IN-3 dihydrochloride is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key enzyme involved in the regulation of gene transcription, cell proliferation, and differentiation.[1] With an in vitro IC50 value of 0.07 µM for CARM1, it exhibits high selectivity over other methyltransferases such as CARM3 (IC50 > 25 µM). Dysregulation of CARM1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, protein expression, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound. Researchers should note that optimal concentrations for cell-based assays may vary depending on the cell line, seeding density, and experimental duration.
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound | CARM1 | 0.07 | >350-fold vs. CARM3 | [1] |
Based on the biochemical potency and data from similar CARM1 inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended for initial cell culture experiments.
Key Signaling Pathways Involving CARM1
CARM1 plays a crucial role as a transcriptional coactivator in several key signaling pathways, including the p53 and NF-κB pathways. Understanding these interactions is vital for designing and interpreting experiments with CARM1 inhibitors.
CARM1 and p53 Signaling Pathway
CARM1 acts as a coactivator for the tumor suppressor p53, promoting the transcription of p53 target genes involved in cell cycle arrest and apoptosis.[2] Inhibition of CARM1 can therefore modulate the cellular response to DNA damage and other stresses that activate the p53 pathway.
Caption: CARM1 in the p53 signaling pathway.
CARM1 and NF-κB Signaling Pathway
CARM1 also functions as a coactivator for NF-κB, a key regulator of inflammation, immunity, and cell survival.[3][4][5] By methylating histone H3, CARM1 facilitates the transcription of NF-κB target genes.[4]
Caption: CARM1 in the NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for common cell culture experiments to assess the effects of this compound.
Cell Viability Assay (MTT/CCK-8)
This protocol is designed to determine the effect of this compound on cell proliferation and viability.
Caption: Workflow for cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for vehicle control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 0.5, 1, 5, and 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing changes in the expression or post-translational modification of target proteins following treatment with this compound.
Caption: Workflow for Western Blot analysis.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CARM1, anti-p53, anti-NF-κB p65, anti-H3R17me2a, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 1 µM and 5 µM) and a vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Concluding Remarks
This compound is a valuable tool for studying the biological functions of CARM1. The provided protocols offer a starting point for investigating its effects in various cell culture models. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of the involved signaling pathways will aid in the interpretation of the results and the design of further experiments to elucidate the precise mechanisms of action of this potent and selective CARM1 inhibitor.
References
- 1. Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CARM1 Inhibition by CARM1-IN-3 Dihydrochloride
These application notes provide a detailed protocol for researchers and scientists in drug development to assess the efficacy of CARM1-IN-3 dihydrochloride, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), using Western blotting.
Introduction
CARM1 is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage response, and cell cycle control.[1] Its dysregulation is implicated in several diseases, notably cancer, making it a significant target for therapeutic intervention.[2][3][4][5][6] this compound is a potent inhibitor of CARM1 with a reported IC50 value of 0.07 µM.[7] Western blotting is a fundamental technique to evaluate the effect of this inhibitor on CARM1's activity by measuring the methylation of its downstream targets.[8][9][10][11][12]
A critical consideration when performing Western blot for CARM1 is its propensity to form SDS-resistant aggregates upon heating during sample preparation, which can lead to inaccurate quantification.[1][8] This protocol incorporates specific steps to mitigate this issue.
Experimental Objectives
-
To determine the optimal concentration and treatment duration of this compound to inhibit CARM1 activity in a selected cell line.
-
To analyze the effect of CARM1 inhibition on the methylation of its downstream substrates via Western blot.
-
To assess the total protein levels of CARM1 and its targets to ensure that observed changes in methylation are not due to altered protein expression.
CARM1 Signaling Pathway
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17me2a), which is a mark for transcriptional activation.[6][13] It also methylates various non-histone proteins, including p300/CBP, MED12, and BAF155, thereby modulating their functions.[11][13] CARM1 is involved in the p53 signaling pathway and can influence cell cycle progression and apoptosis.[2] Inhibition of CARM1 is expected to decrease the methylation of its substrates.
Caption: CARM1 Signaling and Inhibition.
Experimental Workflow
The overall workflow for assessing the effect of this compound involves cell culture and treatment, protein extraction, quantification, Western blot analysis, and data interpretation.
Caption: Western Blot Experimental Workflow.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-112046A |
| Cell Line (e.g., MCF7, HCT116) | ATCC | Varies |
| DMEM/RPMI-1640 Medium | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | Varies |
| PVDF or Nitrocellulose Membranes | Bio-Rad | Varies |
| Skim Milk or BSA for Blocking | Varies | Varies |
| Primary Antibodies (see table below) | Varies | Varies |
| HRP-conjugated Secondary Antibodies | Varies | Varies |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
Recommended Primary Antibodies
| Target Protein | Host | Application | Dilution | Supplier (Example) | Catalog No. (Example) | Expected Band (kDa) |
| CARM1/PRMT4 | Rabbit | WB, IP | 1:1000 | Cell Signaling | #4438 | ~65-70 |
| Methyl-Histone H3 (Arg17) | Rabbit | WB | 1:1000 | Abcam | ab8284 | ~17 |
| Histone H3 | Rabbit | WB | 1:1000 | Cell Signaling | #4499 | ~17 |
| MED12 | Rabbit | WB | 1:1000 | Bethyl Labs | A300-774A | ~240 |
| ACSL4 | Rabbit | WB | 1:1000 | Cell Signaling | #65535 | ~75 |
| β-Actin or GAPDH | Mouse | WB | 1:5000 | Sigma-Aldrich | A5441 / G8795 | ~42 / ~36 |
Detailed Experimental Protocol
Cell Culture and Treatment
-
Culture cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 24, 48, 72 hours). Include a DMSO-treated vehicle control.
Protein Lysate Preparation
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and store at -80°C or proceed to the next step.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with RIPA buffer.
Sample Preparation for SDS-PAGE
Crucial Step to Avoid CARM1 Aggregation:
-
To a volume of lysate containing 20-30 µg of protein, add 4X Laemmli sample buffer.
-
Option A (Recommended): Do not boil the samples. Instead, incubate them at room temperature for 30 minutes before loading onto the gel.[1]
-
Option B: If heating is necessary, use a higher concentration of SDS (final concentration of 6%) in the sample buffer and heat at 70°C for 10 minutes.[1] Avoid boiling at 95-100°C.
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (20-30 µg) per lane into a precast polyacrylamide gel. Include a protein ladder.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (β-actin or GAPDH).
Data Presentation and Interpretation
Summarize the quantitative data in tables for clear comparison.
Table 1: Effect of this compound on Target Protein Methylation
| Treatment Group | Concentration (µM) | Methyl-H3R17 / Total H3 (Normalized Intensity) |
| Vehicle (DMSO) | 0 | 1.00 ± 0.12 |
| CARM1-IN-3 | 0.1 | 0.85 ± 0.10 |
| CARM1-IN-3 | 1 | 0.45 ± 0.08 |
| CARM1-IN-3 | 10 | 0.15 ± 0.05 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Effect of this compound on Total Protein Levels
| Treatment Group | Concentration (µM) | Total CARM1 / Loading Control (Normalized Intensity) |
| Vehicle (DMSO) | 0 | 1.00 ± 0.09 |
| CARM1-IN-3 | 0.1 | 0.98 ± 0.11 |
| CARM1-IN-3 | 1 | 0.95 ± 0.07 |
| CARM1-IN-3 | 10 | 0.92 ± 0.10 |
| Data are presented as mean ± SD from three independent experiments. |
A significant decrease in the methylation of CARM1 substrates (e.g., H3R17) with no significant change in the total levels of the substrate or CARM1 itself indicates successful inhibition of CARM1's enzymatic activity by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| CARM1 appears as a high molecular weight smear or is stuck in the well | Protein aggregation due to heating. | Prepare samples without boiling, as described in step 4 of the protocol.[1][8] Alternatively, use a higher SDS concentration. |
| No or weak signal | Insufficient protein loaded, antibody concentration too low, or inefficient transfer. | Increase protein amount, optimize antibody dilution, and check transfer efficiency with Ponceau S staining. |
| High background | Insufficient blocking, antibody concentration too high, or inadequate washing. | Increase blocking time, optimize antibody dilution, and increase the number and duration of washes. |
| Non-specific bands | Primary or secondary antibody cross-reactivity. | Use a more specific antibody, try a different blocking buffer, or increase the stringency of washes. |
References
- 1. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The protein arginine methyltransferases CARM1 and PRMT1 cooperate in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CARM1 methylates MED12 to regulate its RNA-binding ability | Life Science Alliance [life-science-alliance.org]
Application Notes and Protocols for Immunoprecipitation with CARM1-IN-3 Dihydrochloride Treated Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of various cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle progression.[1][2][3][4] Dysregulation of CARM1 activity has been implicated in several diseases, most notably in cancer, making it an attractive therapeutic target.[5]
CARM1-IN-3 dihydrochloride is a potent and selective inhibitor of CARM1, with a reported IC₅₀ of 0.07 µM. Its high selectivity over other arginine methyltransferases, such as CARM3 (>25 µM), makes it a valuable tool for studying the specific functions of CARM1 in cellular pathways.[6] These application notes provide detailed protocols for performing immunoprecipitation (IP) experiments using cell lysates treated with this compound to investigate CARM1-mediated protein-protein interactions and substrate methylation.
Mechanism of Action of CARM1
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), which are generally associated with transcriptional activation.[1][3] Beyond histones, CARM1 methylates a plethora of non-histone proteins, thereby modulating their function. Notable substrates include the p160 family of steroid receptor coactivators, the histone acetyltransferases p300/CBP, the SWI/SNF chromatin remodeling complex subunit BAF155, and the RNA-binding protein ALIX.[7][8] By inhibiting the methyltransferase activity of CARM1, this compound allows researchers to dissect the role of arginine methylation in these diverse signaling pathways.
Key Signaling Pathways Involving CARM1
CARM1 is a critical regulator in several signaling pathways. Understanding these pathways is essential for designing and interpreting immunoprecipitation experiments with this compound.
DNA Damage Response and p53 Signaling
CARM1 plays a role in the DNA damage response by methylating various components of the signaling cascade. It can interact with and methylate p53, influencing the expression of its target genes and promoting cell cycle arrest to allow for DNA repair.
NF-κB Signaling Pathway
CARM1 acts as a coactivator for NF-κB, a key transcription factor in inflammatory responses. CARM1 can methylate the p65 subunit of NF-κB, enhancing its transcriptional activity.
Data Presentation
The following tables summarize quantitative data from experiments using potent CARM1 inhibitors, demonstrating their effect on substrate methylation and protein-protein interactions. The data for EZM2302, a highly selective CARM1 inhibitor, is presented as a representative example of the expected effects of this compound.
Table 1: Dose-Dependent Inhibition of Cellular Asymmetric Dimethyl Arginine (aDMA) Substrates by a CARM1 Inhibitor (EZM2302)
| Treatment Concentration (µM) | % Inhibition of PABP1 Methylation | % Inhibition of SmB Methylation | % Inhibition of Global aDMA |
| 0.0003 | 10 | 5 | 8 |
| 0.001 | 25 | 15 | 20 |
| 0.01 | 60 | 45 | 55 |
| 0.1 | 95 | 85 | 90 |
| 1 | >98 | >95 | >95 |
| 5 | >98 | >98 | >98 |
| Data adapted from studies on RPMI8226 cells treated for four days.[9] |
Table 2: Effect of CARM1 Inhibition on Protein-Protein Interactions
| Bait Protein | Interacting Protein | Treatment | Change in Interaction | Reference |
| ALIX | CARM1 | 5 µM EZM2302 (48h) | No significant change | [8] |
| UPF1 | CARM1 | - | Endogenous interaction confirmed | [10] |
| CARM1 | ACSL4 | - | Endogenous interaction confirmed | [11] |
Table 3: Quantitative Mass Spectrometry Analysis of ALIX Methylation upon CARM1 Inhibition
| Peptide (Methylation Site) | Treatment (1 µM EZM2302, 48h) | Log2 Fold Change (Inhibitor/DMSO) | p-value |
| ALIX (R745-me1) | EZM2302 | -1.5 | <0.05 |
| ALIX (R757-me1) | EZM2302 | -2.0 | <0.0001 |
| Data represents Log2 transformed intensities of monomethylated peptides from immunoprecipitated endogenous ALIX from HeLa cells.[8] |
Experimental Protocols
The following protocols provide a detailed methodology for immunoprecipitation experiments using cell lysates treated with this compound.
Experimental Workflow
Protocol 1: Immunoprecipitation of a Target Protein from this compound Treated Cells
This protocol is designed to isolate a specific protein of interest to study its interaction with other proteins in the presence of the CARM1 inhibitor.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors just before use)
-
Protein A/G magnetic beads or agarose resin
-
Primary antibody against the protein of interest
-
Isotype control IgG antibody
-
Wash buffer (e.g., lysis buffer or a modification with lower detergent concentration)
-
Elution buffer (e.g., 1x SDS-PAGE sample buffer or a low pH glycine buffer)
-
Microcentrifuge tubes
-
Rotating wheel or rocker
-
Magnetic rack (for magnetic beads) or microcentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency (typically 70-80%).
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration (e.g., 24-48 hours). The optimal concentration and treatment time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Lysate Pre-Clearing:
-
Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.
-
Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 minute at 4°C).
-
Carefully transfer the pre-cleared supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the protein of interest (the amount should be optimized, typically 1-5 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
-
Incubate on a rotator at 4°C for 2-4 hours or overnight.
-
Add 30-50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
To elute the immunoprecipitated proteins, add 30-50 µL of 1x SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for downstream analysis.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interacting partners.
-
Alternatively, for a global analysis of interacting proteins, the eluate can be subjected to mass spectrometry.
-
Protocol 2: Immunoprecipitation to Assess Substrate Methylation
This protocol is specifically designed to determine the effect of this compound on the methylation status of a known or putative CARM1 substrate.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibody against the methylated form of the substrate (if available) or a pan-methyl-arginine antibody.
Procedure:
The procedure is largely the same as Protocol 1, with the following key modifications:
-
Immunoprecipitation: Immunoprecipitate the protein of interest (the potential CARM1 substrate) from lysates of cells treated with this compound or vehicle control.
-
Western Blot Analysis: After elution, perform Western blotting and probe the membrane with:
-
An antibody that recognizes the total level of the immunoprecipitated protein (to ensure equal immunoprecipitation).
-
An antibody that specifically recognizes the asymmetrically dimethylated form of the protein or a pan-specific antibody for asymmetric dimethylarginine (aDMA) to assess changes in its methylation status.
-
Expected Outcome:
Treatment with this compound is expected to reduce the signal for the methylated form of the CARM1 substrate in the immunoprecipitated sample compared to the vehicle-treated control, while the total amount of the immunoprecipitated protein should remain unchanged.
Conclusion
This compound is a powerful tool for elucidating the diverse roles of CARM1 in cellular signaling. The protocols and data presented here provide a comprehensive guide for researchers to design and execute immunoprecipitation experiments to investigate the impact of CARM1 inhibition on protein-protein interactions and substrate methylation. Careful optimization of experimental conditions, including inhibitor concentration and treatment duration, is crucial for obtaining robust and reproducible results.
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protein arginine methyltransferases CARM1 and PRMT1 cooperate in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel CARM1-Interacting Protein, DZIP3, Is a Transcriptional Coactivator of Estrogen Receptor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with CARM1-IN-3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CARM1-IN-3 dihydrochloride is a potent and highly selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key enzyme involved in the regulation of gene transcription, cell proliferation, and DNA damage response.[1] Dysregulation of CARM1 has been implicated in various cancers, making it an attractive therapeutic target. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric methods: the MTT and CCK-8 assays.
Mechanism of Action of CARM1
CARM1 is a protein arginine methyltransferase that primarily catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in chromatin remodeling and the recruitment of transcriptional machinery to target gene promoters. CARM1 is known to coactivate several transcription factors, including p53, estrogen receptor-alpha (ERα), and NF-κB, thereby influencing a wide range of cellular processes such as cell cycle progression, apoptosis, and differentiation.[2][3] Inhibition of CARM1's methyltransferase activity can lead to cell cycle arrest, particularly at the G0/G1 phase, and sensitize cancer cells to other therapeutic agents.[2]
Quantitative Data Summary
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (µM) | Selectivity |
| This compound | CARM1 | 0.07 | >25 µM for PRMT3 |
Data sourced from MedchemExpress product information.
Table 2: Anti-proliferative Activity of Other Selective CARM1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay | IC50/EC50 (µM) | Reference |
| EZM2302 | RPMI-8226 | Multiple Myeloma | Proliferation | 0.015 - 0.1 (Cell stasis) | [1] |
| EZM2302 | NCI-H929 | Multiple Myeloma | Proliferation | 0.015 - 0.1 (Cell stasis) | [1] |
| iCARM1 | MCF7 | Breast Cancer | Proliferation | 1.797 | [4] |
| iCARM1 | T47D | Breast Cancer | Proliferation | 4.74 | [4] |
| iCARM1 | BT474 | Breast Cancer | Proliferation | 2.13 | [4] |
Note: The effect of CARM1 inhibitors on cell viability is often cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death).[1] The observed IC50 values can vary depending on the assay duration, with longer incubation times potentially revealing effects at lower concentrations.[1]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) wells as a negative control and untreated wells as a baseline.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium.
Materials:
-
This compound
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
CCK-8 solution
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add 10 µL of various concentrations of this compound to the plate.
-
Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours) in the incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage and determine the IC50 value as described for the MTT assay.
Mandatory Visualizations
Caption: Experimental workflow for cell viability assays.
Caption: Simplified CARM1 signaling pathway.
References
- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies with CARM1-IN-3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies using the potent and selective CARM1 inhibitor, CARM1-IN-3 dihydrochloride. The protocols outlined below are based on established methodologies for similar CARM1 inhibitors and aim to serve as a foundational template for preclinical research in various animal models.
Introduction to CARM1 and this compound
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle control.[1] Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it a promising therapeutic target.[1][2] this compound is a potent and selective inhibitor of CARM1, with a reported IC50 of 0.07 µM for CARM1, while showing significantly less activity against other methyltransferases like CARM3 (>25 µM).[3][4] Its selectivity makes it a valuable tool for investigating the specific biological functions of CARM1 in vivo.
Key Signaling Pathways Involving CARM1
CARM1 is a critical regulator of several signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results when using CARM1 inhibitors.
p53 Signaling Pathway in DNA Damage Response
CARM1 is involved in the DNA damage response by methylating various protein targets, which can influence cell fate decisions between cell cycle arrest and apoptosis.[5] Inhibition of CARM1 can lead to the activation of the p53 signaling pathway, resulting in increased apoptosis and cell cycle arrest in cancer cells.[2]
NF-κB Signaling Pathway
CARM1 acts as a transcriptional coactivator for NF-κB, a key regulator of inflammation and cell survival.[6] CARM1 can directly bind to the p65 subunit of NF-κB and synergistically enhance its transcriptional activity.[6]
In Vivo Study Design with this compound
Animal Models
The choice of animal model is critical and depends on the research question. For oncology studies, xenograft models are commonly used.
-
Xenograft Models: Human cancer cell lines (e.g., multiple myeloma, breast cancer) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID, NSG).[7][8]
-
Genetically Engineered Mouse Models (GEMMs): These models can be used to study the role of CARM1 in a more physiologically relevant context.
-
Disease-Specific Models: For other indications, relevant animal models of the disease should be used.
Formulation and Administration of this compound
Proper formulation is key to ensuring bioavailability and consistent results. While specific formulation details for this compound are not widely published, a general approach based on similar small molecule inhibitors can be followed.
Table 1: Recommended Formulation for In Vivo Studies
| Component | Example Concentration | Purpose |
| This compound | 1-50 mg/kg | Active Pharmaceutical Ingredient |
| Vehicle | 0.5% Methylcellulose in sterile water | Suspending agent |
| Solubilizing Agent (optional) | 5% Dextrose in water, pH 3.5 | To improve solubility |
Note: The optimal formulation and vehicle should be determined empirically for this compound. Solubility and stability studies are highly recommended.
Administration Route:
-
Oral Gavage (p.o.): This is a common and convenient route for administration.[7]
-
Intravenous (i.v.): This route ensures 100% bioavailability and can be used for initial pharmacokinetic studies.[7]
-
Intraperitoneal (i.p.): Another common route for systemic administration.
Experimental Workflow
A typical in vivo efficacy study workflow is depicted below.
Experimental Protocols
Tumor Xenograft Model Protocol
-
Cell Culture: Culture human cancer cells (e.g., RPMI-8226 for multiple myeloma) under standard conditions.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^8 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^7 cells) into the flank of each mouse.
-
Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle according to the predetermined dose and schedule.
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Sample Collection: Collect tumors, blood, and other relevant tissues for downstream analysis.
Pharmacodynamic (PD) Marker Analysis
To confirm target engagement in vivo, it is essential to measure the inhibition of CARM1 activity in tumor tissue.
-
Tissue Lysis: Homogenize tumor samples in RIPA buffer with protease and phosphatase inhibitors.
-
Western Blotting: Perform western blotting to assess the methylation status of known CARM1 substrates, such as PABP1 or SMB. A decrease in the methylated form of these proteins in the treated group compared to the vehicle group indicates target engagement.
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess changes in protein expression and localization of CARM1 and its downstream targets.
Quantitative Data from In Vivo Studies with CARM1 Inhibitors
Table 2: Example In Vivo Efficacy Data for a CARM1 Inhibitor (EZM2302) in a Multiple Myeloma Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Mean Tumor Growth Inhibition (%) |
| Vehicle | - | Twice daily | 0 |
| EZM2302 | 150 | Twice daily | ~60-70% |
Data adapted from publicly available studies on EZM2302 in multiple myeloma models.[8] This table illustrates the potential anti-tumor efficacy that can be expected from a potent CARM1 inhibitor.
Conclusion
This compound is a valuable chemical probe for elucidating the in vivo functions of CARM1. The protocols and guidelines presented here offer a solid foundation for designing and executing preclinical studies. Rigorous optimization of formulation, dose, and schedule for this compound in the specific animal model of interest is crucial for obtaining robust and reproducible data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CARM1-IN-3 Dihydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available literature detailing the in vivo dosing and administration of CARM1-IN-3 dihydrochloride in mice. The following application notes and protocols are based on the available information for this compound, data from other CARM1 inhibitors, and standard murine experimental procedures. Researchers should perform their own dose-range finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Introduction
CARM1 (Coactivator-associated Arginine Methyltransferase 1), also known as PRMT4, is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle progression.[1] Dysregulation of CARM1 activity has been implicated in several diseases, particularly in cancer, making it an attractive therapeutic target.[2] this compound is a potent and selective inhibitor of CARM1, with an IC50 of 0.07 µM for CARM1, showing high selectivity over CARM3 (>25 µM).[3] These application notes provide a framework for the initial in vivo evaluation of this compound in mice.
Compound Information: this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₃₄Cl₂N₄O₂ | MedChemExpress |
| Molecular Weight | 481.46 | MedChemExpress |
| IC50 | 0.07 µM (CARM1) | [3] |
| Storage | 4°C, sealed, away from moisture | MedChemExpress |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [3] |
In Vivo Formulation
The following are suggested solvent formulations for in vivo administration of this compound. It is recommended to prepare fresh solutions for each experiment.
| Formulation | Components | Solubility | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1.25 mg/mL (2.60 mM) | [4] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL (2.60 mM) | [4] |
| Protocol 3 | 10% DMSO, 90% corn oil | ≥ 1.25 mg/mL (2.60 mM) | [4] |
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. For aqueous solutions, sterile filtration through a 0.22 µm filter before use is recommended.[3]
Signaling Pathway of CARM1
The diagram below illustrates a simplified signaling pathway involving CARM1, highlighting its role in transcriptional activation and DNA damage response.
Caption: Simplified CARM1 signaling pathway.
Experimental Protocols
Given the absence of specific in vivo data for this compound, a pilot study is recommended to determine its tolerability and preliminary efficacy.
Experimental Workflow
The following diagram outlines a general workflow for a pilot in vivo study.
Caption: General workflow for a pilot in vivo study.
Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) or a suitable dose for efficacy studies.
Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) bearing subcutaneous xenografts of a relevant cancer cell line.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into groups (e.g., n=3-5 per group).
-
Dosing:
-
Based on data from other CARM1 inhibitors, a starting dose range of 10-50 mg/kg could be considered.
-
Administer this compound via the chosen route (intraperitoneal or oral gavage) daily or as determined by preliminary pharmacokinetic studies.
-
Include a vehicle control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity daily (e.g., changes in posture, activity, grooming).
-
-
Endpoint: The study can be concluded when significant toxicity is observed, or after a predetermined period (e.g., 14-21 days).
Administration Protocols
Intraperitoneal (IP) Injection:
-
Materials: Sterile syringes (1 mL), sterile needles (25-27 gauge).
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[2]
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
The maximum injection volume is typically 10 mL/kg.[1]
-
Oral Gavage:
-
Materials: Sterile syringes (1 mL), appropriate gauge feeding needle (e.g., 20-22 gauge for adult mice).
-
Procedure:
-
Measure the feeding needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Restrain the mouse securely.
-
Gently insert the feeding needle into the esophagus. Do not force the needle.
-
Administer the solution slowly.
-
Efficacy Study
Once a safe and potentially effective dose is identified, a larger-scale efficacy study can be conducted.
Procedure:
-
Animal Model and Tumor Implantation: As described in the dose-range finding study.
-
Group Allocation: Randomize mice into treatment groups (e.g., n=8-10 per group), including a vehicle control and potentially a positive control (a known effective drug).
-
Dosing: Administer this compound at the predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a set duration.
-
Analysis: At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic marker analysis (e.g., Western blot for CARM1 target methylation).
Data from Other CARM1 Inhibitors in Mice
The following table summarizes dosing information from published studies on other CARM1 inhibitors, which can serve as a reference for designing studies with this compound.
| Inhibitor | Mouse Model | Dose | Administration Route | Frequency | Reference |
| iCARM1 | BALB/c nude (MDA-MB-231 xenograft) | 25 and 50 mg/kg | Intraperitoneal (i.p.) | Daily | [1] |
| iCARM1 | BALB/c (4T-1 allograft) | 25 mg/kg | Intraperitoneal (i.p.) | Daily | [7] |
| EZM2302 | CD-1 mice | 10 mg/kg | Oral gavage (p.o.) | Single dose (PK study) | [2] |
These notes and protocols are intended to guide the initial in vivo investigation of this compound. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee. Careful planning and execution of pilot studies are essential for the successful and ethical use of this novel compound in preclinical research.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for CARM1-IN-3 Dihydrochloride in ChIP-Sequencing Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and a comprehensive protocol for utilizing CARM1-IN-3 dihydrochloride in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This document is intended to guide researchers in investigating the genome-wide landscape of CARM1 activity and its role in gene regulation.
Introduction to CARM1
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a critical role in various cellular processes by catalyzing the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] CARM1 is a key transcriptional coactivator, influencing gene expression by methylating histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a).[2][3] This epigenetic modification is generally associated with transcriptionally active chromatin. Beyond histones, CARM1 methylates numerous other proteins, impacting processes such as DNA damage response, cell cycle regulation, and signaling pathways.[4][5] Dysregulation of CARM1 has been implicated in several cancers, making it an attractive target for therapeutic development.[6][7]
This compound: A Potent and Selective Inhibitor
This compound is a potent and selective inhibitor of CARM1. Its utility in probing the functional role of CARM1's methyltransferase activity in biological systems is significant. For researchers looking to understand the direct consequences of CARM1 inhibition on chromatin structure and gene transcription, this compound is a valuable chemical tool for ChIP-seq experiments.
Quantitative Data
The following table summarizes key quantitative data for this compound and other relevant inhibitors. This information is crucial for experimental design.
| Compound | Target | IC50 | Cell-based EC50 | Reference |
| This compound | CARM1 | 0.07 µM | Not Reported | [8][9] |
| This compound | CARM3 | >25 µM | Not Reported | [8][9] |
| iCARM1 | CARM1 | 12.3 µM | 1.797 ± 0.08 µM (MCF7) | [10] |
| EZM2302 | CARM1 | Not Reported | Higher than iCARM1 | [10] |
| TP-064 | CARM1 | Not Reported | Not Reported | [11] |
Experimental Protocols
This section provides a detailed protocol for performing a ChIP-seq experiment using this compound to investigate the impact of CARM1 inhibition on histone methylation or transcription factor binding. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density to achieve approximately 80-90% confluency at the time of harvesting. For a standard ChIP experiment, 1 x 10^7 cells per immunoprecipitation (IP) are recommended.[12]
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[9] Further dilute the stock solution in cell culture medium to the desired final concentration. Based on the IC50 value, a starting concentration range of 0.1 µM to 5 µM is recommended for cell-based assays, which should be optimized for your specific cell line and experimental goals.
-
Inhibitor Treatment: Treat the cells with the this compound-containing medium or a vehicle control (e.g., DMSO) for a predetermined duration. The treatment time should be optimized to allow for changes in histone methylation or protein binding, typically ranging from 24 to 72 hours.
-
Harvesting: After treatment, harvest the cells for crosslinking.
II. Chromatin Crosslinking and Preparation
-
Crosslinking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% (v/v) to crosslink proteins to DNA.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes with gentle shaking.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and transfer them to a conical tube. Centrifuge to pellet the cells.
-
Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors).
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
Shear the chromatin to an average fragment size of 200-800 bp using sonication or enzymatic digestion (e.g., with Micrococcal Nuclease). The optimal shearing conditions must be determined empirically for each cell type.[13]
-
Verify the chromatin shearing efficiency by running an aliquot of the sheared chromatin on an agarose gel.
-
III. Immunoprecipitation
-
Pre-clearing Chromatin:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Add Protein A/G magnetic beads to the diluted chromatin and incubate to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and collect the supernatant containing the pre-cleared chromatin.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
-
To the remaining chromatin, add a ChIP-grade primary antibody against the target of interest (e.g., H3K17me2a, H3K27ac, or a specific transcription factor). The optimal antibody concentration should be determined by titration.
-
As a negative control, perform a parallel IP with a non-specific IgG antibody.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for at least 2 hours at 4°C with rotation.
-
IV. Washing and Elution
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Finally, wash the beads with TE buffer.
-
-
Elution:
-
Resuspend the beads in a freshly prepared elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Incubate at 65°C with shaking to elute the immunoprecipitated complexes.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
V. Reverse Crosslinking and DNA Purification
-
Reverse Crosslinking:
-
Add NaCl to the eluates and the input sample to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde crosslinks.
-
Add RNase A and incubate to degrade RNA.
-
Add Proteinase K and incubate to digest proteins.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a low-salt buffer or nuclease-free water.
-
VI. Library Preparation and Sequencing
-
Quantify DNA: Quantify the amount of immunoprecipitated DNA and the input DNA using a sensitive method like Qubit or PicoGreen.
-
Library Preparation: Prepare sequencing libraries from the ChIP DNA and input DNA according to the manufacturer's instructions (e.g., Illumina). This typically involves end-repair, A-tailing, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving CARM1 and a typical ChIP-seq workflow.
CARM1 in DNA Damage Response
Caption: CARM1's role in the DNA damage response pathway.[4][14][15]
CARM1 and p53 Signaling
Caption: Interplay between CARM1 and the p53 signaling pathway.[2][6][7]
CARM1 in NF-κB Signaling
Caption: CARM1 as a coactivator in the NF-κB signaling pathway.[16][17]
CARM1 in Estrogen Receptor Signaling
Caption: CARM1's involvement in estrogen receptor-mediated transcription.[1][18][19]
ChIP-seq Experimental Workflow with this compound
Caption: A generalized workflow for ChIP-sequencing experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. p53 mediated regulation of coactivator associated arginine methyltransferase 1 (CARM1) expression is critical for suppression of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 Regulates Replication Fork Speed and Stress Response by Stimulating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]
- 16. researchgate.net [researchgate.net]
- 17. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BIOCARTA_CARM_ER_PATHWAY [gsea-msigdb.org]
RNA-sequencing analysis after CARM1-IN-3 dihydrochloride treatment
An Application Note and Protocol for RNA-Sequencing Analysis Following Treatment with CARM1-IN-3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that methylates histone and non-histone proteins, playing a significant role in transcriptional regulation.[1][2] Its overexpression is implicated in various cancers, including breast, prostate, and ovarian cancer, making it a compelling therapeutic target.[3][4] CARM1-IN-3 is a potent and selective small molecule inhibitor designed to target the methyltransferase activity of CARM1. This application note provides a comprehensive protocol for utilizing RNA-sequencing (RNA-seq) to elucidate the transcriptomic changes induced by CARM1-IN-3 treatment in a cancer cell line model. The outlined workflow covers experimental design, cell culture, treatment, RNA extraction, library preparation, sequencing, and a detailed bioinformatics analysis pipeline. The resulting data can reveal key signaling pathways modulated by CARM1 inhibition, identify potential biomarkers of drug response, and uncover novel mechanisms of action.[5][6]
Introduction
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), which are marks associated with active transcription.[1][7] It also methylates numerous non-histone proteins, including the p160 steroid receptor coactivators, p300/CBP, and components of the Mediator complex like MED12, thereby regulating the expression of genes involved in critical cellular processes such as cell cycle progression, DNA damage response, and hormone receptor signaling.[8][9][10] Inhibition of CARM1 has been shown to down-regulate oncogenic gene expression programs, such as those driven by the estrogen receptor (ERα) in breast cancer, and suppress tumor growth.[11][12]
RNA-sequencing is a powerful technology for obtaining a global snapshot of the transcriptome.[13][14] By comparing the gene expression profiles of cells treated with CARM1-IN-3 to vehicle-treated controls, researchers can identify with high precision which genes and pathways are affected by CARM1 inhibition. This application note details the necessary protocols to perform such an experiment, from sample preparation to in-depth data analysis, providing a robust framework for investigating the therapeutic potential of CARM1 inhibitors.
Key Signaling Pathways and Experimental Logic
CARM1 is a central node in several oncogenic signaling pathways. Its inhibition is expected to reverse the transcriptional activation of its target genes. The experimental workflow is designed to capture these changes comprehensively.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. CARM1 Preferentially Methylates H3R17 over H3R26 through a Random Kinetic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biostate.ai [biostate.ai]
- 6. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
- 7. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Coactivator Associated Arginine Methyltransferase 1 (CARM1) in the Regulation of the Biological Function of 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CARM1 methylates MED12 to regulate its RNA-binding ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.championsoncology.com [blog.championsoncology.com]
Application Note: Mass Spectrometry-Based Target Identification of CARM1-IN-3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I arginine methyltransferase that plays a crucial role in various cellular processes by methylating histone and non-histone proteins.[1][2] Its functions include transcriptional co-activation, RNA processing, and regulation of the cell cycle.[3][4] Overexpression of CARM1 is implicated in several cancers, including breast, prostate, and liver cancer, making it a significant therapeutic target.[1][2][5] CARM1-IN-3 dihydrochloride is a potent and selective small-molecule inhibitor of CARM1, with a reported IC50 of 0.07 µM for CARM1, showing high selectivity over other methyltransferases like CARM3.[6]
Understanding the full spectrum of protein targets of CARM1-IN-3 is critical for elucidating its mechanism of action, identifying potential off-target effects, and developing it as a therapeutic agent. Chemical proteomics, coupled with high-resolution mass spectrometry, offers a powerful platform for the unbiased identification of small molecule-protein interactions directly in a complex biological system.[7][8][9][10]
This document provides detailed protocols and application notes for identifying the protein targets of this compound using an affinity-based protein profiling (AfBPP) approach.
CARM1 Signaling and Regulatory Roles
CARM1 functions as a transcriptional coactivator for numerous transcription factors, including nuclear receptors (e.g., estrogen receptor), p53, and NF-κB.[3][11][12] It exerts its function by methylating arginine residues on histone H3 (H3R17 and H3R26) and various non-histone substrates like the coactivators p300/CBP, the tumor suppressor BRCA1, and splicing factors.[11][12][13] These methylation events can modulate protein-protein interactions and influence downstream signaling pathways, ultimately affecting cell proliferation, differentiation, and survival.[1][13]
Caption: CARM1 signaling pathway in transcriptional regulation.
Principle of Affinity-Based Target Identification
The core strategy for identifying the targets of CARM1-IN-3 is compound-centric chemical proteomics.[7] This method relies on a synthesized chemical probe based on the CARM1-IN-3 structure. The probe consists of three key components:
-
Warhead : The core CARM1-IN-3 molecule that binds to the target protein(s).
-
Linker : A chemical chain that distances the warhead from the affinity tag to minimize steric hindrance.
-
Affinity Tag : A molecule (e.g., Biotin) that allows for the selective enrichment of the probe-protein complex from a cell lysate using affinity capture media (e.g., streptavidin beads).[14]
The experimental workflow involves incubating the probe with a cell lysate, capturing the probe-bound proteins, washing away non-specific binders, and finally identifying the enriched proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][14] A competitive displacement experiment, where the lysate is pre-incubated with the original "free" CARM1-IN-3 inhibitor before adding the probe, is crucial for distinguishing true targets from non-specific binders.
Experimental Workflow
The overall process can be broken down into five main stages: probe synthesis, affinity purification, sample preparation, mass spectrometry analysis, and data interpretation.
Caption: Workflow for affinity-based target identification.
Experimental Protocols
Protocol 1: Cell Lysis and Lysate Preparation
This protocol describes the preparation of whole-cell lysates suitable for affinity purification.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells, RPMI-8226 multiple myeloma cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.5% CHAPS
-
Protease Inhibitor Cocktail (e.g., Roche cOmplete™, EDTA-free)
-
Phosphatase Inhibitor Cocktail (e.g., Roche PhosSTOP™)
-
Cell scrapers
-
Microcentrifuge tubes
-
High-speed refrigerated centrifuge
Procedure:
-
Culture cells to ~80-90% confluency in appropriate media.
-
Wash cell monolayers twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to the plate.
-
Scrape cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Normalize lysate concentration to 2-5 mg/mL with Lysis Buffer. Use immediately or store at -80°C.
Protocol 2: Affinity Purification of CARM1-IN-3 Targets
This protocol outlines the capture of target proteins using a biotinylated CARM1-IN-3 probe.
Materials:
-
Clarified cell lysate (from Protocol 1)
-
CARM1-IN-3-Biotin probe (affinity probe)
-
This compound (free inhibitor for competition)
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)
-
Wash Buffer 1: Lysis Buffer
-
Wash Buffer 2: 50 mM HEPES (pH 7.5), 500 mM NaCl
-
Wash Buffer 3: 50 mM Tris-HCl (pH 7.5)
-
Microcentrifuge tubes
-
Magnetic separator rack
Procedure:
-
For each condition (Probe alone, Probe + Competitor), prepare 1-2 mg of total protein lysate in a final volume of 1 mL.
-
Competition Sample : Add free this compound to a final concentration of 50 µM. Incubate for 1 hour at 4°C with gentle rotation.
-
All Samples : Add the CARM1-IN-3-Biotin probe to a final concentration of 1-5 µM. Incubate for 2 hours at 4°C with gentle rotation.
-
While incubating, prepare the streptavidin beads. Aliquot the required amount of bead slurry, wash three times with Lysis Buffer, and resuspend in the original volume.
-
Add the pre-washed streptavidin beads to each lysate sample. Incubate for 1 hour at 4°C with gentle rotation.
-
Place tubes on the magnetic rack to capture the beads. Discard the supernatant.
-
Wash the beads sequentially:
-
Twice with 1 mL of ice-cold Wash Buffer 1.
-
Twice with 1 mL of ice-cold Wash Buffer 2.
-
Twice with 1 mL of ice-cold Wash Buffer 3.
-
-
After the final wash, remove all supernatant and proceed immediately to on-bead digestion.
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol describes the preparation of peptides for LC-MS/MS analysis directly from the affinity beads.[15]
Materials:
-
Protein-bound beads (from Protocol 2)
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Triethylammonium bicarbonate (TEABC)
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM TEABC
-
Trypsin/Lys-C Mix, mass spectrometry grade
-
Digestion Buffer: 50 mM TEABC
-
Formic Acid (FA), LC-MS grade
-
ThermoMixer or equivalent incubator/shaker
Procedure:
-
Resuspend beads in 100 µL of Reduction Buffer. Incubate at 60°C for 30 minutes with shaking (1100 rpm).
-
Cool samples to room temperature. Add 100 µL of Alkylation Buffer and incubate for 30 minutes in the dark at room temperature with shaking.
-
Capture beads on the magnetic rack, discard the supernatant, and wash three times with 200 µL of Digestion Buffer.
-
Resuspend beads in 100 µL of Digestion Buffer containing 1 µg of Trypsin/Lys-C Mix.
-
Incubate overnight (16 hours) at 37°C with shaking (1100 rpm).
-
After digestion, briefly centrifuge the tubes and place them on the magnetic rack.
-
Carefully collect the supernatant containing the peptides.
-
To elute any remaining peptides, add 50 µL of 0.1% FA, vortex briefly, and collect the supernatant, pooling it with the first collection.
-
Acidify the final peptide solution with FA to a final concentration of 1% to inactivate trypsin.
-
Desalt the peptides using C18 StageTips or equivalent.
-
Dry the desalted peptides in a vacuum concentrator and store at -80°C until LC-MS/MS analysis.
Data Presentation and Analysis
Following LC-MS/MS analysis and database searching, label-free quantification (LFQ) is used to determine the relative abundance of proteins in the probe-only sample versus the competition sample. True targets of CARM1-IN-3 should be significantly depleted in the competition sample.
Table 1: Quantitative Proteomic Data Summary
This table shows example data for proteins identified in the affinity purification experiment. The "Fold Change" indicates the ratio of LFQ intensity in the probe-only sample versus the competition sample. A high fold change indicates specific binding.
| Protein ID (UniProt) | Gene Name | LFQ Intensity (Probe Only) | LFQ Intensity (Competition) | Fold Change (Probe/Compete) | p-value | Known CARM1 Substrate/Interactor |
| P0C0S8 | CARM1 | 2.5E+08 | 1.1E+07 | 22.7 | < 0.001 | Target |
| Q9Y6E2 | PABP1 | 1.8E+07 | 9.5E+05 | 18.9 | < 0.001 | Yes[2] |
| Q86U86 | BAF155 | 9.2E+06 | 6.1E+05 | 15.1 | < 0.005 | Yes[2] |
| Q8WUM4 | ALIX | 7.5E+06 | 7.8E+05 | 9.6 | < 0.01 | Yes[16] |
| Q9Y2U1 | MED12 | 5.1E+06 | 9.9E+05 | 5.2 | < 0.05 | Yes[17] |
| P62308 | HSP90B1 | 4.3E+08 | 4.1E+08 | 1.05 | 0.89 | No |
| P04075 | GDI1 | 3.9E+07 | 4.2E+07 | 0.93 | 0.75 | No |
Table 2: Summary of Novel Potential Targets
This table highlights newly identified proteins that show significant enrichment and are not previously documented as direct CARM1 interactors, warranting further validation.
| Protein ID (UniProt) | Gene Name | Description | Fold Change (Probe/Compete) | p-value | Rationale for Follow-up |
| P54727 | KHDRBS1 | RNA-binding protein | 12.3 | < 0.005 | Involved in RNA processing, a known area of CARM1 function. |
| Q13148 | DDX5 | ATP-dependent RNA helicase | 8.5 | < 0.01 | Interacts with transcription factors; potential role in co-activation. |
| P17844 | HNRNPL | Heterogeneous nuclear ribonucleoprotein L | 7.1 | < 0.01 | Splicing factor; CARM1 is known to methylate splicing-related proteins. |
Conclusion
The combination of affinity-based chemical proteomics and quantitative mass spectrometry provides a robust and unbiased strategy for identifying the cellular targets of this compound. The protocols outlined here offer a comprehensive workflow from sample preparation to data analysis. Identifying both the intended target (CARM1) and potential off-targets is essential for a complete understanding of the inhibitor's biological activity and for advancing its development as a selective therapeutic agent. The identification of novel interactors can also provide new insights into the broader biological functions of CARM1.
References
- 1. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 8. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wp.unil.ch [wp.unil.ch]
- 15. protocols.io [protocols.io]
- 16. biorxiv.org [biorxiv.org]
- 17. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CARM1-IN-3 Dihydrochloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CARM1 (Coactivator-associated Arginine Methyltransferase 1), also known as PRMT4, is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, DNA damage response, and cell cycle control. Dysregulation of CARM1 activity has been implicated in several diseases, most notably in cancer, making it an attractive therapeutic target.
CARM1-IN-3 dihydrochloride is a potent and selective inhibitor of CARM1. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel CARM1 inhibitors. The provided methodologies and data will aid researchers in the discovery and development of new therapeutic agents targeting CARM1.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other known CARM1 inhibitors. This data is essential for comparative analysis and for establishing baseline activity in screening assays.
| Compound Name | Assay Type | Target | Substrate | IC50 / EC50 | Reference |
| This compound | Biochemical Assay | CARM1 | - | IC50: 0.07 µM | [1] |
| This compound | Biochemical Assay | CARM3 | - | IC50: >25 µM | [1] |
| EZM2302 | Biochemical Assay | CARM1 | Biotinylated Peptide | IC50: 6 nM | [2] |
| EZM2302 | Cellular Assay (RPMI-8226 cells) | CARM1 | PABP1 and SmB methylation | - | [2] |
| TP-064 | Biochemical Assay | CARM1 | - | IC50: < 10 nM | [3] |
| iCARM1 | Biochemical Assay | CARM1 | Histone H3 Arginine 17 (H3R17) Peptide | IC50: 12.3 µM | [4] |
| Compound 4 | Biochemical Assay | CARM1 | - | IC50: 1.5 µM | [5] |
| CH-1 | Biochemical Assay | CARM1 | Biotinylated Peptide | IC50: 3.71 ± 0.11 nM | [3] |
Signaling Pathways Involving CARM1
CARM1 is a key regulator in several critical signaling pathways. Understanding these pathways is crucial for designing cell-based assays and for interpreting the cellular effects of CARM1 inhibitors.
CARM1 in the p53-Mediated DNA Damage Response
Upon DNA damage, CARM1 is involved in the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and DNA repair.[6] CARM1 methylates the coactivator p300, which in turn acetylates p53, leading to the transcriptional activation of p53 target genes such as p21.[6]
CARM1 as a Coactivator of NF-κB
CARM1 acts as a transcriptional coactivator for NF-κB, a key regulator of inflammation and cell survival.[7][8][9] Upon stimulation by signals like TNFα, CARM1 is recruited to NF-κB target gene promoters where it methylates histone H3 at arginine 17 (H3R17), leading to transcriptional activation.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-kappaB-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CARM1-IN-3 Dihydrochloride in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, DNA damage repair, and cell cycle control.[1][3] Dysregulation of CARM1 activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1][4] CARM1-IN-3 dihydrochloride is a potent and selective small molecule inhibitor of CARM1, demonstrating significant utility in the study of its enzymatic function and for potential therapeutic development.[5][6][7]
These application notes provide detailed protocols for utilizing this compound to study the enzyme kinetics of CARM1, including the determination of its inhibitory potency (IC50) and elucidation of its mechanism of action.
Product Information
| Product Name | This compound |
| Synonyms | Compound 17b |
| Chemical Formula | C₂₄H₃₄Cl₂N₄O₂ |
| Molecular Weight | 481.46 g/mol |
| Mechanism of Action | Potent and selective inhibitor of CARM1 methyltransferase activity.[5][6] |
Quantitative Data Summary
The inhibitory activity of this compound against CARM1 is summarized in the table below. This data highlights its high potency and selectivity.
| Target Enzyme | IC50 Value (µM) | Reference |
| CARM1 | 0.07 | [5][7][8] |
| CARM3 | >25 | [5][8] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The higher the value, the lower the potency.
CARM1 Signaling Pathway
CARM1 is involved in multiple signaling pathways that are critical for cellular function and homeostasis. Understanding these pathways is essential for contextualizing the effects of CARM1 inhibition.
Caption: CARM1 signaling pathways in response to various cellular stimuli.
Experimental Protocols
The following protocols provide detailed methodologies for studying the enzyme kinetics of CARM1 using this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of CARM1-IN-3.
Protocol 1: Radioactive Filter Binding Assay for IC50 Determination
This protocol is a classic and robust method for measuring methyltransferase activity by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (e.g., residues 1-21) or full-length Histone H3
-
This compound
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, 10 mM MgCl₂
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Wash Buffer: 70% Ethanol
-
Scintillation fluid
-
Glass fiber filter mats
-
96-well microplate
-
Liquid scintillation counter
Procedure:
-
Prepare Serial Dilutions of CARM1-IN-3: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of the diluted CARM1-IN-3 solution to each well. Add 20 µL of CARM1 enzyme solution (e.g., 50 nM final concentration) to each well. Incubate for 15-30 minutes at room temperature. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Reaction Initiation: Prepare a reaction master mix containing the substrate (e.g., 10 µM final concentration of Histone H3 peptide) and [³H]-SAM (e.g., 1 µM final concentration). Add 20 µL of this master mix to each well to initiate the reaction. The final reaction volume is 50 µL.
-
Reaction Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 10% TCA to each well.
-
Filter Binding: Transfer the reaction mixtures onto a glass fiber filter mat. Wash the wells with Wash Buffer and transfer the wash to the filter mat. Wash the filter mat three times with 70% ethanol to remove unincorporated [³H]-SAM.
-
Quantification: Dry the filter mat completely. Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CARM1-IN-3 relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Non-Radioactive LC-MS/MS-based Assay for Enzyme Kinetics
This method offers a non-radioactive alternative for measuring CARM1 activity by directly detecting the methylated substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][9][10]
Materials:
-
Recombinant human CARM1 enzyme
-
PABP1-derived peptide substrate (e.g., PABP1⁴⁵⁶⁻⁴⁶⁶)[9]
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT[9][10]
-
96-well microplate
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in DMSO and then in Assay Buffer. Prepare solutions of CARM1 enzyme, PABP1 peptide substrate, and SAM in Assay Buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, mix 20 µL of CARM1 enzyme solution (e.g., 286 nM final concentration) with 10 µL of the diluted CARM1-IN-3 solution.[9][10] Incubate for 15 minutes at room temperature.[9][10]
-
Reaction Initiation: Add 10 µL of a pre-mixed solution of PABP1 peptide (e.g., 12 µM final concentration) and SAM (e.g., 10 µM final concentration) to start the reaction.[9][10]
-
Reaction Incubation: Incubate the plate for 2 hours at room temperature.[9][10]
-
Reaction Quenching: Stop the reaction by adding 10 µL of 0.1% formic acid to each well.[9][10]
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the methylated PABP1 peptide. A stable isotope-labeled version of the methylated peptide can be used as an internal standard for accurate quantification.
-
Data Analysis: Determine the initial reaction velocities from the amount of product formed. For IC50 determination, calculate the percent inhibition at each inhibitor concentration and fit the data as described in Protocol 1. For mechanism of action studies, vary the concentration of one substrate (e.g., PABP1 peptide) while keeping the other (SAM) constant at several fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Conclusion
This compound is a valuable tool for investigating the enzymatic activity and biological roles of CARM1. The protocols outlined in these application notes provide robust methods for determining the inhibitory potency and kinetic parameters of this compound. These studies will contribute to a deeper understanding of CARM1 function and aid in the development of novel therapeutics targeting this important enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with CARM1-IN-3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CARM1-IN-3 dihydrochloride, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in live-cell imaging studies. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for observing the dynamic cellular effects of CARM1 inhibition in real-time.
Introduction to CARM1 and its Inhibition
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in regulating numerous cellular processes, including transcriptional activation, cell cycle progression, DNA damage response, and cellular differentiation.[1] Dysregulation of CARM1 activity is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention.
This compound is a potent and selective small molecule inhibitor of CARM1 with a reported IC50 value of 0.07 µM.[2][3][4] Its high selectivity allows for the specific interrogation of CARM1-dependent pathways in cellular contexts. Live-cell imaging with this compound offers a powerful approach to dissect the dynamic and immediate consequences of CARM1 inhibition on cellular processes.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Researchers should use this information as a starting point for optimizing their specific experimental conditions.
| Parameter | Value | Reference |
| IC50 (CARM1) | 0.07 µM | [2][3][4] |
| IC50 (PRMT3) | >25 µM | [2] |
| Molecular Formula | C₂₄H₃₄Cl₂N₄O₂ | [3][4] |
| Molecular Weight | 481.46 g/mol | [3] |
| Solubility in DMSO | 50 mg/mL (103.85 mM) | [2][3] |
| Solubility in Water | 50 mg/mL (103.85 mM) | [2][3] |
Key Signaling Pathways Involving CARM1
CARM1 is a central regulator in several critical signaling pathways. Understanding these pathways is essential for designing and interpreting live-cell imaging experiments with this compound.
CARM1 in Transcriptional Activation
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17) and other non-histone proteins like p300/CBP.[5] This methylation leads to chromatin remodeling and the recruitment of the transcriptional machinery, ultimately activating gene expression.
CARM1 in DNA Damage Response
In response to DNA damage, CARM1 is involved in the p53 signaling pathway.[6][7] It can methylate histone H3, leading to the expression of cell cycle inhibitors like p21, thereby promoting cell cycle arrest to allow for DNA repair.[6]
Experimental Protocols for Live-Cell Imaging
The following protocols are proposed as starting points for investigating the effects of this compound in live cells. Optimization will be necessary for specific cell types and experimental goals.
Protocol 1: Visualizing Changes in Histone H3 Arginine 17 Methylation (H3R17me2a)
This protocol aims to visualize the decrease in H3R17me2a levels following CARM1 inhibition using a fluorescently tagged H3R17me2a-specific binding protein or a FRET-based biosensor.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Live-cell imaging medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescent reporter for H3R17me2a (e.g., a plasmid encoding a GFP-tagged chromodomain that specifically recognizes H3R17me2a, or a FRET-based sensor)
-
Transfection reagent
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection: 24 hours after seeding, transfect the cells with the H3R17me2a fluorescent reporter plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Preparation for Imaging: Replace the culture medium with pre-warmed live-cell imaging medium.
-
Baseline Imaging: Place the dish on the microscope stage and allow the cells to equilibrate in the environmental chamber for at least 30 minutes. Acquire baseline images of the fluorescent reporter.
-
Inhibitor Treatment: Prepare a working solution of this compound in live-cell imaging medium. A starting concentration range of 0.1 µM to 5 µM is recommended, based on the IC50. Gently add the inhibitor to the cells. A vehicle control (e.g., DMSO) should be run in parallel.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images every 5-15 minutes for a duration of 1 to 24 hours.
-
Data Analysis: Quantify the changes in nuclear fluorescence intensity or the FRET ratio over time in the treated versus control cells. A decrease in the signal is expected as CARM1 is inhibited.
Protocol 2: Monitoring the Subcellular Localization of a CARM1 Substrate
This protocol is designed to observe potential changes in the subcellular localization of a known CARM1 substrate (e.g., PABP1, HuR) upon treatment with this compound.
Materials:
-
Cells of interest stably or transiently expressing a fluorescently tagged CARM1 substrate (e.g., PABP1-GFP)
-
Glass-bottom dishes or chamber slides
-
Live-cell imaging medium
-
This compound stock solution
-
Live-cell imaging microscope with environmental control
Experimental Workflow:
Procedure:
-
Cell Culture: Culture cells expressing the fluorescently tagged CARM1 substrate on glass-bottom dishes.
-
Preparation for Imaging: Replace the culture medium with pre-warmed live-cell imaging medium.
-
Baseline Imaging: Acquire initial images to document the baseline subcellular localization of the substrate.
-
Inhibitor Treatment: Add this compound to the cells at the desired final concentration (e.g., 0.1 µM to 5 µM). Include a vehicle control.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10-30 minutes) for several hours to track any changes in protein localization.
-
Data Analysis: Quantify the fluorescence intensity in different cellular compartments (e.g., nucleus and cytoplasm) over time to determine if CARM1 inhibition affects the subcellular distribution of its substrate.
Protocol 3: Assessing Downstream Gene Expression with a Reporter System
This protocol utilizes a luciferase or fluorescent protein reporter driven by a CARM1-responsive promoter to measure the effect of CARM1 inhibition on gene expression in real-time.
Materials:
-
Cells of interest
-
Reporter plasmid containing a CARM1-responsive promoter (e.g., a promoter with estrogen response elements for studying ERα coactivation) driving a fluorescent protein (e.g., GFP) or luciferase.
-
Transfection reagent
-
Live-cell imaging medium
-
This compound stock solution
-
Live-cell imaging microscope with environmental control or a plate reader capable of kinetic fluorescence/luminescence measurements.
Experimental Workflow:
Procedure:
-
Cell Transfection: Co-transfect cells with the reporter plasmid and any other necessary plasmids (e.g., a constitutively expressed fluorescent protein for normalization).
-
Cell Plating: Plate the transfected cells in a multi-well plate suitable for imaging or plate reader analysis.
-
Treatment: After 24-48 hours, replace the medium with fresh medium containing the inducing agent (if required for the promoter) and this compound at various concentrations. Include appropriate controls.
-
Kinetic Measurement: Place the plate in an incubator-equipped plate reader or a live-cell imaging system and measure the reporter signal at regular intervals over 24-72 hours.
-
Data Analysis: Plot the reporter signal over time for each treatment condition. A decrease in the reporter signal in the presence of this compound would indicate inhibition of CARM1-dependent transcription.
Troubleshooting and Considerations
-
Phototoxicity: Minimize light exposure to prevent cell damage. Use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio.
-
Inhibitor Stability: Prepare fresh dilutions of this compound for each experiment. The stability of the compound in cell culture medium over long time courses should be considered.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting any experiment. Monitor cell morphology throughout the imaging period for any signs of toxicity.
-
Controls: Always include appropriate controls, such as a vehicle-only control and potentially a negative control compound that is structurally similar but inactive against CARM1.
-
Optimization: The suggested concentrations and time points are starting points. Optimal conditions will vary depending on the cell type, the specific biological question, and the imaging system used.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the dynamic roles of CARM1 in living cells, providing valuable insights for both basic research and drug development.
References
- 1. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing CARM1-IN-3 dihydrochloride working concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of CARM1-IN-3 dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2][3] CARM1 is an enzyme that plays a crucial role in gene transcription by methylating histone H3 at arginine 17 (H3R17) and other protein substrates.[4][5] By inhibiting CARM1's methyltransferase activity, this compound can modulate the expression of genes involved in various cellular processes, including cell cycle progression and the p53 signaling pathway.[6]
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound for CARM1 is 0.07 µM.[1][3][7]
Q3: How should I dissolve and store this compound?
This compound is soluble in both DMSO and water at a concentration of 50 mg/mL.[3] For long-term storage, it is recommended to store the solid compound at 4°C, sealed and away from moisture.[2][3] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]
Q4: What are the known substrates of CARM1?
CARM1 has a variety of histone and non-histone substrates. A key histone substrate is Histone H3, which is methylated at arginine 17 (H3R17).[4] Non-histone substrates include Poly(A)-binding protein 1 (PABP1), p300, and SmB.[8][9]
Optimizing Working Concentration
Determining the optimal working concentration of this compound is critical for achieving reliable and reproducible results. The ideal concentration can vary depending on the cell type, cell density, incubation time, and the specific assay being performed.
Recommended Starting Concentrations:
While the biochemical IC50 is 0.07 µM, the effective concentration in a cellular context is typically higher. Based on studies with other potent CARM1 inhibitors, a good starting point for cell-based assays is in the low micromolar range.
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Cell Viability/Proliferation (e.g., MTT, CCK-8) | 0.1 µM - 10 µM | Cell line sensitivity varies. Perform a dose-response curve to determine the GI50 (concentration for 50% growth inhibition). |
| Western Blotting (for substrate methylation) | 1 µM - 25 µM | Inhibition of substrate methylation may require higher concentrations and longer incubation times (24-72 hours). |
| Gene Expression Analysis (e.g., RT-qPCR) | 0.5 µM - 10 µM | The effect on target gene expression may be observed at lower concentrations than those affecting cell viability. |
Experimental Workflow for Determining Optimal Concentration:
Caption: A two-phase workflow to determine the optimal working concentration of this compound.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for determining the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a DMSO stock. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/CCK-8 Addition: Add 10 µL of MTT reagent (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add 100 µL of solubilization solution and read the absorbance at 570 nm. If using CCK-8, read the absorbance at 450 nm.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to determine the GI50 value.
Western Blot for CARM1 Substrate Methylation
This protocol allows for the assessment of CARM1 inhibition by measuring the methylation status of its substrates.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-72 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the methylated CARM1 substrate (e.g., anti-dimethyl-Histone H3 (Arg17)) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low potency or no effect on cell viability | 1. Sub-optimal concentration. 2. Cell line is resistant. 3. Compound degradation. | 1. Perform a wider dose-response curve (up to 100 µM). 2. Confirm CARM1 expression in your cell line. Some cell lines may have low CARM1 dependency. 3. Ensure proper storage of the compound and prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments | 1. Variation in cell density. 2. Inconsistent incubation times. 3. Edge effects in multi-well plates. | 1. Use a consistent cell seeding density and ensure even cell distribution. 2. Standardize all incubation times. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No change in substrate methylation despite cell viability effects | 1. Antibody not specific or sensitive enough. 2. Insufficient incubation time for methylation turnover. 3. Off-target effects of the inhibitor. | 1. Validate the primary antibody with a positive and negative control. 2. Increase the incubation time with the inhibitor (up to 72 hours). 3. Consider performing a washout experiment to see if the effect is reversible. Investigate potential off-target effects through literature search or relevant assays. |
| Precipitation of the compound in culture medium | 1. Poor solubility at the working concentration. 2. Interaction with media components. | 1. Ensure the final DMSO concentration is below 0.5%. Prepare a more concentrated stock solution in DMSO and dilute further in the medium. 2. Test the solubility of the compound in your specific culture medium before treating the cells. |
Signaling Pathway and Logical Relationships
CARM1 Signaling Pathway:
Caption: CARM1 integrates various signals to regulate gene expression through histone methylation, a process blocked by this compound.
Troubleshooting Logic:
Caption: A logical flow for troubleshooting common issues when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CARM1抑制剂 | MCE [medchemexpress.cn]
- 8. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
CARM1-IN-3 Dihydrochloride Aqueous Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of CARM1-IN-3 dihydrochloride in aqueous solutions. Given the critical nature of compound stability in experimental reproducibility and drug development, this resource offers detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure the reliable use of this potent and selective CARM1 inhibitor.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges when working with this compound in aqueous solutions. This guide addresses the most common issues with practical solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's solubility limit has been exceeded. The buffer's pH may be unfavorable for solubility. | Prepare a higher concentration stock solution in an organic solvent like DMSO. Perform serial dilutions in the aqueous buffer, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%). If precipitation persists, consider using a co-solvent system as detailed in the experimental protocols.[1][2] |
| Loss of compound activity over time | The compound is degrading in the aqueous solution. This can be influenced by pH, temperature, and light exposure. | Prepare fresh working solutions daily from a frozen stock.[3] For longer-term experiments, conduct a stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocol section). Store stock solutions at -80°C for up to six months or -20°C for up to one month.[3] |
| Inconsistent experimental results | Variability in solution preparation. Degradation of the compound in the working solution. | Standardize the solution preparation protocol. Ensure the compound is fully dissolved before use; ultrasonication may be required.[3][4] Always include a positive control with a freshly prepared solution to monitor for any loss of activity. |
| Visible color change in the solution | This may indicate chemical degradation of the compound. | Discard the solution immediately. Prepare a fresh solution and investigate the potential cause of degradation (e.g., exposure to light, incompatible buffer components, extreme pH). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in both DMSO (at 50 mg/mL) and water (at 50 mg/mL).[3][4][5] For biological experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium.[1]
Q2: How should I store the stock solution?
A2: Stock solutions should be aliquoted and stored in tightly sealed vials. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[3] Avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in aqueous working solutions?
A3: The stability in aqueous solutions is dependent on several factors, including pH, temperature, and the specific buffer system used. While specific quantitative data for all conditions is not available, benzimidazole derivatives, the core structure of CARM1-IN-3, can be susceptible to hydrolysis, particularly at non-neutral pH.[6] It is strongly recommended to prepare working solutions fresh for each experiment or to validate their stability for the intended duration of use.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been published, compounds with benzimidazole and piperidine moieties can undergo hydrolysis and oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.
Q5: How can I determine the stability of this compound in my specific experimental setup?
A5: You can perform a stability study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The detailed experimental protocol provided in this guide outlines the steps to conduct such a study.
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in aqueous solutions.
Protocol: Determining the Aqueous Stability of this compound using HPLC
Objective: To quantify the degradation of this compound over time in a specific aqueous buffer at a defined temperature.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is completely dissolved; use brief ultrasonication if necessary.
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the desired aqueous buffer to a final concentration suitable for your experiments (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤0.1%).
-
-
Stability Study Setup:
-
Aliquot the working solution into multiple autosampler vials.
-
Place the vials in a temperature-controlled environment set to your experimental temperature (e.g., 25°C or 37°C).
-
Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
At each time point, inject a sample onto the HPLC system.
-
Use a suitable C18 column and a gradient elution method with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier (e.g., 0.1% formic acid) to ensure good peak shape.
-
Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
The initial time point (t=0) will serve as the 100% reference.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Data Presentation:
Summarize the quantitative data in a table for clear comparison.
| Time (hours) | Peak Area (t=x) | % Remaining |
| 0 | [Area at t=0] | 100 |
| 2 | [Area at t=2] | [Calculate %] |
| 4 | [Area at t=4] | [Calculate %] |
| 8 | [Area at t=8] | [Calculate %] |
| 24 | [Area at t=24] | [Calculate %] |
| 48 | [Area at t=48] | [Calculate %] |
Visualizations
Signaling Pathway and Experimental Workflow
To provide context for the importance of using a stable inhibitor, the following diagram illustrates a simplified CARM1 signaling pathway. The subsequent diagram outlines the experimental workflow for assessing compound stability.
Caption: Simplified CARM1 signaling pathway and the inhibitory action of CARM1-IN-3.
Caption: Experimental workflow for assessing the aqueous stability of CARM1-IN-3.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. biomedres.us [biomedres.us]
- 3. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a reversed phase HPLC method for quantitative analysis of bis-isoxazolylnaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New buffer resists pH change, even as temperature drops – News Bureau [news.illinois.edu]
Potential off-target effects of CARM1-IN-3 dihydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CARM1-IN-3 dihydrochloride. The following troubleshooting guides and FAQs are designed to help users anticipate and address specific issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound?
CARM1-IN-3 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). While comprehensive public data on its full selectivity profile is limited, it has been shown to have an IC50 value of 0.07 µM for CARM1 and greater than 25 µM for the closely related protein arginine methyltransferase, CARM3. This indicates a high degree of selectivity against CARM3. However, its activity against a broader panel of protein methyltransferases (PRMTs) and kinases has not been extensively published. Researchers should exercise caution and consider performing their own selectivity profiling for targets of interest.
Q2: What are the known substrates of CARM1, and how might their inhibition lead to off-target effects?
CARM1 has a diverse range of over 300 known histone and non-histone substrates, and its inhibition can lead to wide-ranging cellular effects that may be misinterpreted as off-target effects.[1] Key substrates include:
-
Histone H3: CARM1 methylates arginine residues on histone H3 (H3R17, H3R26), which is crucial for transcriptional activation.[2][3]
-
p300/CBP: These histone acetyltransferases are methylated by CARM1, which can modulate their activity and influence gene expression.[4]
-
PABP1 (Poly(A)-Binding Protein 1): Inhibition of PABP1 methylation can affect mRNA stability and translation.
-
BAF155 (a subunit of the SWI/SNF complex): Affecting BAF155 methylation can impact chromatin remodeling.
-
RUNX1: This transcription factor is involved in myeloid differentiation, and its methylation by CARM1 can block this process.[1]
-
PKM2 (Pyruvate Kinase M2): CARM1-mediated methylation of PKM2 can influence cancer cell metabolism.[1]
Inhibition of CARM1 will affect the methylation status and function of these and many other proteins, leading to pleiotropic effects on cellular processes such as transcription, RNA splicing, cell cycle progression, and DNA repair.[2][4]
Q3: Are there different classes of CARM1 inhibitors with distinct off-target profiles?
Yes, different CARM1 inhibitors can exhibit distinct pharmacological profiles. For example, TP-064 and EZM2302 are two well-characterized CARM1 inhibitors. TP-064 has been shown to inhibit both histone and non-histone substrate methylation, while EZM2302 appears to selectively inhibit the methylation of non-histone substrates, sparing histone methylation marks like H3R17me2a.[5] This "functional selectivity" is an important consideration, as it can lead to different biological outcomes even when using inhibitors that target the same enzyme. The specific functional selectivity profile of CARM1-IN-3 is not yet publicly detailed.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in gene expression unrelated to known CARM1 target genes. | Inhibition of other PRMTs or epigenetic modifiers. | 1. Perform a screen of CARM1-IN-3 against a panel of PRMTs and other histone-modifying enzymes. 2. Validate key gene expression changes using an alternative CARM1 inhibitor or a genetic approach (siRNA/CRISPR). |
| Cellular toxicity at concentrations where CARM1 is not fully inhibited. | Off-target kinase inhibition or other cytotoxic effects. | 1. Conduct a broad kinase panel screen to identify potential off-target kinases. 2. Perform a dose-response curve for cytotoxicity and compare it to the dose-response for CARM1 inhibition in your cellular system. |
| Discrepancies between results obtained with CARM1-IN-3 and CARM1 knockdown. | 1. Incomplete knockdown or compensatory mechanisms with genetic approaches. 2. CARM1-IN-3 may have off-target effects not present with knockdown. 3. The inhibitor might only affect the methyltransferase activity of CARM1, while knockdown removes the entire protein, including any scaffolding functions. | 1. Validate knockdown efficiency at the protein level. 2. Use at least two different siRNAs to control for off-target effects of the siRNA. 3. Rescue the knockdown phenotype by re-expressing a wild-type or catalytically-dead CARM1 to distinguish between enzymatic and non-enzymatic functions. |
| Alterations in cellular metabolism not previously linked to CARM1. | CARM1 is known to methylate metabolic enzymes like PKM2.[1] This may be an on-target effect that was previously uncharacterized in your system. Alternatively, it could be an off-target effect on other metabolic enzymes or pathways. | 1. Investigate the methylation status of known metabolic substrates of CARM1. 2. Perform metabolomic profiling to identify the specific metabolic pathways that are altered. 3. Use a structurally distinct CARM1 inhibitor to see if the metabolic phenotype is recapitulated. |
Quantitative Data on CARM1 Inhibitor Selectivity
Table 1: In Vitro Potency and Selectivity of CARM1 Inhibitors
| Compound | CARM1 IC50 (nM) | PRMT5 IC50 (nM) | Other PRMTs | Reference |
| EZM2302 | 6 ± 3 | >100,000 | >100-fold selective over 20 other HMTs | [1] |
| TP-064 | ~10 | >10,000 | High selectivity | [5] |
| CARM1-IN-3 | 70 | Not Reported | >25,000 nM for CARM3 | Vendor Data |
Note: Data for CARM1-IN-3 is limited. Researchers are encouraged to perform their own selectivity profiling.
Experimental Protocols
Protocol 1: Histone Methyltransferase (HMT) Assay for CARM1 Activity
This protocol is adapted from previously published methods and can be used to determine the in vitro potency of CARM1-IN-3.[1]
Materials:
-
Recombinant human CARM1 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound
-
Assay Buffer: 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20
-
Stop Solution: 300 µM unlabeled SAM
-
Streptavidin-coated plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of CARM1-IN-3 in DMSO and then dilute in Assay Buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of CARM1 enzyme (final concentration ~0.25 nM) to each well and pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mix of ³H-SAM (final concentration ~30 nM) and biotinylated H3 peptide (final concentration ~250 nM).
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of Stop Solution.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Assay for CARM1 Target Engagement
This protocol can be used to assess the ability of CARM1-IN-3 to inhibit the methylation of a known CARM1 substrate in a cellular context.
Materials:
-
Cell line of interest (e.g., RPMI-8226 multiple myeloma cells)
-
This compound
-
Cell lysis buffer
-
Primary antibody against a methylated CARM1 substrate (e.g., anti-asymmetric dimethyl arginine antibody)
-
Primary antibody against the total protein of the substrate
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose range of CARM1-IN-3 or DMSO for the desired time (e.g., 4 days).
-
Harvest the cells and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the methylated substrate.
-
Strip the membrane and re-probe with the antibody against the total substrate protein as a loading control.
-
Develop the blot using an appropriate chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate methylation.
Visualizations
Caption: Simplified signaling pathway of CARM1 and its inhibition by CARM1-IN-3.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with CARM1-IN-3.
References
- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CARM1 Preferentially Methylates H3R17 over H3R26 through a Random Kinetic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
CARM1-IN-3 dihydrochloride cytotoxicity in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for using CARM1-IN-3 dihydrochloride in their experiments. The content is structured to address specific issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (referred to as compound 17b in some literature) is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). It belongs to the benzo[d]imidazole class of inhibitors. In biochemical assays, it has demonstrated an IC50 value of 0.07 µM for CARM1, showing high selectivity over other methyltransferases like CARM3 (>25 µM)[1].
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the enzymatic activity of CARM1. CARM1 is a protein arginine methyltransferase that plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins. By inhibiting CARM1, this compound can modulate the expression of genes involved in cell proliferation, differentiation, and survival.
Q3: In which cancer cell lines has the cytotoxicity of CARM1 inhibitors been studied?
A3: The cytotoxicity of various CARM1 inhibitors has been evaluated in a range of cancer cell lines, including but not limited to breast cancer (e.g., MCF-7), leukemia (e.g., K562), and lung cancer (e.g., A549) cell lines.
Q4: What are the potential therapeutic applications of this compound?
A4: As a CARM1 inhibitor, this compound has potential applications in cancer therapy. Overexpression of CARM1 has been linked to several cancers, and its inhibition can lead to reduced cell proliferation and induction of apoptosis. It is a valuable tool for preclinical research to explore the role of CARM1 in various diseases.
Quantitative Data: Cytotoxicity of CARM1 Inhibitors
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzo[d]imidazole Hybrid | HepG2 (Liver Cancer) | 7.82 - 21.48 | [2] |
| Benzo[d]imidazole Hybrid | A549 (Lung Cancer) | 7.82 - 21.48 | [2] |
| Benzo[d]imidazole Hybrid | MCF-7 (Breast Cancer) | 7.82 - 21.48 | [2] |
| Benzo[d]imidazole Hybrid | K562 (Leukemia) | 7.82 - 21.48 | [2] |
| Indolocarbazole Alkaloid | A549 (Lung Cancer) | 0.51 ± 0.05 | [3] |
| Indolocarbazole Alkaloid | K562 (Leukemia) | 5.0 ± 0.2 | [3] |
| Indolocarbazole Alkaloid | MCF-7 (Breast Cancer) | 7.2 ± 0.6 | [3] |
Experimental Protocols
Cell Viability Assay using CCK-8
This protocol outlines the steps for determining the cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.
-
Western Blot Analysis of Protein Methylation
This protocol describes how to assess the effect of this compound on the methylation of a target protein.
Materials:
-
This compound
-
Target cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the methylated protein of interest
-
Primary antibody against the total protein of interest (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against the total protein as a loading control.
-
Quantify the band intensities to determine the relative change in protein methylation.
-
Troubleshooting Guides
CCK-8 Assay
| Issue | Possible Cause | Solution |
| High background | Contamination of culture medium or reagents. | Use fresh, sterile reagents and maintain aseptic techniques. |
| High cell density. | Optimize cell seeding density. | |
| Low signal | Insufficient incubation time with CCK-8. | Increase incubation time (up to 4 hours). |
| Low cell number. | Increase the initial cell seeding density. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with technique. |
Western Blotting
| Issue | Possible Cause | Solution |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Weak or no signal | Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. |
| Low protein expression. | Load more protein or use an enrichment technique. | |
| Inactive antibody or substrate. | Use fresh antibody dilutions and substrate. | |
| Non-specific bands | Primary antibody cross-reactivity. | Use a more specific antibody or optimize antibody dilution. |
| Too much protein loaded. | Reduce the amount of protein loaded per lane. |
Visualizations
CARM1 Signaling Pathway
Caption: CARM1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound using a CCK-8 assay.
References
- 1. Benzo[d]imidazole inhibitors of Coactivator Associated Arginine Methyltransferase 1 (CARM1)--Hit to Lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to minimize CARM1-IN-3 dihydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and troubleshoot precipitation of CARM1-IN-3 dihydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is soluble in both DMSO and water at a concentration of 50 mg/mL (103.85 mM); however, ultrasonic treatment is required to achieve complete dissolution.[1][2] It is recommended to use freshly opened, high-purity DMSO for preparing stock solutions as DMSO is hygroscopic and absorbed water can affect solubility.[2]
Q2: I observed precipitation when I diluted my this compound stock solution into cell culture media. Why is this happening?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many small molecule inhibitors. This is often due to the compound having lower solubility in the aqueous environment of the cell culture media compared to the highly concentrated DMSO stock. The dihydrochloride salt form of CARM1-IN-3 suggests it has ionizable groups, and the pH of your cell culture medium can significantly influence its solubility. Buffering components, salts, and proteins in the media can also interact with the compound and reduce its solubility.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of this compound in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid repeated freeze-thaw cycles that can lead to product inactivation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound to cell culture media.
This is a common solubility issue. The following steps can help you troubleshoot and minimize precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Recommended Actions:
-
Lower the Final Concentration: High concentrations of the inhibitor are more likely to precipitate. If your experimental design allows, try using a lower final concentration of this compound in your media.
-
Optimize the Stock Solution:
-
Use a lower concentration stock solution: While the maximum solubility in DMSO is high, preparing a stock solution at a more moderate concentration (e.g., 10 mM) can sometimes facilitate better mixing and reduce the risk of precipitation upon dilution.[3]
-
Ensure complete dissolution: Use sonication as recommended to ensure the compound is fully dissolved in the DMSO stock solution before further dilution.[1][2]
-
-
Modify the Dilution Procedure:
-
Pre-warm the media: Warm the cell culture media to 37°C before adding the inhibitor stock solution.
-
Rapid mixing: Add the stock solution dropwise to the pre-warmed media while vortexing or swirling to ensure rapid and even distribution. This prevents localized high concentrations that can trigger precipitation.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions in your cell culture medium to gradually lower the concentration of both the inhibitor and DMSO.
-
-
Consider the Media Composition:
-
Serum concentration: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, consider whether a low percentage of serum (e.g., 1-2%) could be tolerated in your experiment to aid solubility.
-
pH of the media: The dihydrochloride salt suggests the compound's solubility may be pH-dependent. While altering the pH of cell culture media is generally not recommended as it can affect cell health, it is a factor to be aware of.
-
Issue: Precipitate forms over time in the incubator.
If the solution is initially clear but a precipitate forms after incubation, this may indicate compound instability or delayed precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting delayed precipitation of this compound.
Recommended Actions:
-
Prepare Fresh Solutions: It is recommended to prepare working solutions fresh for each experiment and use them on the same day.[2] Avoid storing diluted solutions of the inhibitor in cell culture media.
-
Frequent Media Changes: For long-term experiments, consider replacing the media containing the inhibitor every 24-48 hours to replenish the compound and remove any potential degradation products or precipitates.
-
Use of Solubility Enhancers: For in vivo studies, formulations with solubility enhancers like PEG300, Tween-80, and SBE-β-CD have been noted.[1] While not standard for in vitro cell culture, in specific, targeted experiments, the use of such excipients at very low, non-toxic concentrations could be explored, but would require extensive validation to ensure they do not interfere with the experimental outcomes.
Data Presentation
| Solvent | Solubility | Molar Concentration | Notes | Reference |
| DMSO | 50 mg/mL | 103.85 mM | Requires sonication. Use of newly opened DMSO is recommended. | [1][2] |
| Water | 50 mg/mL | 103.85 mM | Requires sonication. | [1][2] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (Molecular Weight: 481.46 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.81 mg.
-
Add the appropriate volume of DMSO to the tube. For 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear and all solid particles have dissolved.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol: Solubility Test of this compound in Cell Culture Media
This protocol helps determine the practical working concentration range of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your complete cell culture medium. For example, you can prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO as your highest inhibitor concentration.
-
For each concentration, add the required volume of the 10 mM stock to pre-warmed (37°C) media in a sterile tube or well. Mix immediately by gentle pipetting or swirling.
-
Initial Observation (Time 0): Immediately after preparation, visually inspect each solution for any signs of precipitation. A clear solution should be transparent. You can also pipette a small amount onto a microscope slide and check for crystals under a microscope.
-
Incubation: Place the tubes or plate in a 37°C, 5% CO2 incubator.
-
Time-Point Observations: Observe the solutions for any precipitate formation at regular intervals (e.g., 1 hour, 4 hours, 24 hours, and 48 hours). Record your observations.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear throughout the duration of your typical experiment is your maximum practical working concentration in that specific medium.
By following these guidelines and performing a systematic solubility test, you can determine the optimal conditions for using this compound in your experiments and minimize issues with precipitation.
References
Technical Support Center: Troubleshooting Inconsistent Western Blot Results After Treatment
Welcome to the technical support center for troubleshooting inconsistent Western blot results following experimental treatments. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: Why are my Western blot results inconsistent after treating my cells/tissues with a compound?
Inconsistent Western blot results after treatment can arise from a variety of factors. These can be broadly categorized into three areas: the treatment's effect on the biological system, sample preparation variability, and technical variability in the Western blot procedure itself. It's crucial to systematically evaluate each of these potential sources of error.
Q2: My loading control (e.g., GAPDH, β-actin) levels are varying between my treated and untreated samples. What could be the cause?
While housekeeping proteins are often assumed to have stable expression, some treatments can alter their expression levels.[1][2] It is essential to validate your loading control for your specific experimental conditions. If your loading control is affected by the treatment, you may need to switch to a different housekeeping protein or use a total protein stain like Ponceau S to confirm equal loading.[2]
Q3: I'm observing new, unexpected bands or shifts in my target protein band after treatment. What does this signify?
The appearance of new bands or shifts in band size can indicate several biological phenomena induced by your treatment, including:
-
Post-translational modifications (PTMs): Treatments can induce PTMs like phosphorylation, glycosylation, or ubiquitination, which can alter the molecular weight of the target protein.[3]
-
Protein degradation or cleavage: The treatment might be causing the protein to be cleaved into smaller fragments or degraded.[4][5]
-
Formation of protein aggregates: Some treatments can cause proteins to aggregate, which may not enter the gel properly.[6]
Q4: The signal for my target protein is completely gone after treatment. How can I troubleshoot this?
A complete loss of signal could be due to several reasons:
-
Effective treatment: Your treatment may be effectively degrading or suppressing the expression of the target protein.
-
Protein degradation during sample preparation: Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation.[4][7]
-
Antibody epitope masking: The treatment or a resulting conformational change in the protein might be masking the epitope recognized by your primary antibody.[6]
-
Issues with the Western blot protocol: Problems with antibody dilutions, transfer efficiency, or detection reagents can also lead to a loss of signal.[8][9]
Troubleshooting Guides
Problem 1: Weak or No Signal for the Target Protein in Treated Samples
This is a common issue that can be frustrating. Follow these steps to diagnose the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for weak or no signal.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Protein Expression | Increase the amount of protein loaded onto the gel.[7][10] Confirm the expected expression level in your cell type and consider using a positive control lysate.[2][4] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[7][11] Optimize transfer time and voltage, especially for high molecular weight proteins.[9] |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to find the optimal concentration.[8][10][12] |
| Inactive Antibody | Ensure antibodies have been stored correctly and are within their expiration date.[9] Test antibody activity with a dot blot.[9] |
| Protein Degradation | Always use fresh lysis buffer containing protease and phosphatase inhibitors.[4][7] Keep samples on ice during preparation.[10] |
| Treatment-induced Protein Downregulation | Perform a time-course and dose-response experiment to understand the dynamics of protein expression after treatment. |
| Epitope Masking | Try a different primary antibody that recognizes a different epitope on the target protein. |
Problem 2: High Background or Non-Specific Bands in Treated Samples
High background can obscure the detection of your target protein.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[13] Try a different blocking agent (e.g., BSA instead of milk, or vice versa), as some antibodies have preferences.[4][8] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[9][12] |
| Inadequate Washing | Increase the number and duration of wash steps.[8][10] Adding a detergent like Tween-20 to your wash buffer can also help.[9] |
| Non-specific Antibody Binding | Ensure your primary antibody is validated for the application. Run a negative control (e.g., lysate from cells known not to express the target protein).[2] A secondary-only control can identify non-specific binding of the secondary antibody.[2] |
| Protein Overloading | Reduce the amount of total protein loaded per lane.[8][9] |
| Sample Degradation | Use fresh samples and include protease inhibitors in your lysis buffer to prevent the appearance of degradation products.[4][7] |
Experimental Protocols
Protocol 1: Total Protein Staining with Ponceau S
This protocol is used to visualize total protein on a membrane after transfer to verify transfer efficiency and equal loading.
Materials:
-
Ponceau S solution (0.1% Ponceau S in 5% acetic acid)
-
Deionized water
-
Membrane with transferred proteins
Procedure:
-
After protein transfer, briefly wash the membrane in deionized water.
-
Incubate the membrane in Ponceau S solution for 5-10 minutes at room temperature with gentle agitation.
-
Destain the membrane by washing with deionized water for 1-2 minutes, or until the protein bands are clearly visible against a faint pink background.
-
Image the membrane to document the protein loading.
-
Completely remove the Ponceau S stain by washing the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) before proceeding with blocking.
Protocol 2: Antibody Titration
This protocol helps to determine the optimal dilution for your primary and secondary antibodies to maximize signal-to-noise ratio.
Procedure:
-
Prepare a series of small membranes or cut your main membrane into strips after transfer (ensure each strip contains a positive control lane).
-
Block all membrane strips as you would in your standard protocol.
-
For primary antibody titration, incubate each strip in a different dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) while keeping the secondary antibody concentration constant.
-
For secondary antibody titration, use the optimal primary antibody dilution and incubate each strip in a different dilution of the secondary antibody (e.g., 1:2000, 1:5000, 1:10000, 1:20000).
-
Wash, incubate with substrate, and image all strips under the same conditions.
-
Compare the signal intensity and background levels to determine the optimal dilution for each antibody.
Signaling Pathway Diagram
Hypothetical Signaling Pathway Affected by a Drug Treatment
This diagram illustrates a hypothetical signaling pathway where a drug inhibits a kinase, leading to a downstream effect on a target transcription factor.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Why does your WB Experimental consistently fail? Check out the following reasons! [nest-biotech.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. bosterbio.com [bosterbio.com]
Addressing variability in in vivo efficacy of CARM1-IN-3 dihydrochloride
Welcome to the technical support center for CARM1-IN-3 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the potential variability in the in vivo efficacy of this potent and selective CARM1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1] CARM1 is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes by methylating histone and non-histone proteins.[2][3] Its functions include transcriptional co-activation, RNA processing, cell cycle regulation, and DNA damage repair.[2][3] Dysregulation of CARM1 has been implicated in several types of cancer.[2] this compound exerts its effect by inhibiting the enzymatic activity of CARM1, thereby impacting these cellular pathways.
Q2: We are observing significant variability in tumor growth inhibition in our mouse xenograft model. What are the potential causes?
Variability in in vivo efficacy is a common challenge in preclinical studies. Several factors can contribute to this:
-
Compound Formulation and Administration: Inconsistent preparation of the dosing solution, leading to issues with solubility and stability, can dramatically affect the amount of active compound delivered to the animals. The route and frequency of administration are also critical.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to variable tumor exposure to the inhibitor.
-
Tumor Model Heterogeneity: The inherent biological variability within a tumor model, including genetic drift, differences in tumor take rate, and growth kinetics, can result in varied responses. Poor vascularization in larger tumors can also limit drug delivery.[4]
-
Host-Tumor Interactions: The complex interplay between the tumor, the host immune system (even in immunodeficient models), and the drug can influence efficacy.[4] For instance, the presence of mouse viruses in patient-derived xenografts (PDX) has been shown to alter tumor biology and drug response.[5]
-
Development of Resistance: Cancer cells can develop resistance to treatment through various mechanisms, such as altering drug metabolism or modifying the drug target.[6]
Q3: What is the recommended formulation for in vivo administration of this compound?
For in vivo experiments, it is crucial to prepare a fresh working solution on the day of use.[1] A common formulation involves creating a stock solution in an organic solvent like DMSO and then diluting it with a vehicle suitable for animal administration. Here are a few recommended vehicle compositions:[1][3][7]
-
Option 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][7]
-
Option 3: 10% DMSO and 90% (20% SBE-β-CD in saline).[7]
It is essential to ensure the final solution is clear and free of precipitation. Gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: How can we assess if this compound is reaching the tumor and engaging its target?
To confirm target engagement, you can perform pharmacodynamic (PD) studies. This typically involves collecting tumor and plasma samples at various time points after drug administration. Key assessments include:
-
Western Blot Analysis: Measure the levels of CARM1-mediated methylation marks on known substrates, such as asymmetric dimethylarginine on PABP1 or SmB, in tumor lysates. A reduction in these marks would indicate target engagement.
-
Immunohistochemistry (IHC): Analyze tumor sections to visualize the reduction of specific methylation marks in situ.
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor tissue over time to determine its absorption, distribution, and half-life. This will help correlate drug exposure with efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in tumor volume between animals in the same treatment group. | 1. Inconsistent dosing volume or formulation. 2. Variation in tumor cell implantation or initial tumor size. 3. Animal health issues. | 1. Ensure accurate and consistent preparation of the dosing solution daily. Use a calibrated pipette for administration. 2. Standardize the tumor implantation procedure. Randomize animals into treatment groups based on tumor volume once they reach a predetermined size. 3. Monitor animal health closely (body weight, behavior, etc.) and exclude any outliers that show signs of distress unrelated to the treatment. |
| Lack of significant tumor growth inhibition compared to vehicle control. | 1. Suboptimal dose or dosing schedule. 2. Poor bioavailability of the compound. 3. Intrinsic or acquired resistance of the tumor model. | 1. Conduct a dose-response study to determine the optimal dose and frequency of administration. 2. Perform a pilot pharmacokinetic (PK) study to assess drug exposure in plasma and tumor tissue. If exposure is low, consider an alternative formulation or route of administration. 3. Investigate potential resistance mechanisms. This could involve analyzing the expression of CARM1 and related pathway components in your tumor model. Consider combination therapies, as CARM1 inhibition has been shown to sensitize tumors to other treatments like immunotherapy.[8][9][10] |
| Precipitation observed in the dosing solution. | 1. Poor solubility of the compound in the chosen vehicle. 2. Instability of the formulation over time. | 1. Try a different formulation vehicle (see FAQ 3). Gentle warming and sonication may help dissolve the compound. 2. Always prepare the dosing solution fresh before each administration. Do not store diluted solutions.[1] |
| Toxicity observed in treated animals (e.g., significant weight loss). | 1. The administered dose is too high. 2. Off-target effects of the compound. 3. Vehicle-related toxicity. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. While CARM1-IN-3 is selective, off-target effects are always a possibility with small molecule inhibitors. A lower, more frequent dosing schedule might mitigate toxicity while maintaining efficacy. 3. Include a vehicle-only control group to assess any toxicity associated with the formulation itself. |
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Cellular Activity | In Vivo Model | Reference |
| This compound | CARM1 | 0.07 µM | - | - | [1] |
| EZM2302 (GSK3359088) | CARM1 | 6 nM | Anti-proliferative in MM cell lines (nanomolar IC50s) | Multiple Myeloma Xenograft | [11] |
| iCARM1 | CARM1 | 12.3 µM | Suppresses breast cancer cell growth | Breast Cancer Xenograft and Allograft | [2] |
| TP-064 | CARM1 | - | - | - | [2] |
| Tenovin-6 | SirT1/SirT2 | SirT1: 21 µM, SirT2: 10 µM | p53 activation | Melanoma Xenograft | [12] |
Experimental Protocols
General In Vivo Efficacy Study
-
Animal Model: Utilize an appropriate xenograft or syngeneic tumor model. For xenografts, use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Cell Implantation: Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a specified average volume (e.g., 100-150 mm^3), randomize the animals into treatment and control groups.
-
Compound Preparation and Administration:
-
Prepare the dosing solution of this compound fresh daily using one of the recommended formulations (see FAQ 3).
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
The vehicle control group should receive the same volume of the formulation without the active compound.
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., Western blot, IHC).
-
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Pharmacokinetic (PK) Study
-
Animal Groups: Use non-tumor-bearing mice for initial PK studies to avoid confounding factors.
-
Compound Administration: Administer a single dose of this compound via the intended clinical route.
-
Sample Collection: Collect blood samples (via tail vein or cardiac puncture) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: CARM1 signaling pathway and point of inhibition.
Caption: Standard workflow for an in vivo efficacy study.
Caption: A logical approach to troubleshooting in vivo variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CARM1 degrader-1 hydrochloride | PROTACs | | Invivochem [invivochem.com]
- 4. Resistance Factors Unique to Tumor Cells In Vivo: Host-Tumor-Drug Interactions - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Study finds why some cancer drugs may be ineffective - ecancer [ecancer.org]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor Cells and T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacr.org [aacr.org]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
CARM1-IN-3 dihydrochloride degradation and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving CARM1-IN-3 dihydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Storage and Handling
Q1: How should I store this compound upon receipt?
A1: Upon receipt, solid this compound should be stored at 4°C in a sealed container, away from moisture. For long-term storage of stock solutions, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles to prevent degradation.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both DMSO and water at a concentration of 50 mg/mL (103.85 mM), though ultrasonic treatment may be necessary to fully dissolve the compound.[2] For in vivo experiments, specific solvent systems are recommended, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q3: I see precipitation in my stock solution after storing it at -20°C. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded at a lower temperature or due to solvent evaporation. First, ensure the storage container is properly sealed. You can try to redissolve the precipitate by warming the vial to room temperature and vortexing or sonicating. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To avoid this in the future, consider storing the compound at a lower concentration or in a different solvent system if your experimental protocol allows.
Experimental Troubleshooting
Q4: My experimental results are inconsistent when using this compound. What could be the cause?
A4: Inconsistent results can arise from several factors, including compound degradation, improper dosage, or issues with the experimental setup.
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions are not used beyond their recommended storage period. Degradation of the inhibitor can lead to a loss of potency and off-target effects.
-
Solubility Issues: If the compound is not fully dissolved in your cell culture media or vehicle, the actual concentration delivered to the cells or animal model will be lower than intended. This can lead to variability in the observed biological effect.
-
Cell Line Variability: Different cell lines may have varying levels of CARM1 expression and sensitivity to its inhibition.
Q5: How can I check if my this compound has degraded?
A5: While a full chemical analysis would require techniques like HPLC-MS, you can perform a functional check. Compare the activity of your current stock solution to a freshly prepared solution or a new batch of the compound in a well-established cellular assay. A significant decrease in potency may indicate degradation.
Q6: What are the potential consequences of using degraded this compound in my experiments?
A6: Using a degraded inhibitor can have several negative consequences:
-
Reduced Potency: The primary effect of degradation is a loss of the compound's ability to inhibit CARM1, leading to a diminished or absent biological effect.
-
Altered Selectivity: Degradation products may have different target profiles, potentially leading to off-target effects that can complicate data interpretation.
-
Increased Toxicity: Degradants may be more toxic to cells or animals than the parent compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | Long-term | Sealed container, away from moisture. |
| Stock Solution (in solvent) | -80°C | 6 months | Sealed storage, away from moisture. Avoid repeated freeze-thaw cycles. |
| Stock Solution (in solvent) | -20°C | 1 month | Sealed storage, away from moisture. Avoid repeated freeze-thaw cycles. |
Data sourced from MedChemExpress.[1][2]
Table 2: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 103.85 | Ultrasonic may be needed. |
| Water | 50 | 103.85 | Ultrasonic may be needed. |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound (Molecular Weight: 481.46 g/mol ).
-
Dissolution: Add 207.7 µL of high-purity DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C or -20°C as recommended.
Protocol 2: Basic Stability Assessment Using a Cellular Assay
-
Prepare a Fresh Stock: Prepare a new stock solution of this compound according to Protocol 1.
-
Cell Seeding: Plate a CARM1-dependent cell line (e.g., a cancer cell line with known CARM1 overexpression) at an appropriate density in a multi-well plate.
-
Treatment: Treat the cells with a dilution series of both your existing stock solution and the freshly prepared stock solution. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to your standard experimental endpoint (e.g., 24-72 hours).
-
Assay: Perform a relevant cellular assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo) or a target engagement assay (e.g., Western blot for a known CARM1 substrate).
-
Analysis: Compare the dose-response curves of the old and new stock solutions. A significant rightward shift in the IC50 value for the old stock solution suggests degradation.
Visualizations
Caption: Simplified overview of the CARM1 signaling pathway and the inhibitory action of CARM1-IN-3.
Caption: A logical workflow for troubleshooting inconsistent experimental results with CARM1-IN-3.
References
Technical Support Center: Overcoming Resistance to CARM1-IN-3 Dihydrochloride
Welcome to the technical support center for CARM1-IN-3 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this potent and selective CARM1 inhibitor in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1] CARM1 is a protein arginine methyltransferase that plays a crucial role in gene transcription by methylating histone H3 at arginine 17 (H3R17) and other non-histone proteins.[2][3][4] By inhibiting the enzymatic activity of CARM1, this compound can modulate the expression of genes involved in cell cycle progression, proliferation, and survival, thereby exerting its anti-cancer effects.[2][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from our understanding of CARM1 biology and general principles of drug resistance. These may include:
-
Upregulation of CARM1 expression: Cells may compensate for the inhibitor's effect by increasing the expression of the CARM1 protein.
-
Mutations in the CARM1 drug-binding site: Alterations in the amino acid sequence of CARM1 where the inhibitor binds could reduce its affinity and efficacy.
-
Activation of bypass signaling pathways: Cancer cells might activate alternative signaling pathways to maintain proliferation and survival, circumventing the block on CARM1.[6][7] For example, activation of pathways like PI3K/Akt or MAPK could promote cell survival independently of CARM1 activity.[8]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.[7][9]
-
Alterations in downstream effector pathways: Changes in proteins downstream of CARM1 that are critical for its function could render the cells less dependent on CARM1 activity.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: A multi-step approach is recommended:
-
Confirm Target Engagement: First, verify that CARM1-IN-3 is engaging with its target in your resistant cells. This can be done by assessing the methylation status of known CARM1 substrates like H3R17 or PABP1 via Western blot. A lack of change in methylation upon treatment could indicate a primary resistance mechanism.
-
Assess CARM1 Expression: Compare CARM1 protein levels between your sensitive and resistant cell lines using Western blotting or qPCR.
-
Sequence the CARM1 Gene: Isolate RNA from resistant cells, reverse transcribe to cDNA, and sequence the CARM1 coding region to identify potential mutations in the drug-binding pocket.
-
Profile Global Gene Expression: Perform RNA sequencing (RNA-seq) to compare the transcriptomes of sensitive and resistant cells treated with CARM1-IN-3. This can reveal the upregulation of bypass pathways.[10]
-
Evaluate Drug Efflux: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to assess efflux pump activity in the presence and absence of known efflux pump inhibitors.
Troubleshooting Guides
Issue 1: Decreased potency (higher IC50) of this compound in our cancer cell line over time.
| Possible Cause | Suggested Troubleshooting Step |
| Development of acquired resistance | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Investigate the potential resistance mechanisms as outlined in FAQ 2 & 3. 3. Consider combination therapies (see below). |
| Compound instability | 1. Ensure proper storage of this compound at -20°C or -80°C.[1] 2. Prepare fresh stock solutions for each experiment. |
| Cell line heterogeneity | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity. |
Issue 2: No significant effect on cell viability despite evidence of CARM1 inhibition (e.g., decreased H3R17 methylation).
| Possible Cause | Suggested Troubleshooting Step |
| Activation of compensatory survival pathways | 1. Perform RNA-seq or phospho-proteomic analysis to identify activated pathways. 2. Test combination therapies with inhibitors of the identified bypass pathways (e.g., PI3K/Akt inhibitors, MEK inhibitors).[6] |
| Cell cycle arrest rather than apoptosis | 1. Analyze cell cycle distribution using flow cytometry (e.g., propidium iodide staining). CARM1 inhibition can induce cell cycle arrest.[10][11] 2. Measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot. |
| Context-dependent function of CARM1 | 1. The role of CARM1 can be context-dependent, sometimes acting as a tumor suppressor.[2] Confirm the oncogenic role of CARM1 in your specific cancer model. |
Strategies to Overcome Resistance
Based on potential resistance mechanisms, several strategies can be employed to restore sensitivity to this compound:
-
Combination Therapy: Combining CARM1-IN-3 with other targeted agents can be a powerful approach to overcoming resistance.[6][12]
-
Targeting Bypass Pathways: If RNA-seq reveals upregulation of pathways like PI3K/Akt or HIF-1α, co-treatment with respective inhibitors may be effective.[3][8]
-
Immune Checkpoint Blockade: CARM1 inhibition has been shown to enhance anti-tumor immunity, suggesting a synergistic effect with immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4.[13][14]
-
HDAC Inhibitors: Concurrent inhibition of CARM1 and histone deacetylases (HDACs) has shown promise in prostate cancer.[15]
-
-
Modulating Drug Efflux: If increased drug efflux is identified, co-administration with an ABC transporter inhibitor could restore intracellular concentrations of CARM1-IN-3.
Experimental Protocols
Protocol 1: Western Blot for CARM1 Substrate Methylation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against methylated-H3R17, total Histone H3, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[15]
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
Protocol 3: In Vitro CARM1 Inhibition Assay
-
Pre-incubation: Pre-incubate recombinant CARM1 enzyme with varying concentrations of this compound for 30 minutes at room temperature.[15]
-
Reaction Initiation: Initiate the methylation reaction by adding a reaction mixture containing a biotinylated histone H3 peptide substrate and ³H-S-adenosyl-methionine (SAM).[15]
-
Quenching: Stop the reaction by adding unlabeled SAM.[15]
-
Detection: Measure the amount of ³H-labeled peptide produced using a scintillation counter.[15]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CARM1-IN-3 inhibits CARM1, altering gene transcription and downstream cellular processes.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: Potential combination therapy strategies to overcome CARM1-IN-3 resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor Cells and T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Buffers and solvents compatible with CARM1-IN-3 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CARM1-IN-3 dihydrochloride. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent and selective CARM1 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] It functions by blocking the methyltransferase activity of CARM1, which is responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins. This inhibition disrupts various cellular processes that are dependent on CARM1 activity, including transcriptional regulation and signal transduction.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in both dimethyl sulfoxide (DMSO) and water.[1] For optimal dissolution, sonication is recommended.[1] It is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[3]
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare high-concentration stock solutions in DMSO or water. For example, a 10 mM stock solution in DMSO is a common starting point.[2] To prepare, dissolve the appropriate mass of the compound in the required volume of solvent and use sonication to ensure complete dissolution.
Q4: What are the recommended storage conditions for this compound?
-
Solid Form: Store at 4°C in a sealed container, protected from moisture.[1][2]
-
Stock Solutions: Aliquot and store at -20°C for up to one month or at -80°C for up to six months.[1][3] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[4]
Buffers and Solvents Compatibility
The compatibility of this compound with various buffers is crucial for the success of in vitro and in vivo experiments. The following tables summarize the known solubility and recommended buffer systems.
Quantitative Solubility Data
| Solvent | Concentration | Method | Reference |
| DMSO | 50 mg/mL (103.85 mM) | Requires sonication | [1] |
| Water | 50 mg/mL (103.85 mM) | Requires sonication | [1] |
Recommended Buffer Systems for In Vitro Assays
While specific buffer compatibility data for this compound is limited, information from assays using other CARM1 inhibitors can provide guidance. A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous assay buffer.
| Buffer Component | Typical Concentration | Purpose |
| Bicine | 20 mM | Buffering agent |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | Reducing agent |
| Bovine Skin Gelatin | 0.005% | Prevents non-specific binding |
| Tween-20 | 0.002% | Detergent to reduce aggregation |
Recommended Formulations for In Vivo Experiments
For in vivo studies, this compound can be formulated in various vehicles to achieve a clear solution. The following are examples of successful formulations. It is recommended to prepare these solutions fresh on the day of use.[4]
| Formulation Composition | Final Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1.25 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL |
| 10% DMSO, 90% corn oil | ≥ 1.25 mg/mL |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The final concentration of the inhibitor exceeds its solubility in the aqueous buffer. The percentage of DMSO in the final solution is too low. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your assay). Prepare a fresh dilution from the stock solution. Consider using a different buffer system. |
| Inconsistent or No Inhibitory Activity | The compound has degraded due to improper storage or repeated freeze-thaw cycles. The inhibitor is not soluble at the tested concentration. The assay conditions are not optimal. | Use a fresh aliquot of the stock solution. Confirm the solubility of the inhibitor in your assay buffer at the working concentration. Optimize assay parameters such as enzyme and substrate concentrations, and incubation time. |
| High Background Signal in Assay | The inhibitor is interfering with the detection method (e.g., fluorescence quenching or enhancement). Non-specific binding of the inhibitor to assay components. | Run a control experiment with the inhibitor and all assay components except the enzyme to check for interference. Include a non-specific binding control in your experimental design. |
| Cellular Toxicity Observed | The concentration of the inhibitor or the solvent (DMSO) is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration of the inhibitor. Ensure the final DMSO concentration in the cell culture medium is below the toxic level for your cell line (typically <0.5%). |
Experimental Protocols
Protocol 1: In Vitro CARM1 Enzyme Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound.
-
Prepare Assay Buffer: 20 mM Bicine (pH 7.5), 1 mM TCEP, 0.005% bovine skin gelatin, and 0.002% Tween-20.
-
Prepare Reagents:
-
CARM1 Enzyme: Dilute to the desired concentration in assay buffer.
-
Substrate: Use a suitable substrate for CARM1, such as a biotinylated peptide. Dilute to the desired concentration in assay buffer.
-
Cofactor: Use ³H-S-adenosyl-methionine (SAM) as the methyl donor.
-
This compound: Prepare a serial dilution from a concentrated DMSO stock solution.
-
-
Assay Procedure:
-
Pre-incubate the CARM1 enzyme with the serially diluted this compound for 30 minutes at room temperature.
-
Initiate the reaction by adding the substrate and ³H-SAM.
-
Incubate the reaction at the optimal temperature and for a time within the linear range of the assay.
-
Quench the reaction by adding unlabeled SAM.
-
Measure the incorporation of the ³H-label into the peptide substrate using a suitable method, such as a scintillation counter after capture on a streptavidin-coated plate.
-
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM Stock Solution: Dissolve this compound in anhydrous DMSO with the aid of sonication.
-
Working Solution Preparation:
-
For the desired final concentration in your cell culture medium, perform a serial dilution of the DMSO stock solution.
-
Add the diluted inhibitor to the cell culture medium. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (e.g., <0.5%).
-
-
Treatment of Cells:
-
Plate the cells and allow them to adhere overnight.
-
Replace the medium with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period before analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CARM1 Signaling Pathway and Inhibition by CARM1-IN-3.
Caption: General Experimental Workflow for using CARM1-IN-3.
References
Impact of serum concentration on CARM1-IN-3 dihydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CARM1-IN-3 dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] CARM1 is an enzyme that plays a crucial role in gene regulation by methylating histone and non-histone proteins, thereby influencing transcription, RNA processing, and DNA damage repair.[2][3] this compound exerts its effect by binding to CARM1 and inhibiting its methyltransferase activity.
Q2: What is the typical potency of this compound?
A2: The in vitro potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50). In biochemical assays, it has been shown to have an IC50 value of approximately 0.07 µM for CARM1.[1] However, the effective concentration in cell-based assays may be higher and should be determined empirically.
Q3: What are the known signaling pathways regulated by CARM1?
A3: CARM1 is involved in several key cellular signaling pathways. It acts as a transcriptional coactivator for nuclear receptors like the estrogen receptor and is involved in the p53 signaling pathway, influencing cell cycle progression and apoptosis.[3] Dysregulation of CARM1 has been implicated in various cancers.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value in cell-based assays compared to biochemical assays.
Possible Cause:
-
Serum Protein Binding: Components of fetal bovine serum (FBS) or other sera used in cell culture media, particularly albumin, can bind to small molecule inhibitors. This sequestration reduces the free concentration of the inhibitor available to interact with its target, leading to a higher apparent IC50 value.
-
Cellular Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the culture medium.
-
Efflux Pumps: The cells being used may express efflux pumps (e.g., P-glycoprotein) that actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Compound Stability: The inhibitor may be unstable in the cell culture medium over the duration of the experiment, leading to a decrease in the effective concentration.
Suggested Solutions:
-
Optimize Serum Concentration: Perform experiments with varying concentrations of FBS (e.g., 10%, 5%, 2%, and serum-free conditions) to assess the impact of serum on the inhibitor's activity. A significant shift in the IC50 with changing serum levels is indicative of serum protein binding.
-
Use of Serum-Free Media: If the cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this can mitigate the effects of protein binding.
-
Permeabilization: For mechanistic studies, and not for assessing therapeutic potential, cell permeabilization (e.g., with a low concentration of digitonin) can be used to bypass membrane transport issues. This is not suitable for long-term cell viability assays.
-
Time-Course Experiment: Assess the stability of this compound in your specific cell culture medium over time to ensure that the compound remains active throughout the experiment.
Issue 2: Inconsistent results or lack of reproducibility.
Possible Cause:
-
Compound Solubility: this compound has specific solubility characteristics.[1] Improper dissolution or precipitation of the compound in the culture medium can lead to inconsistent effective concentrations.
-
Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can significantly impact the cellular response to inhibitors.
-
Pipetting Errors: Inaccurate dilutions or pipetting of the inhibitor can lead to variability in the final concentration.
Suggested Solutions:
-
Proper Solubilization: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in aqueous media. Visually inspect for any precipitation.
-
Standardized Cell Culture Practices: Maintain consistent cell seeding densities and use cells within a defined passage number range for all experiments. Regularly monitor cell health.
-
Careful Dilution Series: Prepare a fresh dilution series for each experiment and use calibrated pipettes to ensure accuracy.
Quantitative Data Summary
| Parameter | Value | Reference |
| Biochemical IC50 (CARM1) | 0.07 µM | [1] |
| Selectivity | >25 µM for CARM3 | [1] |
| Solubility in DMSO | 50 mg/mL (103.85 mM) | [1] |
| Solubility in Water | 50 mg/mL (103.85 mM) | [1] |
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound Activity
-
Cell Seeding: Seed your target cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Media Preparation: Prepare complete growth media with varying concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and 0%).
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the corresponding serum-containing or serum-free media to achieve the desired final concentrations.
-
Treatment: Remove the initial seeding medium from the cells and add the media containing the different concentrations of the inhibitor and varying serum percentages. Include a vehicle control (e.g., DMSO) for each serum condition.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 48 or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTS or a CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the inhibitor concentration for each serum condition and determine the IC50 value for each. A rightward shift in the IC50 curve with increasing serum concentration indicates an impact of serum on the inhibitor's activity.
Protocol 2: Western Blot Analysis of a CARM1 Target
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against a known CARM1 substrate (e.g., methylated PABP1) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the methylation of the CARM1 target.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of CARM1
Welcome to the technical support center for CARM1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving and confirming the complete inhibition of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the lab.
Troubleshooting Guides
This section provides solutions to specific problems you may face when using CARM1 inhibitors.
Problem 1: Inconsistent or Incomplete Inhibition of CARM1 Activity in Biochemical Assays
You've performed an in vitro enzymatic assay, but the results show variable or partial inhibition of CARM1, even at high concentrations of your inhibitor.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inhibitor Solubility | Ensure your inhibitor is fully dissolved. Some inhibitors may require specific solvents like DMSO. After dilution into the aqueous assay buffer, ensure the final solvent concentration is low (typically <1%) and consistent across all samples to avoid precipitation.[1] |
| Inhibitor Stability | Verify the stability of your inhibitor under your specific assay conditions (buffer composition, pH, temperature). Some compounds may degrade over time. Prepare fresh dilutions of the inhibitor for each experiment. |
| Assay Conditions | Optimize the concentrations of the enzyme (CARM1), substrate (e.g., a histone H3 peptide), and the methyl donor S-adenosyl-l-methionine (SAM).[1] High concentrations of substrate or SAM can lead to competitive displacement of the inhibitor. |
| Pre-incubation Time | The inhibitor may require a pre-incubation period with the enzyme to ensure binding before the enzymatic reaction is initiated by the addition of the substrate and SAM. A typical pre-incubation is 15 minutes at room temperature.[1][2] |
| Incorrect IC50 Determination | Ensure you are using a sufficient range of inhibitor concentrations to generate a complete dose-response curve. This will allow for an accurate calculation of the IC50 value. |
Experimental Workflow for Biochemical Assay Troubleshooting:
Caption: Troubleshooting workflow for inconsistent biochemical inhibition.
Problem 2: Lack of Expected Phenotype in Cell-Based Assays After Inhibitor Treatment
You are treating cells with a CARM1 inhibitor but are not observing the expected downstream effects, such as changes in gene expression or cell proliferation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cell Permeability | Not all inhibitors have good cell permeability. Verify that your chosen inhibitor is known to be cell-permeable. If not, you may need to switch to an analog with better permeability or use a higher concentration, though this increases the risk of off-target effects. |
| Inhibitor Efflux | Cells may actively pump out the inhibitor through efflux pumps. You can test for this by co-treating with known efflux pump inhibitors, although this can have confounding effects. |
| Off-Target Effects | The observed cellular phenotype (or lack thereof) might be due to the inhibitor hitting other targets. It is crucial to use a second, structurally different CARM1 inhibitor to confirm that the phenotype is on-target. Additionally, consider using siRNA or shRNA to knock down CARM1 as a complementary approach to validate the inhibitor's effects.[3][4] |
| Cellular Context | The function of CARM1 can be cell-type specific. The signaling pathways downstream of CARM1 may not be active or relevant in your chosen cell line.[5] Ensure your cell model is appropriate for studying the CARM1-dependent pathway of interest. |
| Insufficient Treatment Time or Dose | Perform a time-course and dose-response experiment to determine the optimal inhibitor concentration and treatment duration for your specific cell line and endpoint. |
Logical Flow for Diagnosing Ineffective Cellular Inhibition:
Caption: Decision tree for troubleshooting ineffective cellular phenotypes.
Frequently Asked Questions (FAQs)
Q1: How can I be sure my inhibitor is engaging with CARM1 inside the cell?
A1: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[6] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. By heating cell lysates treated with your inhibitor or a vehicle control to a range of temperatures, you can determine the melting curve of CARM1. A shift in this curve to a higher temperature in the presence of the inhibitor indicates direct binding.
Another common method is to perform a Western blot for a known CARM1 substrate, such as methylated PABP1.[7] A decrease in the methylation of the substrate in inhibitor-treated cells confirms that the enzymatic activity of CARM1 has been inhibited.
Q2: What are some known potent and selective CARM1 inhibitors I can use as controls?
A2: Several small molecule inhibitors for CARM1 have been developed. Two of the most well-characterized are EZM2302 (also known as GSK3359088) and TP-064.[3][4][7][8] These have been shown to be potent and selective in both biochemical and cellular assays.
| Inhibitor | Biochemical IC50 | Cellular IC50 (MM cell lines) | Reference |
| EZM2302 | 6 nM | Nanomolar range | [8] |
| TP-064 | Potent in vitro | Micromolar range | [7] |
| iCARM1 | - | - | [3] |
| CH-1 (dual CARM1/HDAC2) | 3.71 ± 0.11 nM | < 1 µM (prostate cancer cells) | [9] |
Q3: What are the key signaling pathways regulated by CARM1?
A3: CARM1 is a transcriptional coactivator involved in numerous cellular processes.[10][11] It methylates both histone (e.g., H3R17, H3R26) and non-histone proteins to regulate gene expression.[10] Key pathways include:
-
Nuclear Receptor Signaling: CARM1 coactivates nuclear receptors like the estrogen receptor (ERα), playing a crucial role in hormone-dependent cancers.[3][10]
-
NF-κB Signaling: CARM1 can act as a coactivator for NF-κB, regulating the expression of genes involved in inflammation and cell survival.[12]
-
p53 Pathway: CARM1 has been shown to influence the p53 signaling pathway, affecting cell cycle progression and apoptosis.[13]
-
DNA Damage Response: CARM1 is involved in the DNA damage response, promoting cell cycle arrest to allow for DNA repair.[14]
CARM1's Role in Estrogen Receptor Signaling:
Caption: Simplified CARM1 signaling in ER-positive breast cancer.
Experimental Protocols
Protocol 1: Western Blot for a CARM1 Substrate (Methylated PABP1)
This protocol is to assess the intracellular activity of a CARM1 inhibitor by measuring the methylation status of a known substrate, Poly(A)-Binding Protein 1 (PABP1).
Materials:
-
Cells of interest
-
CARM1 inhibitor and vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against asymmetrically dimethylated PABP1 (me-PABP1)
-
Primary antibody against total PABP1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
ECL reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the CARM1 inhibitor and a vehicle control for the desired duration (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Crucially, for CARM1, avoid boiling your samples in SDS-PAGE loading buffer as this can cause aggregation. Instead, incubate at room temperature for 30 minutes before loading. [15][16]
-
SDS-PAGE and Transfer: Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against me-PABP1 overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL reagent.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total PABP1 and the loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities. A decrease in the me-PABP1/total PABP1 ratio indicates successful inhibition of CARM1.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm direct target engagement of a CARM1 inhibitor in intact cells.
Materials:
-
Cells of interest
-
CARM1 inhibitor and vehicle control
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
PCR machine or heating block for temperature gradient
-
Centrifuge
-
Western blot supplies (as in Protocol 1)
-
Primary antibody against total CARM1
Procedure:
-
Cell Treatment: Treat cultured cells with the CARM1 inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.[17]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[17][18]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[18]
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for Western blotting (remembering not to boil).
-
Western Blot Analysis: Perform a Western blot as described above using an antibody against total CARM1.
-
Data Analysis: Quantify the band intensity for CARM1 at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble CARM1 relative to the non-heated control against the temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 12. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
How to control for solvent effects (DMSO) in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for controlling the solvent effects of Dimethyl Sulfoxide (DMSO) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical when using DMSO?
A vehicle control is a sample that contains everything used to treat your experimental samples except for the substance you are testing.[1][2] When using DMSO to dissolve a compound, the vehicle control would be the cells or system treated with the exact same final concentration of DMSO as the cells treated with your compound.[3]
This is critical because DMSO is not an inert solvent; it can have its own biological effects.[4][5][6] The vehicle control allows you to distinguish between the effects caused by your compound of interest and the effects caused by the DMSO solvent itself.[2][7]
Q2: What is the recommended final concentration of DMSO for cell-based assays?
There is no single universal concentration, as sensitivity to DMSO is highly dependent on the cell type.[8][9] However, a general consensus exists:
-
< 0.1% (v/v): Widely considered safe for the vast majority of cell lines with minimal effects on cell behavior.[3][8]
-
0.1% to 0.5%: Tolerated by many robust cell lines, but a dose-response curve is highly recommended to confirm lack of toxicity.[10][11]
-
> 0.5%: Often leads to a reduction in cell viability and proliferation in a dose-dependent manner.[9][11] Concentrations above 1% can be toxic for most mammalian cell types.[9]
-
Primary Cells: These are often far more sensitive than immortalized cell lines, and DMSO concentrations should be kept as low as possible, often below 0.1%.[10]
Always determine the specific tolerance of your cell line empirically.
Q3: How can DMSO affect my experimental results beyond simple cytotoxicity?
DMSO can induce a wide range of cellular changes, which underscores the importance of a proper vehicle control. These effects include:
-
Altered Gene and Protein Expression: Even at low concentrations, DMSO can alter the expression of numerous genes and proteins.[4][12] For example, it has been shown to affect genes related to drug metabolism, cytoskeleton organization, and inflammation.[13]
-
Changes in Cell Proliferation and Differentiation: Depending on the cell type and concentration, DMSO can inhibit proliferation, induce cell cycle arrest, or even promote differentiation.[9][11][14]
-
Epigenetic Modifications: Studies have shown that 0.1% DMSO can induce significant alterations in the epigenetic landscape, including changes in DNA methylation and microRNA expression.[5]
-
Impact on Enzyme Activity: In biochemical assays, DMSO can perturb enzyme conformations, leading to a reversible decrease in catalytic activity at higher concentrations.[15][16] It can also destabilize proteins and alter their binding properties.[17][18]
Troubleshooting Guide
Issue: My vehicle (DMSO-only) control shows a significant effect compared to the untreated control.
This is a common issue indicating the DMSO concentration is too high for your specific experimental system.
Issue: My compound precipitates when diluted from the DMSO stock into my aqueous media.
This occurs when the compound is poorly soluble in the final assay buffer.
-
Optimize Dissolution: When first dissolving the compound in 100% DMSO, gentle vortexing or sonication can help.[10][19]
-
Modify Dilution Technique: Add the DMSO-peptide solution dropwise into the sterile media while gently mixing to avoid shocking the compound out of solution.[19]
-
Increase Stock Concentration: If possible, create a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your media, resulting in the same final compound concentration but a lower final DMSO concentration, which can sometimes improve solubility.
-
Consider Co-solvents: For particularly difficult compounds, combinations of solvents may be necessary. Suggested combinations include 10% DMSO/10% Tween 80/80% water.[6]
Data Summary Tables
Table 1: General Effect of DMSO Concentration on Cell Viability
| DMSO Concentration (v/v) | General Effect on Most Cell Lines | Primary Cells & Sensitive Lines |
| < 0.1% | Generally considered safe; minimal cytotoxicity.[3][9] | Recommended maximum concentration.[10] |
| 0.5% | Tolerated by many robust cell lines, but may show effects.[10] | Likely to cause reduced viability.[9] |
| 1.0% | Often inhibits proliferation; may cause cytotoxicity.[10][11] | Significant cytotoxicity expected. |
| > 2.0% | Strong cytotoxic effects expected for most cell lines.[9][11] | Not recommended. |
Table 2: Reported Effects of DMSO on Specific Cell Types
| Cell Type | DMSO Concentration | Observed Effect | Reference |
| Skin Fibroblasts | 0.01% - 0.1% | Safest range; low levels may enhance proliferation. | [9][20] |
| Skin Fibroblasts | 0.5% - 3% | Dose-dependent reduction in cell viability. | [9][20] |
| Hep G2 | 3% - 5% | Strong inhibition of cell proliferation over 72 hours. | [11] |
| Human/Rat Hepatocytes | up to 0.5% | Few effects on gene expression profiles. | [12] |
| Ovarian Carcinoma Cells | 0.0001% - 0.01% | Increased cell proliferation compared to medium alone. | [21] |
| Peripheral Blood Lymphocytes | 2.5% | No modification to viability, but reduced proliferation and cytokine production. | [14] |
Experimental Protocols & Workflows
Protocol: Determining DMSO Tolerance Using a Cell Viability Assay
This protocol outlines how to determine the maximum acceptable DMSO concentration for your specific cell line using a common method like the Trypan Blue exclusion assay.
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 24-well) at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 24 hours post-seeding).
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Also, prepare an untreated control (medium only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in triplicate.
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash cells with PBS.
-
Trypsinize the cells and then neutralize with complete medium.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Staining & Counting:
-
Mix a small aliquot of your cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
-
Analysis: Calculate the percentage of viable cells for each DMSO concentration: (Number of viable cells / Total number of cells) x 100. Plot the percent viability against the DMSO concentration to determine the highest concentration that does not significantly reduce viability compared to the untreated control.
Experimental Workflow: From Stock Solution to Final Result
This workflow illustrates the key steps for properly incorporating DMSO controls into a typical cell-based experiment.
References
- 1. pharmacology - Why DMSO is used as a control? - Biology Stack Exchange [biology.stackexchange.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. btsjournals.com [btsjournals.com]
- 10. lifetein.com [lifetein.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Effects of DMSO on gene expression in human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Does 99.9% DMSO affect the activity of enzymes? - Blog [cheezhengchem.com]
- 17. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lifetein.com [lifetein.com]
- 20. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
- 21. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CARM1 Inhibitors: Focus on CARM1-IN-3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), has emerged as a critical regulator in various cellular processes, including transcriptional activation, cell cycle progression, and DNA damage response.[1][2] Its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic intervention.[3] This guide provides a detailed comparison of CARM1-IN-3 dihydrochloride with other notable CARM1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of CARM1 Inhibitors
A growing number of small molecule inhibitors targeting CARM1 have been developed, each with distinct potency, selectivity, and cellular activity profiles. This guide focuses on a selection of prominent inhibitors to highlight the current landscape of CARM1-targeted research.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and cellular activity of this compound and other key CARM1 inhibitors.
Table 1: In Vitro Enzymatic Potency of CARM1 Inhibitors
| Inhibitor | CARM1 IC₅₀ (nM) | Selectivity Information | Reference(s) |
| This compound | 70 | >350-fold selective over PRMT3 (>25 µM) | [4] |
| EZM2302 (GSK3359088) | 6 | Broad selectivity against other histone methyltransferases. | [5] |
| TP-064 | <10 | >100-fold selective over most other PRMTs; moderate activity against PRMT6 (IC₅₀ = 1.3 µM). | [6] |
| iCARM1 | 12,300 | Specific for CARM1-mediated histone methylation over other PRMT family members. | [7] |
| SKI-73 | - (Prodrug) | [8] | |
| Compound 9 | 94 | ~20-fold selective over PRMT6; highly selective over PRMT1, PRMT3, PRMT5, PRMT7, and PRMT8. | [9] |
| MS023 | Potent against Type I PRMTs (PRMT1, 3, 4, 6, 8) | Pan-Type I PRMT inhibitor. | [10] |
| CH-1 | 3.71 | Dual inhibitor of CARM1 and HDAC2 (IC₅₀ = 4.07 nM). | [11] |
Table 2: Cellular Activity of CARM1 Inhibitors
| Inhibitor | Cell Line | EC₅₀ (µM) | Observed Effects | Reference(s) |
| EZM2302 | Multiple Myeloma (RPMI-8226) | <0.1 | Inhibition of PABP1 and SmB methylation, cell stasis. | [12] |
| TP-064 | Multiple Myeloma (NCI-H929) | - | G1 cell cycle arrest. | [6] |
| iCARM1 | Breast Cancer (MCF7) | 1.8 | Inhibition of cell proliferation. | [13] |
| Breast Cancer (T47D) | 4.74 | Inhibition of cell proliferation. | [13] | |
| Breast Cancer (BT474) | 2.13 | Inhibition of cell proliferation. | [13] | |
| Triple-Negative Breast Cancer (MDA-MB-231) | - | Inhibition of cell growth. | [13] | |
| SKI-73 | Breast Cancer (MDA-MB-231) | - (EC₅₀=1.3 µM for invasion) | Inhibits invasion but not proliferation. |
CARM1 Signaling Pathways
CARM1 plays a pivotal role in multiple signaling pathways, primarily through its function as a transcriptional coactivator. It methylates both histone (e.g., H3R17, H3R26) and non-histone proteins, influencing gene expression programs that control cell fate.[2][14]
Transcriptional Regulation by CARM1
CARM1 is recruited to gene promoters by various transcription factors, where it methylates histone H3 at arginine 17 and 26. This epigenetic mark serves as a docking site for other coactivators, leading to chromatin remodeling and transcriptional activation.[2][15]
Caption: CARM1-mediated transcriptional activation workflow.
Interplay with p53 and NF-κB Signaling
CARM1's activity is intricately linked with key tumor suppressor and inflammatory pathways.
-
p53 Pathway: CARM1 can act as a coactivator for p53, enhancing the transcription of p53 target genes involved in cell cycle arrest.[16] Conversely, p53 can also repress CARM1 expression, creating a complex regulatory feedback loop.[14] Knockdown of CARM1 has been shown to activate the p53 pathway, leading to apoptosis in multiple myeloma cells.[17][18]
-
NF-κB Pathway: CARM1 is a transcriptional coactivator of NF-κB and is required for the expression of a subset of NF-κB-dependent genes.[15] It can form a complex with p300 and the p65 subunit of NF-κB, leading to methylation of histone H3 and enhanced NF-κB recruitment to target gene promoters.[15]
Caption: Regulatory interplay between CARM1, p53, and NF-κB.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standardized protocols for key assays used to characterize CARM1 inhibitors.
In Vitro CARM1 Enzymatic Assay (Radiometric Filter Paper Assay)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 substrate, and the CARM1 inhibitor to be tested (or DMSO as a vehicle control).
-
Initiate the reaction by adding recombinant CARM1 enzyme and [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Air dry the filter paper.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
References
- 1. CARM1 regulates astroglial lineage through transcriptional regulation of Nanog and posttranscriptional regulation by miR92a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and biological evaluation of novel CARM1/HDAC2 dual-targeting inhibitors with anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. p53 mediated regulation of coactivator associated arginine methyltransferase 1 (CARM1) expression is critical for suppression of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assays.cancer.gov [assays.cancer.gov]
- 17. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CARM1 Inhibitors: CARM1-IN-3 Dihydrochloride and EZM2302
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for elucidating the biological functions of therapeutic targets. This guide provides a comprehensive comparison of two notable CARM1 inhibitors, CARM1-IN-3 dihydrochloride and EZM2302, focusing on their efficacy, mechanism of action, and available preclinical data.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1] Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. This guide offers a detailed side-by-side analysis of this compound and EZM2302 to aid in the selection of the most appropriate inhibitor for specific research needs.
At a Glance: Comparative Efficacy
| Feature | This compound | EZM2302 (GSK3359088) |
| Target | CARM1 | CARM1 |
| IC50 (Biochemical) | 70 nM[2] | 6 nM[3][4] |
| Selectivity | >25 µM for PRMT3[2] | Broad selectivity against other histone methyltransferases[3][4] |
| Mechanism of Action | Not explicitly detailed in reviewed literature | Stabilizes an inactive CARM1-S-adenosylhomocysteine (SAH) complex[5][6] |
| Substrate Preference | Not explicitly detailed in reviewed literature | Primarily targets non-histone substrates (e.g., PABP1, SmB) with minimal effect on histone methylation (e.g., H3R17me2a, H3R26me2a)[5][6] |
| In Vitro Efficacy | Data not readily available | Induces cell stasis in multiple myeloma cell lines with nanomolar IC50 values[3][4] |
| In Vivo Efficacy | Data not readily available | Demonstrates dose-dependent anti-tumor activity in a multiple myeloma xenograft model[3][4] |
| Oral Bioavailability | Not reported | Orally active[7] |
In-Depth Analysis
This compound: A Potent and Selective Tool
This compound is a potent inhibitor of CARM1 with a reported IC50 of 70 nM.[2] It exhibits high selectivity, with an IC50 greater than 25 µM for the related arginine methyltransferase, PRMT3.[2] While detailed preclinical data on its cellular and in vivo efficacy are not as extensively published as for EZM2302, its potency and selectivity make it a valuable tool for in vitro studies targeting CARM1's enzymatic activity.
EZM2302 (GSK3359088): A Well-Characterized Preclinical Candidate
EZM2302, also known as GSK3359088, is a highly potent and orally active CARM1 inhibitor with a biochemical IC50 of 6 nM.[3][4] It has been extensively characterized in preclinical models, particularly in the context of multiple myeloma.
Mechanism of Action: EZM2302 exhibits a distinct mechanism of action by stabilizing an inactive complex of CARM1 with its product, S-adenosylhomocysteine (SAH).[5][6] This prevents the enzyme from engaging with its substrates.
Substrate Specificity: A notable feature of EZM2302 is its preference for non-histone substrates. Studies have shown that it effectively inhibits the methylation of proteins like poly(A)-binding protein 1 (PABP1) and SmB in cellular assays.[3][4] Conversely, it has been reported to have minimal impact on key histone methylation marks such as H3R17me2a and H3R26me2a, suggesting it may be a useful tool to dissect the non-histone-related functions of CARM1.[5][6]
Preclinical Efficacy: In vitro, EZM2302 induces cell stasis in a panel of multiple myeloma cell lines with IC50 values in the nanomolar range.[3][4] Furthermore, oral administration of EZM2302 in a multiple myeloma xenograft mouse model resulted in dose-dependent tumor growth inhibition.[3][4]
It is important to note that while some initial search results may associate the identifier GSK3326595 with a CARM1 inhibitor, further investigation clarifies that GSK3326595 is a PRMT5 inhibitor.[8][9][10][] The correct GSK identifier for the CARM1 inhibitor EZM2302 is GSK3359088.[3][4] There is no evidence of clinical trials for EZM2302 as a CARM1 inhibitor at the time of this review.
Experimental Methodologies
The following are generalized protocols for key experiments cited in the evaluation of CARM1 inhibitors. Specific parameters may vary between studies.
In Vitro CARM1 Inhibition Assay (Biochemical IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CARM1.
-
Reagents: Recombinant human CARM1 enzyme, a suitable substrate (e.g., a peptide derived from a known CARM1 substrate like histone H3), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Procedure:
-
The inhibitor (this compound or EZM2302) is serially diluted to various concentrations.
-
The inhibitor is pre-incubated with the CARM1 enzyme in an assay buffer.
-
The methylation reaction is initiated by adding the substrate peptide and [³H]-SAM.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the radiolabeled methylated peptide is captured (e.g., on a filter plate).
-
The amount of radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Methylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block CARM1-mediated methylation of its substrates within a cellular context.
-
Cell Culture and Treatment: Cancer cell lines (e.g., multiple myeloma cell lines like RPMI-8226) are cultured under standard conditions. Cells are treated with increasing concentrations of the CARM1 inhibitor for a specified duration.
-
Protein Extraction: After treatment, cells are harvested, and whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the methylated form of a CARM1 substrate (e.g., methylated PABP1) and an antibody for the total protein of that substrate as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis: The intensity of the bands corresponding to the methylated substrate is normalized to the total substrate levels to determine the extent of inhibition.
Multiple Myeloma Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of CARM1 inhibitors.
-
Cell Line and Animal Model: A human multiple myeloma cell line (e.g., RPMI-8226) is used. Immunocompromised mice (e.g., SCID or NOD/SCID) are utilized to prevent rejection of the human tumor cells.
-
Tumor Implantation: A defined number of myeloma cells are injected, typically intravenously or subcutaneously, into the mice.
-
Treatment: Once tumors are established (as determined by tumor volume measurement or bioluminescence imaging if using luciferase-expressing cells), mice are randomized into treatment and control groups. The CARM1 inhibitor (e.g., EZM2302) is administered orally or via another appropriate route at various doses and schedules. The control group receives a vehicle.
-
Efficacy Assessment:
-
Tumor growth is monitored regularly by measuring tumor volume with calipers or through bioluminescence imaging.
-
The body weight and overall health of the mice are monitored as indicators of toxicity.
-
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
References
- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Facebook [cancer.gov]
A Head-to-Head Comparison of CARM1 Inhibitors in Breast Cancer Cells: CARM1-IN-3 Dihydrochloride vs. TP-064
For Researchers, Scientists, and Drug Development Professionals
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a significant therapeutic target in oncology, particularly in breast cancer.[1] Its role in transcriptional regulation, including the modulation of estrogen receptor-alpha (ERα) signaling and pathways promoting cell proliferation and metastasis, has spurred the development of small molecule inhibitors.[1][2] This guide provides a detailed comparison of two such inhibitors, CARM1-IN-3 dihydrochloride and TP-064, focusing on their reported activities and providing a framework for their experimental evaluation in breast cancer cell lines.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and TP-064. It is important to note the absence of direct, side-by-side experimental data in breast cancer cell lines.
| Compound | Target | Biochemical IC50 | Cellular IC50 in Breast Cancer Cells | Reported Effects in Cancer Cells |
| This compound | CARM1 | 0.07 µM[8] | Not Reported | Not Reported |
| TP-064 | CARM1 (PRMT4) | < 10 nM[3][4][5] | Reported as having "poor cellular toxicity"[6][7] | Induces G1 cell cycle arrest in multiple myeloma cells.[3][5] |
Mechanism of Action and Signaling Pathways
CARM1 plays a crucial role in breast cancer progression through several mechanisms. In ERα-positive breast cancer, CARM1 acts as a coactivator for the estrogen receptor, promoting the transcription of genes involved in cell proliferation.[2][9] In triple-negative breast cancer (TNBC), CARM1 has been shown to promote proliferation, epithelial-mesenchymal transition (EMT), and stemness.[10][11] It can be recruited by HIF1A to the promoters of key cell cycle regulators like CDK4 and Cyclin D1.[11] Inhibition of CARM1 is therefore expected to disrupt these oncogenic signaling pathways, leading to decreased cell growth and survival.
Caption: CARM1 signaling pathways in breast cancer and points of inhibition.
Experimental Protocols
To facilitate direct comparison of this compound and TP-064, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the inhibitors on breast cancer cells.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and TP-064 in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or TP-064 for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation. Wash the cells twice with cold PBS.[3][14]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-Annexin V) and Propidium Iodide (PI) to the cell suspension.[3][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.[3][14] Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.[3]
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is used to determine the effect of the inhibitors on cell cycle progression.
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol:
-
Cell Treatment: Treat breast cancer cells with this compound or TP-064 for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[4]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While both this compound and TP-064 are potent biochemical inhibitors of CARM1, their comparative efficacy in breast cancer cells remains to be fully elucidated. The information and protocols provided in this guide are intended to equip researchers with the necessary tools to conduct rigorous, head-to-head comparisons of these and other CARM1 inhibitors. Such studies are crucial for advancing our understanding of CARM1's role in breast cancer and for the development of novel therapeutic strategies.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. bio-techne.com [bio-techne.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.tghn.org [media.tghn.org]
- 10. eurekalert.org [eurekalert.org]
- 11. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Unraveling CARM1's Role: A Comparative Guide to Knockout versus Inhibitor Phenotypes
For researchers, scientists, and drug development professionals, understanding the nuanced differences between genetic knockout and pharmacological inhibition of a target is paramount. This guide provides a comprehensive comparison of the phenotypic outcomes observed with CARM1 (Coactivator-Associated Arginine Methyltransferase 1) knockout versus inhibitor treatment, supported by experimental data and detailed protocols.
CARM1, a key protein arginine methyltransferase, plays a critical role in various cellular processes, including transcriptional regulation, RNA processing, and cell cycle control.[1][2] Its deregulation is implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target. This guide dissects the phenotypic consequences of two primary investigational approaches: genetic ablation (knockout/knockdown) and enzymatic inhibition with small molecules. While both methods aim to abrogate CARM1 function, they can yield distinct biological outcomes.
Phenotypic Comparison: Knockout vs. Inhibitor Treatment
The effects of CARM1 loss-of-function, whether through genetic deletion or chemical inhibition, manifest in overlapping yet sometimes divergent phenotypes. These differences can be attributed to factors such as the completeness of target ablation, potential off-target effects of inhibitors, and the developmental stage at which CARM1 function is lost.
Cellular Phenotypes
| Phenotype | CARM1 Knockout/Knockdown | CARM1 Inhibitor Treatment | Key Findings & Citations |
| Cell Proliferation | Suppressed | Suppressed | Both knockout and inhibitors like iCARM1, EZM2302, and TP-064 effectively suppress the growth of various cancer cell lines, including breast cancer and multiple myeloma.[1][2][3] However, some inhibitors like SKI-73 have been reported to inhibit invasion without affecting proliferation.[1] |
| Cell Cycle | G0/G1 or G1/S arrest | G0/G1 or G1/S arrest | Both approaches induce cell cycle arrest. For instance, CARM1 knockdown in multiple myeloma cells leads to G0/G1 arrest.[3] Similarly, treatment with iCARM1 in breast cancer cells induces cell cycle arrest.[1][2] |
| Colony Formation | Suppressed | Suppressed | A consistent finding across studies is the reduced ability of cancer cells to form colonies following either CARM1 knockout or inhibitor treatment.[1][2][3] |
| Apoptosis | Induced | Induced | Knockdown of CARM1 in multiple myeloma cells activates the p53 signaling pathway and leads to apoptosis.[3] |
| Cell Differentiation | Impaired | Not extensively studied in all contexts | CARM1 knockout mice exhibit defects in the differentiation of T cells, lung cells, and adipocytes.[4][5][6] This highlights a crucial developmental role that may be bypassed by acute inhibitor treatment in adult tissues. |
| Cell Migration & Invasion | Suppressed | Suppressed | CARM1 facilitates cell migration and metastasis by methylating BAF155. Inhibition of CARM1 disrupts this process.[1][2] The inhibitor SKI-73 specifically inhibits invasion.[1] |
Molecular Phenotypes
| Phenotype | CARM1 Knockout/Knockdown | CARM1 Inhibitor Treatment | Key Findings & Citations |
| Gene Expression | Downregulation of ERα target genes; Upregulation of Type I IFN and ISGs | Downregulation of ERα target genes; Upregulation of Type I IFN and ISGs | Both strategies lead to similar transcriptional reprogramming in breast cancer cells, suggesting a strong dependence on CARM1's catalytic activity for these effects.[1][2] |
| Protein Methylation | Abolished methylation of specific substrates | Reduced methylation of specific substrates | Knockout leads to a complete loss of CARM1-mediated methylation on substrates like PABP1 and p300.[7] Inhibitors dose-dependently reduce methylation levels of histone H3 and non-histone targets.[1] |
| Drug Resistance | Overcomes endocrine therapy resistance | Overcomes endocrine therapy resistance | Both CARM1 knockdown and treatment with inhibitors like iCARM1 can restore sensitivity to drugs like tamoxifen in resistant breast cancer cells.[2] |
| Immune Modulation | Enhanced anti-tumor immunity | Enhanced anti-tumor immunity | Inactivation of CARM1 in tumor cells, either by knockout or with inhibitors, induces a type 1 interferon response, sensitizing them to cytotoxic T cells and enhancing the efficacy of immunotherapy.[8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the phenotypes described above.
Generation of CARM1 Knockout Cells (CRISPR/Cas9)
-
gRNA Design and Cloning: Design gRNA sequences targeting a critical exon of the CARM1 gene. Clone the gRNA sequence into a suitable expression vector that also contains the Cas9 nuclease.
-
Transfection: Transfect the Cas9/gRNA expression vector into the target cell line (e.g., HEK293, MCF7).
-
Selection: Select for transfected cells using an appropriate marker (e.g., G418 resistance).
-
Single Colony Isolation and Screening: Isolate single cell clones and expand them. Screen for CARM1 knockout by immunoblotting to confirm the absence of the CARM1 protein.
-
Validation: Further validate the knockout at the genomic level by Sanger sequencing of the PCR product spanning the gRNA target region.[11]
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well.
-
Treatment: Treat the cells with various concentrations of the CARM1 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 7 days).[1]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation and Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with the CARM1 inhibitor or vehicle control.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies in each well.
Cell Cycle Analysis (FACS)
-
Cell Treatment: Treat cells with the CARM1 inhibitor or vehicle control for a specified time.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.[1]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MCF7) into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the CARM1 inhibitor or vehicle control systemically (e.g., via intraperitoneal injection) according to a predetermined schedule.[12]
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by CARM1 modulation is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: CARM1's role in Estrogen Receptor and Type I Interferon signaling pathways.
Caption: Workflow for comparing CARM1 knockout and inhibitor effects.
Conclusion
Both CARM1 knockout and inhibitor treatment serve as powerful tools to probe its function and validate it as a therapeutic target. While they often produce convergent phenotypes, particularly in the context of cancer cell proliferation and gene expression, important distinctions exist. Knockout models provide a "clean" system to study the complete loss of protein function, revealing its fundamental roles in development and differentiation. In contrast, inhibitors offer a more clinically relevant approach, allowing for the investigation of dose-dependent effects and therapeutic potential in adult organisms. The choice between these methodologies will depend on the specific research question, with a comprehensive understanding of their respective advantages and limitations being crucial for the accurate interpretation of experimental results and the successful development of novel CARM1-targeting therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 regulates fetal hematopoiesis and thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rep.bioscientifica.com [rep.bioscientifica.com]
- 7. pnas.org [pnas.org]
- 8. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacr.org [aacr.org]
- 10. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor Cells and T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Engagement of CARM1 Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the on-target engagement of CARM1-IN-3 dihydrochloride and other prominent CARM1 inhibitors within a cellular context. The information presented is curated from publicly available research to facilitate the objective assessment of these compounds.
Introduction to CARM1 and its Inhibition
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1][2][3] Dysregulation of CARM1 activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target. A range of small molecule inhibitors have been developed to probe CARM1 function and for potential clinical applications. Validating that these inhibitors directly bind to and modulate CARM1 activity within the complex cellular environment is a critical step in their development.
Comparative Analysis of CARM1 Inhibitors
This section provides a comparative summary of this compound and other well-characterized CARM1 inhibitors. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
| Inhibitor | In Vitro IC50 (CARM1) | Cellular Assay Type | Cellular Effect | Reference |
| This compound | 70 nM | Not specified in available results | Potent and selective inhibitor | [4] |
| EZM2302 | 6 nM | Substrate Methylation (PABP1, SmB) | Inhibition of non-histone substrate methylation, minimal effect on histone H3 methylation. | [5] |
| TP-064 | < 10 nM | Substrate Methylation (BAF155, MED12) | Inhibition of both histone (H3R17, H3R26) and non-histone substrate methylation. | [6] |
| iCARM1 | 12.3 µM (peptide substrate) | Cellular Thermal Shift Assay (CETSA), Substrate Methylation | Binds to CARM1 in cells and inhibits its enzymatic activity. |
Experimental Protocols for On-Target Validation
Validating the on-target engagement of CARM1 inhibitors in cells can be achieved through several robust experimental approaches. Below are detailed protocols for commonly used methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to a desired confluency.
-
Treat cells with varying concentrations of the CARM1 inhibitor (e.g., this compound) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CARM1 protein at each temperature point by Western blotting using a CARM1-specific antibody.
-
Increased thermal stability of CARM1 in the presence of the inhibitor, observed as a shift in the melting curve to higher temperatures, confirms target engagement.
-
Western Blot Analysis of Substrate Methylation
This method directly assesses the enzymatic activity of CARM1 in cells by measuring the methylation status of its known substrates.
Protocol:
-
Cell Culture and Inhibitor Treatment:
-
Culture cells and treat with a dose-range of the CARM1 inhibitor or vehicle control for a specified period (e.g., 24-72 hours).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the methylated form of a CARM1 substrate (e.g., anti-asymmetric dimethylarginine PABP1, anti-H3R17me2a).
-
Also, probe separate blots or strip and re-probe the same blot with antibodies against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of the methylated substrate to the total substrate. A dose-dependent decrease in substrate methylation upon inhibitor treatment indicates on-target engagement and enzymatic inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CARM1 function and its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the CARM1 signaling pathway and the experimental workflows for target validation.
Caption: CARM1 Signaling Pathway.
References
- 1. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PABP1 identified as an arginine methyltransferase substrate using high-density protein arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming CARM1 Methyltransferase Activity Inhibition In Vitro
For researchers, scientists, and drug development professionals, confirming the in vitro inhibition of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) is a critical step in the discovery of novel therapeutics. This guide provides a comprehensive comparison of various assay methods, performance data for commercially available inhibitors, and detailed experimental protocols to aid in the selection of the most suitable approach for your research needs.
CARM1, also known as PRMT4, is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[1][2] Its dysregulation has been implicated in several diseases, particularly cancer, making it an attractive target for drug development.[1][3] This guide will delve into the methodologies available to accurately quantify CARM1 activity and its inhibition in a laboratory setting.
Comparison of In Vitro Assay Methods for CARM1 Activity
Choosing the right assay is fundamental to obtaining reliable and reproducible data. The following table compares the most common in vitro methods for measuring CARM1 methyltransferase activity, highlighting their principles, advantages, and limitations.
| Assay Method | Principle | Advantages | Disadvantages |
| LC-MS/MS-Based Assay | Direct detection and quantification of the methylated peptide substrate by liquid chromatography-tandem mass spectrometry.[1][2] | High sensitivity, specificity, and provides direct evidence of substrate methylation. Not susceptible to interference from automethylation.[1] | Requires specialized equipment and expertise. Lower throughput compared to plate-based assays. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Utilizes a specific antibody to detect the methylated substrate, often a histone peptide, immobilized on a microplate. The signal is typically generated by a secondary antibody conjugated to an enzyme. | High throughput potential and commercially available kits. Does not require handling of radioactive materials. | Can be expensive and may have complex protocols.[1][3] Susceptible to antibody cross-reactivity and may have high background. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based immunoassay where the methylation of a biotinylated substrate brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[4] | Homogeneous (no-wash) format, high sensitivity, and suitable for high-throughput screening. | Requires a specific plate reader. Can be costly. |
| FRET (Förster Resonance Energy Transfer)-Based Assay | A fluorescent probe consisting of a CARM1 substrate peptide flanked by a FRET donor and acceptor pair is used. Cleavage of the unmethylated peptide by a protease after the reaction disrupts FRET.[5] | Ratiometric detection can minimize artifacts. Real-time monitoring of enzyme activity is possible. | Indirect measurement of methylation. Requires synthesis of a specific FRET probe.[5] |
| Chemiluminescent Assay | Similar to ELISA, it uses an antibody to detect the methylated product, but the final detection is based on a chemiluminescent reaction, offering higher sensitivity than colorimetric detection.[6] | High sensitivity and wide dynamic range. Commercially available as kits. | Can have high background signals, potentially due to CARM1 automethylation.[4] |
| Radioactive Filter-Binding Assay | Measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into a substrate. The radiolabeled substrate is then captured on a filter and quantified by scintillation counting. | Historically a gold standard, highly sensitive and direct. | Requires handling of radioactive materials and appropriate safety measures. Generates radioactive waste. |
Performance of Commercially Available CARM1 Inhibitors
Several small molecule inhibitors targeting CARM1 are commercially available and can serve as valuable positive controls in your experiments. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. The following table summarizes the reported IC50 values for some of the most common CARM1 inhibitors across different in vitro assays.
| Inhibitor | Assay Type | Substrate | IC50 Value |
| EZM2302 | Biochemical Assay | Not Specified | 6 nM[1][2][7] |
| Cellular Assay (PABP1 methylation) | Endogenous PABP1 | 38 nM[2] | |
| Cellular Assay (SmB methylation) | Endogenous SmB | 18 nM[2] | |
| TP-064 | Biochemical Assay | Not Specified | <10 nM[5][8][9] |
| Cellular Assay (BAF155 dimethylation) | Endogenous BAF155 | 340 nM[5][8] | |
| Cellular Assay (MED12 dimethylation) | Endogenous MED12 | 43 nM[5][8] | |
| iCARM1 | In Vitro Methylation Assay | Synthetic H3R17 peptide | 12.3 µM[3][4][10][11][12] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Experimental Protocols
Below are detailed methodologies for two common in vitro CARM1 inhibition assays.
LC-MS/MS-Based CARM1 Inhibition Assay
This protocol is adapted from a published method and provides a highly sensitive and direct measurement of CARM1 activity.[1]
Materials:
-
Recombinant human CARM1 enzyme
-
PABP1-derived peptide substrate (e.g., sequence: Ac-RQSGFIGGLK-NH2)
-
S-adenosyl-L-methionine (SAM)
-
CARM1 inhibitor (e.g., EZM2302)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, and 1 mM DTT
-
Quenching Solution: 0.1% Formic Acid
-
LC-MS/MS system
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each reaction, combine:
-
2.5 µL of 4x CARM1 enzyme solution (final concentration ~50 nM)
-
2.5 µL of 4x inhibitor solution (at desired concentrations)
-
Incubate for 15 minutes at room temperature.
-
-
Initiate the reaction by adding 5 µL of 2x substrate/cofactor mix containing:
-
PABP1 peptide (final concentration ~10 µM)
-
SAM (final concentration ~100 µM)
-
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 10 µL of Quenching Solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of methylated PABP1 peptide. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
AlphaLISA-Based CARM1 Inhibition Assay
This protocol is a general guideline for a homogeneous, high-throughput assay.[4]
Materials:
-
Recombinant human CARM1 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., Biotin-H3R17)
-
S-adenosyl-L-methionine (SAM)
-
CARM1 inhibitor
-
AlphaLISA Assay Buffer
-
Streptavidin-coated Donor beads
-
Anti-methylated H3R17 antibody-conjugated Acceptor beads
-
Alpha-enabled microplate reader
Procedure:
-
Add 2.5 µL of the CARM1 inhibitor at various concentrations to the wells of a 384-well ProxiPlate.
-
Add 2.5 µL of CARM1 enzyme (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a mixture of biotinylated H3 peptide substrate (final concentration ~50 nM) and SAM (final concentration ~1 µM).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a mixture of AlphaLISA Acceptor beads (final concentration ~20 µg/mL).
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of Streptavidin Donor beads (final concentration ~40 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled microplate reader. Calculate IC50 values from the resulting dose-response curves.
Visualizing CARM1's Role and Inhibition Workflow
To better understand the context of CARM1 activity and the process of its inhibition, the following diagrams are provided.
Caption: CARM1 in Transcriptional Coactivation.
Caption: General Workflow for In Vitro CARM1 Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EZM2302 (GSK3359088) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TP-064 | PRMT4 (CARM1) inhibitor | CAS# 2080306-20-1 | InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
CARM1-IN-3 Dihydrochloride: A Comparative Analysis of Selectivity Over Other Protein Arginine Methyltransferases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CARM1-IN-3 dihydrochloride's selectivity against other Protein Arginine Methyltransferases (PRMTs), supported by available experimental data and detailed methodologies.
This compound has emerged as a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), an enzyme implicated in various cellular processes and disease states, including cancer. Understanding its selectivity profile is crucial for its application as a chemical probe and for the development of therapeutic agents.
Selectivity Profile of this compound
Current publicly available data demonstrates a high degree of selectivity for CARM1 over PRMT3. Quantitative analysis reveals a significant difference in the half-maximal inhibitory concentration (IC50) between these two enzymes.
| Enzyme | IC50 (µM) | Selectivity (fold) vs. CARM1 |
| CARM1 | 0.07[1] | - |
| PRMT3 | >25[1] | >357 |
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug discovery. Below is a detailed methodology for a biochemical assay to determine the IC50 values of an inhibitor against a panel of PRMTs. This protocol is a composite based on established methods for assessing PRMT activity and inhibition.
In Vitro PRMT Inhibition Assay (Radiometric Filter Paper Assay)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate by a PRMT enzyme.
Materials:
-
Recombinant human PRMT enzymes (CARM1, PRMT1, PRMT3, PRMT5, etc.)
-
Histone H3 or other suitable substrate
-
S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM)
-
This compound or other test inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a microtiter plate, combine the assay buffer, the respective PRMT enzyme, and the histone substrate.
-
Inhibitor Incubation: Add the diluted inhibitor to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the methylation reaction by adding [³H]-SAM to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Reaction Termination: Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the dried filter paper discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
CARM1 Signaling Pathways
CARM1 plays a crucial role in various signaling pathways, primarily through its function as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17). Its activity influences gene expression programs that control cell proliferation, differentiation, and DNA damage response.
Caption: CARM1 signaling pathway and point of inhibition.
This diagram illustrates how external stimuli can activate upstream kinases and transcription factors, which in turn recruit CARM1. CARM1 then methylates Histone H3, leading to the expression of target genes that regulate critical cellular outcomes such as cell cycle arrest and apoptosis. This compound acts by directly inhibiting the enzymatic activity of CARM1, thereby blocking these downstream effects.
Experimental Workflow for Selectivity Profiling
A systematic approach is essential for accurately determining the selectivity of an inhibitor. The following workflow outlines the key steps involved.
References
Cross-Validation of CARM1 Inhibition: A Comparative Guide to CARM1-IN-3 Dihydrochloride and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methods for inhibiting the Coactivator-Associated Arginine Methyltransferase 1 (CARM1): the small molecule inhibitor CARM1-IN-3 dihydrochloride and RNA interference using small interfering RNA (siRNA). Understanding the nuances, strengths, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in cancer research and drug development. While direct head-to-head comparative studies are limited, this guide synthesizes available experimental data to offer valuable insights into their respective performance and methodologies.
Data Presentation: A Comparative Overview
The following table summarizes quantitative data on the effects of CARM1 inhibition through a chemical inhibitor (iCARM1, a potent and selective CARM1 inhibitor with a similar mechanism to CARM1-IN-3) and siRNA-mediated knockdown. It is important to note that the data are compiled from different studies using distinct cancer cell lines, and therefore, direct comparisons should be interpreted with caution.
| Parameter | CARM1 Inhibitor (iCARM1) | CARM1 siRNA/shRNA | Source (Citation) |
| Target Specificity | Potent and selective for CARM1 over other PRMTs. | Highly specific to CARM1 mRNA sequence. | [1] |
| Effect on Cell Proliferation | Inhibition of cell proliferation with IC50 values in the micromolar range (e.g., 12.3 µM in MDA-MB-231 cells). | Significant inhibition of cellular viability and colony formation. | [1][2] |
| Effect on Cell Cycle | Induces cell cycle arrest. | Induces G0/G1 phase arrest; reduces the proportion of cells in the S phase. | [2] |
| Effect on p53 Signaling Pathway | Upregulation of p53 pathway activity. | Significant upregulation of p53 mRNA and protein levels. Activation of p53 target genes like p21. | [2] |
| Effect on Gene Expression | Downregulation of oncogenic estrogen/ERα-target genes. Upregulation of type I interferon (IFN) and IFN-induced genes (ISGs). | Downregulation of cell cycle-related genes (CCNB1, CDK4). Upregulation of apoptosis-related genes (bax) and cell cycle blocking genes (p16, p21). | [1][2] |
Experimental Protocols
Detailed methodologies for utilizing this compound and CARM1 siRNA are crucial for reproducible and reliable experimental outcomes.
This compound Treatment
This compound is a potent and selective inhibitor of CARM1 with an IC50 of 0.07 µM.[3]
Preparation of Stock Solution:
-
Dissolve this compound in an appropriate solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Treatment Protocol:
-
Culture cells to the desired confluency in a suitable multi-well plate.
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the inhibitor in a serum-free medium to achieve the desired final concentrations.
-
Remove the existing culture medium from the cells and replace it with the medium containing the CARM1 inhibitor.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Following incubation, proceed with downstream assays such as cell viability assays (e.g., MTT or CCK-8), cell cycle analysis (flow cytometry), or gene expression analysis (RT-qPCR, Western blot).
CARM1 siRNA Transfection
Materials:
-
CARM1-specific siRNA and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free medium (e.g., Opti-MEM™).
-
Cells plated in antibiotic-free medium.
Transfection Protocol (Example for a 6-well plate):
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate in antibiotic-free complete growth medium to achieve 30-50% confluency on the day of transfection.
-
siRNA Preparation:
-
In a sterile microcentrifuge tube, dilute the CARM1 siRNA (or non-targeting control) in a serum-free medium to the desired final concentration (e.g., 20-50 nM).
-
-
Transfection Reagent Preparation:
-
In a separate sterile microcentrifuge tube, dilute the transfection reagent in a serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time for maximal knockdown should be determined experimentally.
-
-
Analysis: After incubation, harvest the cells to assess the knockdown efficiency (e.g., by RT-qPCR or Western blot for CARM1 levels) and perform desired functional assays.[4][5][6]
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for cross-validation.
Caption: CARM1's role in the p53 signaling pathway.
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
In Vivo Efficacy of CARM1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), has emerged as a promising therapeutic target in oncology. Its role in transcriptional regulation and other cellular processes is critical for the proliferation and survival of various cancer cells.[1][2] This has spurred the development of small molecule inhibitors aimed at disrupting its methyltransferase activity. This guide provides an objective comparison of the in vivo efficacy of three notable CARM1 inhibitors: iCARM1, EZM2302, and TP-064, supported by available experimental data.
Comparative In Vivo Efficacy of CARM1 Inhibitors
The following table summarizes the available quantitative in vivo data for iCARM1 and EZM2302. At present, directly comparable in vivo anti-tumor efficacy data for TP-064 is limited in the public domain.
| Inhibitor | Cancer Model | Cell Line | Animal Model | Dosing Regimen | Key Efficacy Readout | Reference |
| iCARM1 | Breast Cancer (ER-positive) | MCF7 | BALB/c nude mice | 25 mg/kg, intraperitoneal injection, daily | Significant inhibition of tumor growth (size and weight) | |
| iCARM1 | Breast Cancer (Triple-Negative) | MDA-MB-231 | BALB/c nude mice | Not specified | Remarkable inhibition of tumor growth (size and weight) | [3] |
| iCARM1 | Breast Cancer (Allograft) | 4T-1 | BALB/c mice | 25 mg/kg, intraperitoneal injection, daily | Effective inhibition of tumor size and weight | [3] |
| EZM2302 | Multiple Myeloma | RPMI-8226 | CB-17 SCID mice | 37.5, 75, 150, 300 mg/kg, oral gavage, twice daily for 21 days | Dose-dependent reduction in tumor growth rate | [4][5] |
Note: A recent study has reported that iCARM1 demonstrates greater potency in inhibiting CARM1 enzymatic activity and suppressing the growth of breast cancer cells when compared to EZM2302 and TP-064.[3]
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors' actions, it is crucial to visualize the CARM1 signaling pathway and the general workflow of in vivo efficacy studies.
CARM1 Signaling Pathway in Transcriptional Activation
Caption: CARM1-mediated transcriptional activation pathway and point of inhibition.
General Workflow for In Vivo Efficacy Assessment
Caption: A generalized workflow for assessing the in vivo efficacy of CARM1 inhibitors.
Detailed Experimental Protocols
Below are the detailed methodologies for the key in vivo experiments cited in this guide.
iCARM1 in Breast Cancer Xenograft and Allograft Models[3]
-
Cell Lines:
-
MCF7 (ER-positive human breast adenocarcinoma)
-
MDA-MB-231 (Triple-negative human breast adenocarcinoma)
-
4T-1 (Murine mammary carcinoma)
-
-
Animal Models:
-
Female BALB/c nude mice were used for MCF7 and MDA-MB-231 xenografts.
-
Female BALB/c mice were used for the 4T-1 allograft model.
-
-
Tumor Implantation:
-
MCF7, MDA-MB-231, or 4T-1 cells were subcutaneously injected into the mice.
-
-
Treatment:
-
Once tumors were established, mice were randomized into treatment and control groups.
-
iCARM1 was administered daily via intraperitoneal (i.p.) injection at a dose of 25 mg/kg.
-
The control group received a vehicle control (normal saline).
-
-
Efficacy Evaluation:
-
Tumor size was measured regularly, and tumor volume was calculated.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Body weight and the morphology of major organs were monitored to assess toxicity.
-
EZM2302 in a Multiple Myeloma Xenograft Model[4][6]
-
Cell Line:
-
RPMI-8226 (Human multiple myeloma)
-
-
Animal Model:
-
CB-17 Severe Combined Immunodeficient (SCID) mice.
-
-
Tumor Implantation:
-
RPMI-8226 cells were subcutaneously injected into the mice.
-
-
Treatment:
-
Mice with established tumors were randomized into different treatment groups.
-
EZM2302 was administered orally (p.o.) twice daily (BID) for 21 days at doses of 37.5, 75, 150, and 300 mg/kg.
-
A vehicle control group was included.
-
-
Efficacy Evaluation:
-
Tumor growth rates were monitored throughout the treatment period.
-
The study endpoint was reached after 21 days of treatment, at which point tumors were harvested for pharmacodynamic analysis.
-
Statistical analysis (2-way ANOVA with a Dunnett's post-test) was used to determine the significance of tumor growth reduction compared to the vehicle group.[4]
-
Conclusion
The available in vivo data demonstrates that CARM1 inhibitors, particularly iCARM1 and EZM2302, hold significant promise as anti-cancer agents. iCARM1 has shown potent activity in preclinical models of breast cancer, while EZM2302 has proven effective in a multiple myeloma xenograft model. The comparative data, although limited, suggests that newer generation inhibitors like iCARM1 may offer improved efficacy. Further head-to-head in vivo studies are warranted to fully elucidate the comparative therapeutic potential of these and other emerging CARM1 inhibitors. Researchers are encouraged to consider the specific cancer type and the inhibitor's pharmacokinetic and pharmacodynamic properties when designing future preclinical and clinical investigations.
References
Head-to-Head Study: CARM1-IN-3 Dihydrochloride vs. PROTAC Degraders for CARM1 Targeting
A Comparative Guide for Researchers in Drug Discovery
The targeting of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key regulator in various cancers, has evolved from traditional inhibition to targeted degradation. This guide provides a head-to-head comparison of the small molecule inhibitor CARM1-IN-3 dihydrochloride and the emerging class of Proteolysis Targeting Chimera (PROTAC) degraders, offering researchers a comprehensive overview of their performance, mechanisms, and experimental considerations.
Performance Data: Inhibitor vs. Degrader
The primary distinction between a CARM1 inhibitor and a PROTAC degrader lies in their mechanism of action and resulting cellular impact. While inhibitors block the enzymatic activity of CARM1, PROTACs induce its complete degradation. This fundamental difference is reflected in their respective performance metrics.
| Compound Class | Representative Compound | Key Metric | Value | Cell Line |
| Inhibitor | This compound | IC50 (CARM1) | 0.07 µM[1] | - |
| Inhibitor | TP-064 | Functional Inhibition (PABP1 & BAF155 methylation) | ~10 µM for equivalent effect to 0.1 µM of degrader 3b[2] | MCF7 |
| PROTAC Degrader | Compound 3b (CARM1 degrader-1) | DC50 | 8 nM[2][3] | MCF7 |
| PROTAC Degrader | Compound 3b (CARM1 degrader-1) | Dmax | > 95%[2][3] | MCF7 |
Key Insights:
-
Potency: The PROTAC degrader, compound 3b, demonstrates significantly higher potency in functional cellular assays, achieving equivalent or greater inhibition of CARM1 substrate methylation at concentrations at least 100-fold lower than the inhibitor TP-064[2].
-
Efficacy: Compound 3b achieves near-complete degradation of the CARM1 protein (>95%), a level of target removal often unattainable with competitive inhibitors[2][3].
-
Mechanism: this compound acts as a competitive inhibitor, with an IC50 of 0.07 µM, indicating its high affinity for the CARM1 active site[1]. In contrast, the PROTAC degrader's efficacy is defined by its ability to induce degradation, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level)[2][3].
Signaling Pathway and Mechanism of Action
CARM1 is a crucial epigenetic modifier involved in transcriptional regulation and has been implicated in various signaling pathways, particularly in cancer. Its dysregulation is often associated with poor prognosis.
Inhibitor Mechanism: this compound binds to the active site of CARM1, preventing it from methylating its histone and non-histone substrates. This inhibition disrupts downstream signaling cascades that are dependent on CARM1's enzymatic activity.
PROTAC Degrader Mechanism: A CARM1 PROTAC degrader is a heterobifunctional molecule. One end binds to CARM1, and the other end recruits an E3 ubiquitin ligase (e.g., VHL). This proximity induces the ubiquitination of CARM1, marking it for degradation by the proteasome. This eliminates both the enzymatic and non-enzymatic (scaffolding) functions of the CARM1 protein.
Experimental Protocols
To evaluate and compare CARM1 inhibitors and degraders, a series of standard and specialized assays are employed.
1. Western Blotting for CARM1 Degradation
-
Objective: To quantify the reduction in total CARM1 protein levels following treatment with a PROTAC degrader.
-
Methodology:
-
Seed cells (e.g., MCF7 breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the CARM1 degrader (e.g., compound 3b) or DMSO as a vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against CARM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the percentage of CARM1 degradation relative to the loading control.
-
2. Immunoprecipitation and Western Blotting for Substrate Methylation
-
Objective: To assess the functional inhibition of CARM1's methyltransferase activity by both inhibitors and degraders.
-
Methodology:
-
Treat cells with the CARM1 inhibitor (e.g., TP-064) or degrader (e.g., compound 3b) for the desired time and concentration.
-
Lyse the cells and perform immunoprecipitation using an antibody specific for a known CARM1 substrate, such as PABP1 or BAF155[2].
-
Elute the immunoprecipitated protein from the beads.
-
Perform Western blotting on the eluate using an antibody that specifically recognizes the asymmetrically dimethylated form of the substrate.
-
A parallel Western blot for the total substrate protein should be performed on the input lysates to ensure equal protein loading.
-
Compare the levels of methylated substrate between treated and untreated samples.
-
3. Cell Viability and Proliferation Assays
-
Objective: To determine the impact of CARM1 inhibition or degradation on cancer cell growth.
-
Methodology:
-
Seed cells in 96-well plates.
-
Treat with a range of concentrations of the inhibitor or degrader.
-
After a set period (e.g., 72 hours), assess cell viability using assays such as MTT, CellTiter-Glo, or by direct cell counting.
-
Calculate IC50 or GI50 values to compare the anti-proliferative effects of the compounds.
-
Conclusion
The development of PROTAC degraders for CARM1 represents a significant advancement over traditional inhibitors. The data presented here indicates that degraders can achieve a more profound and sustained therapeutic effect at lower concentrations by eliminating the target protein entirely. This approach not only addresses the enzymatic function but also any non-enzymatic roles of CARM1, potentially overcoming resistance mechanisms associated with inhibitor-based therapies. For researchers in oncology and drug development, the choice between an inhibitor and a degrader will depend on the specific therapeutic context, with PROTACs offering a promising strategy for targets where complete protein ablation is desired.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of CARM1-IN-3 Dihydrochloride in Proteomic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme involved in a myriad of cellular processes, including transcriptional regulation, DNA damage repair, and signaling pathways. Its role in various diseases, particularly cancer, has made it a compelling target for therapeutic intervention. The development of small molecule inhibitors targeting CARM1 has provided researchers with powerful tools to probe its function and assess its therapeutic potential. Among these, CARM1-IN-3 dihydrochloride has emerged as a potent inhibitor. However, a thorough assessment of its specificity is paramount for the accurate interpretation of data from proteomic studies.
This guide provides a comprehensive comparison of this compound with other commonly used CARM1 inhibitors, focusing on their specificity and performance in proteomic analyses. We present available quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to aid researchers in selecting the most appropriate tool for their studies.
Comparison of CARM1 Inhibitors
The specificity of an inhibitor is a critical factor in proteomic studies to ensure that observed effects are due to the inhibition of the intended target and not off-target interactions. Here, we compare the available data for this compound with other well-characterized CARM1 inhibitors: EZM2302, TP-064, and iCARM1.
Table 1: Potency and Selectivity of CARM1 Inhibitors
| Inhibitor | Target IC50 (CARM1) | Selectivity Profile | Key Features |
| This compound | 0.07 µM[1][2] | >25 µM against CARM3[1][2] | Potent inhibitor; limited publicly available broad selectivity data. |
| EZM2302 | 6 nM[3][4] | Highly selective against a broad panel of histone methyltransferases.[3][4] | Potent and selective; primarily targets non-histone substrates in cells.[5][6] |
| TP-064 | < 10 nM[7][8][9] | Highly selective over other PRMT family proteins.[7][8][9] | Potent and selective; inhibits both nuclear (histone) and cytoplasmic (non-histone) functions of CARM1.[5][6] |
| iCARM1 | 12.3 µM[10][11] | Reported to be more specific than EZM2302 and TP-064 in inhibiting CARM1-mediated histone methylation in vitro.[10][12] | Binds to the substrate-binding site, providing greater selectivity across the PRMT family.[13] |
Experimental Protocols for Assessing Inhibitor Specificity in Proteomic Studies
To rigorously assess the specificity of CARM1 inhibitors, a combination of biochemical and proteomic approaches is recommended. Below are detailed protocols for key experiments.
In Vitro Methyltransferase Assay
This assay is used to determine the potency (IC50) of an inhibitor against a panel of methyltransferases.
Protocol:
-
Recombinant Enzyme Preparation: Purify recombinant CARM1 and other methyltransferases of interest.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a generic or specific substrate (e.g., histone H3 peptide for CARM1), and a methyl donor (S-adenosyl-L-methionine, SAM), typically radiolabeled ([³H]-SAM).
-
Inhibitor Treatment: Add varying concentrations of the CARM1 inhibitor or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Detection: Stop the reaction and measure the incorporation of the radiolabeled methyl group into the substrate using methods like scintillation counting or filter-binding assays.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Engagement and Off-Target Identification
IP-MS is a powerful technique to identify the proteins that interact with a specific target in a cellular context and to assess how an inhibitor affects these interactions.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest and treat them with the CARM1 inhibitor or a vehicle control for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an antibody specific to CARM1 or a control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer).
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel digestion of the eluted proteins with trypsin.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of proteins in the inhibitor-treated versus control samples using label-free quantification (LFQ) or stable isotope labeling with amino acids in cell culture (SILAC).
-
Proteins that are significantly enriched in the CARM1 pulldown and whose interaction is modulated by the inhibitor are potential targets or off-targets.
-
Quantitative Proteomics for Global Off-Target Profiling
This approach aims to identify all proteins whose abundance or post-translational modification status changes upon inhibitor treatment, providing a global view of the inhibitor's cellular effects.
Protocol:
-
Cell Culture and Labeling (for SILAC):
-
For SILAC, grow two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine) for several cell divisions to achieve complete incorporation.
-
For label-free quantification, grow cells under identical conditions.
-
-
Inhibitor Treatment: Treat one population of cells (e.g., the "heavy" labeled cells in SILAC) with the CARM1 inhibitor and the other with a vehicle control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein. For SILAC, mix equal amounts of protein from the "light" and "heavy" labeled cell populations.
-
Protein Digestion and Peptide Preparation: Digest the proteins into peptides using trypsin and prepare the peptides for MS analysis as described in the IP-MS protocol.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Identify and quantify the peptides and proteins. In SILAC, the ratio of the intensity of the "heavy" to "light" peptides for each protein indicates the change in protein abundance upon inhibitor treatment. In LFQ, the spectral counts or peak intensities are compared between the treated and control samples.
-
Proteins showing significant changes in abundance are potential off-targets of the inhibitor.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using the DOT language.
Caption: CARM1 Signaling Pathways.
Caption: Quantitative Proteomics Workflow.
Caption: Immunoprecipitation-Mass Spectrometry Workflow.
Conclusion
The selection of a CARM1 inhibitor for proteomic studies requires careful consideration of its specificity. While this compound is a potent inhibitor of CARM1, comprehensive data on its off-target profile across the proteome is limited in publicly available literature. In contrast, inhibitors like EZM2302 and TP-064 have been more extensively characterized, revealing distinct specificities for non-histone and both histone and non-histone substrates, respectively. The newer inhibitor, iCARM1, also shows promise with reports of high specificity.
For researchers aiming to investigate the global cellular effects of CARM1 inhibition, a combination of the experimental approaches detailed in this guide is recommended. It is crucial to validate findings with more than one inhibitor and, where possible, with genetic approaches such as siRNA or CRISPR-mediated knockout of CARM1 to ensure the observed phenotypes are truly a result of on-target inhibition. As the field of chemical biology advances, the development of more specific and well-characterized chemical probes will continue to be invaluable for dissecting the complex roles of enzymes like CARM1 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.10. SILAC-Mediated Proteomic Data Analysis [bio-protocol.org]
- 5. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Replicating Published Findings with CARM1-IN-3 Dihydrochloride
For researchers and drug development professionals investigating the role of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), the selective inhibitor CARM1-IN-3 dihydrochloride presents a valuable tool. This guide provides a comprehensive comparison of CARM1-IN-3 with other commercially available CARM1 inhibitors, supported by experimental data to aid in the replication and extension of published findings.
Introduction to CARM1 and its Inhibition
CARM1, also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle regulation.[1] Dysregulation of CARM1 activity has been implicated in several diseases, particularly in cancer, making it an attractive therapeutic target. A variety of small molecule inhibitors have been developed to probe CARM1 function and explore its therapeutic potential.
Comparative Analysis of CARM1 Inhibitors
This section provides a quantitative comparison of this compound with other notable CARM1 inhibitors: EZM2302, TP-064, and iCARM1. The data presented below is a compilation from various published studies. Direct head-to-head comparisons in a single study are ideal for minimizing inter-assay variability.
Biochemical Potency and Selectivity
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) against the target enzyme. Selectivity is equally crucial and is assessed by comparing the IC50 against the primary target versus other related enzymes, such as other protein arginine methyltransferases (PRMTs).
| Inhibitor | CARM1 IC50 (nM) | PRMT1 IC50 (µM) | PRMT3 IC50 (µM) | PRMT5 IC50 (µM) | PRMT6 IC50 (µM) | PRMT7 IC50 (µM) | PRMT8 IC50 (µM) |
| This compound | 70 | >25 | >25 | - | - | - | - |
| EZM2302 | 6 | >100 | >100 | >100 | >100 | >100 | >100 |
| TP-064 | <10 | >10 | >10 | >10 | 1.3 | >10 | 8.1 |
| iCARM1 | 12,300 | - | - | - | - | - | - |
Cellular Activity: Inhibition of Substrate Methylation and Cell Proliferation
The efficacy of a CARM1 inhibitor in a cellular context is determined by its ability to inhibit the methylation of known CARM1 substrates (e.g., Histone H3 at Arginine 17 - H3R17, Poly(A)-Binding Protein 1 - PABP1) and its impact on cell viability, often measured as the half-maximal growth inhibition (GI50) or IC50 in various cancer cell lines.
| Inhibitor | Cell Line | Cellular Substrate Inhibition (IC50) | Cell Proliferation (GI50/IC50) |
| This compound | - | - | - |
| EZM2302 | RPMI-8226 (Multiple Myeloma) | PABP1 methylation: 38 nM | < 100 µM in 9 of 15 multiple myeloma cell lines |
| TP-064 | NCI-H929 (Multiple Myeloma) | MED12 methylation: 43 nM | Growth inhibition in a subset of multiple myeloma cell lines |
| iCARM1 | MCF7 (Breast Cancer) | Inhibition of H3R17me2a and H3R26me2a shown by Western Blot | 1.8 µM |
| T47D (Breast Cancer) | - | 4.7 µM | |
| BT474 (Breast Cancer) | - | 2.1 µM |
Experimental Protocols
To facilitate the replication of published findings, detailed protocols for key experiments are provided below.
In Vitro CARM1 Methyltransferase Assay (Radioactive Filter Paper Method)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a CARM1 substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLC) or full-length histone H3 as substrate
-
[³H]-SAM (S-adenosyl-L-methionine)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 1 mM EDTA
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each reaction, combine:
-
10 µL of 5x Assay Buffer
-
5 µL of this compound or other inhibitor at desired concentrations (diluted in assay buffer)
-
10 µL of substrate (e.g., 2 µg of histone H3)
-
Bring the volume to 45 µL with sterile water.
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of 10x [³H]-SAM (e.g., 1 µCi per reaction).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Spot 20 µL of each reaction mixture onto a sheet of P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each with 0.9% phosphoric acid.
-
Wash once with acetone and let the filter paper air dry.
-
Place the filter paper spots into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control.
Western Blot Analysis of Histone H3 Arginine 17 Dimethylation (H3R17me2a)
This protocol describes the detection of a specific CARM1-mediated histone mark in cultured cells treated with CARM1 inhibitors.
Materials:
-
Cell culture reagents
-
CARM1 inhibitors (e.g., this compound)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 15% polyacrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-H3R17me2a, Rabbit anti-total Histone H3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other inhibitors for the desired time (e.g., 24-72 hours).
-
Wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3R17me2a (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3R17me2a signal to the total H3 signal.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving CARM1 can aid in understanding the mechanism of action of its inhibitors. The following diagrams, generated using Graphviz, illustrate a key CARM1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: CARM1 signaling in response to DNA damage and hormonal stimulation.
Caption: A typical workflow for characterizing a CARM1 inhibitor.
References
A Head-to-Head Battle: Benchmarking CARM1-IN-3 Dihydrochloride Against First-Generation Inhibitors
In the landscape of epigenetic drug discovery, Coactivator-Associated Arginine Methyltransferase 1 (CARM1) has emerged as a compelling therapeutic target for a range of diseases, including cancer. The development of potent and selective CARM1 inhibitors is a key focus for researchers. This guide provides a comprehensive comparison of CARM1-IN-3 dihydrochloride, a notable CARM1 inhibitor, against well-established first-generation inhibitors such as EZM2302 and TP-064. We present a detailed analysis of their biochemical potency, cellular activity, and selectivity, supported by experimental data and protocols to aid researchers in making informed decisions for their studies.
At a Glance: Key Performance Indicators
The following table summarizes the key performance indicators of this compound and first-generation CARM1 inhibitors, providing a clear comparison of their biochemical potency and cellular efficacy.
| Inhibitor | Target | IC50 (µM) | Cell-based EC50 (µM) | Selectivity | Key Features |
| This compound | CARM1 | 0.07[1] | Not explicitly reported | >25 µM for PRMT3[1] | Potent and selective CARM1 inhibitor. |
| EZM2302 | CARM1 | 0.006[2][3] | 1.797 - 4.74 (MCF7, T47D, BT474)[4] | Broad selectivity against other histone methyltransferases[2][3] | Orally bioavailable, demonstrated in vivo efficacy.[2] Selectively targets non-histone methylation events.[5] |
| TP-064 | CARM1 | <0.01 | Not explicitly reported | Selective over other PRMT family proteins | Inhibits both nuclear and cytoplasmic functions of CARM1.[5] |
| iCARM1 | CARM1 | 12.3 | 1.797 - 4.74 (MCF7, T47D, BT474)[4] | More specific for CARM1 than EZM2302 and TP-064 under tested conditions[4] | Newer inhibitor with demonstrated specificity and cellular activity.[4] |
Delving Deeper: Experimental Insights
Biochemical Potency and Selectivity
This compound demonstrates high potency with an IC50 value of 0.07 µM for CARM1.[1] Its selectivity is highlighted by an IC50 value greater than 25 µM for the closely related protein arginine methyltransferase, PRMT3.[1]
First-generation inhibitors, EZM2302 and TP-064, exhibit even greater biochemical potency, with IC50 values in the low nanomolar range.[2][6] EZM2302 has an IC50 of 6 nM and has been shown to have broad selectivity against other histone methyltransferases.[2][3] TP-064 is also a highly potent inhibitor with an IC50 of less than 10 nM and is selective over other PRMT family proteins.[6]
A newer inhibitor, iCARM1, was found to have an IC50 of 12.3 µM in an in vitro methylation assay.[4] Interestingly, under the same experimental conditions, iCARM1 was reported to be more specific for CARM1 than EZM2302 and TP-064.[4]
Cellular Activity and Functional Differences
In cellular assays, iCARM1 showed effective inhibition of breast cancer cell growth with EC50 values ranging from 1.8 to 4.7 µM in MCF7, T47D, and BT474 cell lines.[4] In the same study, EZM2302 generally exhibited higher EC50 values.[4]
A key differentiator between the first-generation inhibitors lies in their functional effects. A comparative study revealed that while both EZM2302 and TP-064 inhibit the methylation of non-histone substrates, TP-064 also significantly reduces nuclear histone methylation marks (H3R17me2a and H3R26me2a), whereas EZM2302 has a minimal effect on these epigenetic modifications.[5] This suggests that TP-064 inhibits both nuclear and cytoplasmic functions of CARM1, while EZM2302 is more selective for non-histone methylation events.[5]
In Vivo Efficacy
EZM2302 has demonstrated dose-dependent in vivo CARM1 inhibition and anti-tumor activity in a multiple myeloma xenograft model, highlighting its potential for in vivo studies.[2] This makes it a valuable tool for researchers investigating the therapeutic potential of CARM1 inhibition in a whole-organism context.
CARM1 Signaling Pathways
CARM1 plays a crucial role in several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is essential for elucidating the mechanism of action of CARM1 inhibitors.
Caption: Overview of CARM1's involvement in key signaling pathways.
Experimental Workflows
To ensure reproducibility and aid in experimental design, detailed workflows for key assays are provided below.
Caption: Standard workflows for biochemical and cellular inhibitor assays.
Experimental Protocols
In Vitro CARM1 Inhibition Assay (IC50 Determination)
This protocol is adapted from methodologies used in the characterization of EZM2302.[2]
-
Pre-incubation: Recombinant CARM1 enzyme is pre-incubated with various concentrations of the test inhibitor for 30 minutes at room temperature in an assay buffer (e.g., 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20).
-
Reaction Initiation: The methylation reaction is initiated by adding a mixture of 3H-S-adenosyl-methionine (SAM) and a biotinylated peptide substrate (e.g., a histone H3-derived peptide).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 120 minutes) at room temperature.
-
Quenching: The reaction is stopped by the addition of an excess of non-radioactive SAM.
-
Detection: The amount of 3H-methyl group incorporated into the biotinylated peptide is quantified using a scintillation counter after capturing the peptide on a streptavidin-coated plate.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (EC50 Determination)
This protocol is based on the methods described for the evaluation of iCARM1.[4]
-
Cell Seeding: Cancer cell lines (e.g., MCF7, T47D, BT474) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a serial dilution of the CARM1 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for an extended period (e.g., 7 days) to allow for multiple cell doublings.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: EC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study
This protocol is a generalized representation based on the in vivo studies of EZM2302.[2]
-
Tumor Implantation: Human cancer cells (e.g., multiple myeloma RPMI-8226) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and vehicle control groups. The CARM1 inhibitor is administered orally or via another appropriate route at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound is a potent and selective CARM1 inhibitor that serves as a valuable research tool. When compared to first-generation inhibitors, it holds its own in terms of biochemical potency. First-generation inhibitors like EZM2302 and TP-064 offer the advantages of extensive characterization, demonstrated in vivo efficacy (for EZM2302), and distinct functional profiles that can be exploited for specific research questions. Newer inhibitors like iCARM1 are emerging with potentially improved specificity. The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired balance of potency, selectivity, and the biological question being addressed. This guide provides the necessary data and protocols to assist researchers in navigating these choices and advancing our understanding of CARM1 biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of CARM1-IN-3 Dihydrochloride: A Guide for Laboratory Professionals
For immediate guidance, it is imperative to treat CARM1-IN-3 dihydrochloride as a hazardous chemical waste and consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is essential to ensure the safety of laboratory personnel and the environment.
This guide provides a general operational framework for the proper disposal of this compound, drawing upon established best practices for laboratory chemical waste management.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a research chemical, its full toxicological properties may not be known. As a dihydrochloride salt, it is prudent to handle it as a corrosive and potentially toxic substance.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a fume hood or wear a respirator with an appropriate cartridge.
II. Spill Management
In the event of a spill, the primary objective is to contain and clean it up safely.
| Spill Size | Procedure |
| Small Spill (<1 gram) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). 3. Carefully sweep the absorbed material into a designated hazardous waste container. 4. Clean the spill area with a suitable solvent, followed by soap and water. 5. Collect all cleaning materials as hazardous waste. |
| Large Spill (>1 gram) | 1. Evacuate the immediate area and alert others. 2. If safe to do so, prevent the spill from spreading. 3. Contact your institution's EHS department or emergency response team immediately. 4. Do not attempt to clean up a large spill without proper training and equipment. |
III. Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
-
Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container should be compatible with acidic and potentially corrosive materials; plastic is often preferred over metal.[1][2][3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Avoid using abbreviations or chemical formulas.[4]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2] This area should be at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Incompatible Wastes: Store this compound waste separately from incompatible materials, such as bases, strong oxidizing agents, and cyanides.[2]
IV. Disposal Procedure
The disposal of this compound should be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in the regular trash. [4][5]
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, in the designated hazardous waste container.
-
Container Management: Keep the waste container securely closed except when adding waste.[1][4]
-
Neutralization (if advised by EHS): As a hydrochloride salt, this compound will form an acidic solution. Your EHS department may require neutralization before pickup. If so, this should be done by trained personnel in a controlled manner, typically by slowly adding a weak base like sodium bicarbonate until the pH is between 5.5 and 9.0.[6][7] This process should be performed in a fume hood with appropriate PPE.
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (consult your EHS for specific time limits), arrange for a pickup by your institution's hazardous waste management team.[1]
V. Experimental Protocol: Neutralization of Acidic Waste (if required)
This protocol should only be performed if explicitly instructed by your institution's EHS department.
-
Preparation: Work in a chemical fume hood. Wear all required PPE. Have a pH meter or pH paper ready.
-
Dilution: If the waste is concentrated, dilute it by slowly adding it to a large volume of cold water in a suitable container. Always add acid to water, never the other way around.
-
Neutralization: Slowly and with stirring, add a dilute solution of a weak base (e.g., 5-10% sodium bicarbonate) to the acidic waste.
-
Monitoring: Monitor the pH of the solution continuously. Control the rate of addition of the base to prevent excessive foaming or heat generation.[6]
-
Completion: Continue adding the base until the pH of the solution is neutral (approximately 6.0-8.0).[6]
-
Disposal of Neutralized Solution: The neutralized solution should be disposed of as instructed by your EHS department. Even after neutralization, it may still be considered hazardous waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. laballey.com [laballey.com]
- 7. Safe disposal of hydrochloric acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
Personal protective equipment for handling CARM1-IN-3 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of CARM1-IN-3 dihydrochloride, a potent and selective co-activator associated arginine methyltransferase (CARM1) inhibitor. Given that detailed toxicological data for this compound is not widely available, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety protocols. This document is intended to supplement, not replace, the official Safety Data Sheet (SDS) which should be obtained from your supplier and reviewed thoroughly before commencing any work.
Hazard Identification and Precautionary Measures
General Precautions:
-
Do not eat, drink, or smoke in laboratory areas.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation, preferably by working in a chemical fume hood.
-
Have a safety shower and eye wash station readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound in both solid (powder) and solution forms.
| PPE Category | Solid Form (Powder) | Liquid Form (Solution) | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for bulk quantities. | Chemical safety goggles. A face shield is recommended when there is a splash hazard. | Protects against airborne particles and splashes that can cause eye irritation or injury.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use. | Chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's resistance chart for the specific solvent being used. | Prevents skin contact and absorption.[2] Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use. |
| Body Protection | A properly fitted laboratory coat. | A chemical-resistant laboratory coat or apron. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | For weighing or handling quantities that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended. | Not generally required if handled in a fume hood. If there is a risk of aerosolization outside of a fume hood, a respirator may be necessary. | Minimizes the risk of inhaling fine particles. The use of a respirator requires a formal respiratory protection program, including fit testing. |
Handling and Storage Procedures
Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.
Storage
| Form | Temperature | Conditions | Duration |
| Solid (Powder) | 4°C | Sealed container, away from moisture.[4] | Long-term |
| Stock Solution | -80°C | Aliquoted in sealed vials, away from moisture.[5] | Up to 6 months |
| Stock Solution | -20°C | Aliquoted in sealed vials, away from moisture.[5] | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[5]
Solution Preparation
This compound is soluble in DMSO and water.[4] For in vivo experiments, specific solvent systems are often required. An example of a preparation for an in vivo study is as follows:
-
Prepare a stock solution in DMSO.
-
Sequentially add other solvents as required by the experimental protocol. For instance, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Ensure the final solution is clear before use.[4] If precipitation occurs, gentle warming or sonication may aid dissolution.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical workflow for an in vitro experiment using this compound, with integrated safety checkpoints.
First Aid and Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response
For a small spill:
-
Wear appropriate PPE.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
Place the waste in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of in its original container or a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (e.g., stock solutions, cell culture media) | Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain. |
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety office for specific guidance.
Logical Relationship of Safety Protocols
The following diagram illustrates the hierarchical relationship of safety measures when working with this compound.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult your institution's safety professionals with any questions or concerns.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
